Product packaging for 1-(Difluoromethoxy)-4-methylbenzene(Cat. No.:CAS No. 1583-83-1)

1-(Difluoromethoxy)-4-methylbenzene

Cat. No.: B073539
CAS No.: 1583-83-1
M. Wt: 158.14 g/mol
InChI Key: DJDQNISEJVPQCS-UHFFFAOYSA-N
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Description

1-(Difluoromethoxy)-4-methylbenzene (CAS 1583-83-1) is a high-purity organic building block of significant interest in advanced chemical research and development. This compound, a difluoromethyl aryl ether, features a difluoromethoxy group (-OCF2H) attached to a para-substituted methylbenzene ring. With a molecular formula of C8H8F2O and a molecular weight of 158.15 g/mol, it is characterized as a clear, colorless to light yellow liquid at room temperature. Key Applications & Research Value: The -OCF2H group is a critically important motif in modern lead optimization, particularly in pharmaceutical and agrochemical design. It serves as a versatile bioisostere for labile functional groups like methoxy (-OCH3), hydroxy (-OH), and thiol (-SH), while conferring superior metabolic stability. Its unique ability to act as a hydrogen bond donor ([A] value ~0.10) allows for targeted interactions with biological receptors, mimicking the behavior of phenols and anilines, but with adjusted lipophilicity (LogP ~2.4). This makes it invaluable for modulating the physicochemical properties of candidate molecules, improving membrane permeability, and fine-tuning ADME (Absorption, Distribution, Metabolism, and Excretion) profiles. Specifications & Handling: This product is supplied with a minimum purity of >96.0% (GC). It has a boiling point of approximately 167°C and a flash point of 61°C, classifying it as a combustible liquid. Store under an inert atmosphere at 2-8°C. Handle with care; the compound may cause skin and serious eye irritation (H315, H319). Always use appropriate personal protective equipment. Note: This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8F2O B073539 1-(Difluoromethoxy)-4-methylbenzene CAS No. 1583-83-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(difluoromethoxy)-4-methylbenzene
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InChI

InChI=1S/C8H8F2O/c1-6-2-4-7(5-3-6)11-8(9)10/h2-5,8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJDQNISEJVPQCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F2O
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DSSTOX Substance ID

DTXSID20166399
Record name alpha,alpha-Difluoro-p-methylanisole
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Molecular Weight

158.14 g/mol
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CAS No.

1583-83-1
Record name 1-(Difluoromethoxy)-4-methylbenzene
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Record name alpha,alpha-Difluoro-p-methylanisole
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Record name alpha,alpha-Difluoro-p-methylanisole
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Record name α,α-difluoro-p-methylanisole
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Record name 1-(DIFLUOROMETHOXY)-4-METHYLBENZENE
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-(Difluoromethoxy)-4-methylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-(Difluoromethoxy)-4-methylbenzene, a valuable fluorinated building block in medicinal chemistry and materials science. The inclusion of the difluoromethoxy group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of bioactive molecules. This document details the primary synthetic protocols, presents key quantitative data, and visualizes the underlying chemical pathways.

Physicochemical and Spectroscopic Data

A summary of the key physical and spectroscopic properties of this compound is presented below.

PropertyValueReference
Molecular Formula C₈H₈F₂O[1]
Molecular Weight 158.15 g/mol [1]
CAS Number 1583-83-1[1]
Appearance Liquid[2]
Boiling Point 167.4 ± 30.0 °C at 760 mmHg[1]
Density 1.1 ± 0.1 g/cm³[1]
Flash Point 61.2 ± 20.4 °C[1]
LogP 2.77[1]
¹H NMR See detailed analysis below
¹³C NMR See detailed analysis below
Mass Spectrum (EI) Molecular Ion (M⁺): m/z 158[3]

Synthesis Protocols

The synthesis of this compound is primarily achieved through the O-difluoromethylation of p-cresol. This transformation relies on the in-situ generation of difluorocarbene (:CF₂), a transient but highly reactive intermediate, which is then trapped by the p-cresolate anion. Several reagents and conditions have been developed for the efficient generation of difluorocarbene. Below are two of the most common and effective protocols.

Protocol 1: Using Sodium Chlorodifluoroacetate as the Difluorocarbene Precursor

This method is widely used due to the commercial availability, stability, and relatively low toxicity of sodium chlorodifluoroacetate. The thermal decarboxylation of this salt generates difluorocarbene.[4]

Reaction Scheme:

pCresol p-Cresol pCresolate p-Cresolate pCresol->pCresolate + Base NaOClCF2 Sodium Chlorodifluoroacetate Difluorocarbene Difluorocarbene (:CF₂) NaOClCF2->Difluorocarbene + Heat NaCl NaCl CO2 CO₂ Product This compound Difluorocarbene->Product + pCresolate Difluorocarbene->NaCl - NaCl, - CO₂ Base Base (e.g., Cs₂CO₃) Heat Heat (Δ)

Caption: Synthesis of this compound from p-cresol and sodium chlorodifluoroacetate.

Detailed Experimental Protocol:

  • Reagents and Equipment:

    • p-Cresol

    • Sodium chlorodifluoroacetate

    • Cesium carbonate (Cs₂CO₃) or another suitable base

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Round-bottom flask

    • Magnetic stirrer and heating mantle

    • Condenser

    • Inert atmosphere (Nitrogen or Argon)

  • Procedure:

    • To a dry round-bottom flask under an inert atmosphere, add p-cresol (1.0 eq.), cesium carbonate (1.5 eq.), and anhydrous DMF.

    • Stir the mixture at room temperature for 30 minutes to facilitate the formation of the p-cresolate salt.

    • Add sodium chlorodifluoroacetate (2.0-3.0 eq.) to the reaction mixture.

    • Heat the reaction mixture to 100-120 °C and maintain this temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

    • After completion, cool the reaction mixture to room temperature.

    • Quench the reaction by adding water and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

    • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford this compound.

Quantitative Data:

ParameterValue
Typical Yield 70-90%
Purity (by GC) >98%
Protocol 2: Using Difluorochloromethane (CHClF₂) as the Difluorocarbene Precursor

This protocol utilizes a gaseous difluorocarbene precursor and is often employed in industrial settings. The reaction is typically performed under basic conditions, often with a phase-transfer catalyst to enhance the reaction rate between the aqueous and organic phases.

Reaction Scheme:

pCresol p-Cresol pCresolate p-Cresolate pCresol->pCresolate + Base CHClF2 Difluorochloromethane Difluorocarbene Difluorocarbene (:CF₂) CHClF2->Difluorocarbene - HCl Product This compound Difluorocarbene->Product + pCresolate + PTC Base Base (e.g., NaOH) PTC Phase-Transfer Catalyst

Caption: Synthesis of this compound using difluorochloromethane.

Detailed Experimental Protocol:

  • Reagents and Equipment:

    • p-Cresol

    • Sodium hydroxide (NaOH) or potassium hydroxide (KOH)

    • Phase-transfer catalyst (e.g., tetrabutylammonium bromide)

    • Solvent (e.g., water, toluene, or a biphasic system)

    • Gas dispersion tube

    • Reaction vessel equipped with a stirrer, condenser, and gas inlet

  • Procedure:

    • In a reaction vessel, dissolve p-cresol (1.0 eq.) and the phase-transfer catalyst in the chosen solvent system.

    • Add a solution of sodium hydroxide or potassium hydroxide.

    • Heat the mixture to the desired temperature (typically 60-100 °C).

    • Bubble difluorochloromethane gas into the vigorously stirred reaction mixture through a gas dispersion tube.

    • Monitor the reaction progress by GC. The reaction time can vary from a few hours to over 24 hours depending on the scale and conditions.

    • Upon completion, stop the gas flow and cool the reaction mixture.

    • Separate the organic layer. If an aqueous system was used, extract the product with an organic solvent.

    • Wash the organic phase with water and brine, then dry over anhydrous magnesium sulfate.

    • Remove the solvent by distillation.

    • The crude product can be further purified by vacuum distillation.

Quantitative Data:

ParameterValue
Typical Yield 80-95%
Purity (by GC) >98%

Reaction Mechanism: The Role of Difluorocarbene

The core of both synthetic protocols is the generation and subsequent reaction of difluorocarbene.

cluster_generation Difluorocarbene Generation cluster_reaction Reaction with Phenoxide A Precursor (e.g., ClCF₂COONa or CHClF₂) B Activation (Heat or Base) A->B C Difluorocarbene (:CF₂) B->C Elimination E Nucleophilic Attack C->E D p-Cresolate Anion D->E F Intermediate Adduct E->F G Protonation F->G H This compound G->H

Caption: General mechanism for the O-difluoromethylation of p-cresol.

The reaction proceeds in two main stages:

  • Generation of Difluorocarbene: The precursor molecule undergoes an elimination reaction to form the electrophilic difluorocarbene. In the case of sodium chlorodifluoroacetate, thermal decarboxylation and loss of a chloride ion occurs. With difluorochloromethane, a base abstracts a proton, followed by the elimination of a chloride ion.

  • Nucleophilic Attack: The electron-rich p-cresolate anion, formed by the deprotonation of p-cresol by the base, acts as a nucleophile and attacks the electrophilic carbon of the difluorocarbene. This forms a transient intermediate which is subsequently protonated during workup to yield the final product.

Spectroscopic Analysis

Detailed spectroscopic analysis is crucial for the characterization and purity assessment of this compound.

  • ¹H NMR Spectroscopy:

    • A characteristic triplet for the proton of the difluoromethoxy group (-OCHF₂) is expected in the range of δ 6.5-7.5 ppm due to coupling with the two fluorine atoms (²JH-F).

    • Signals for the aromatic protons will appear in the aromatic region (δ 7.0-7.3 ppm). The para-substitution pattern will result in two doublets.

    • A singlet for the methyl protons (-CH₃) will be observed around δ 2.3 ppm.

  • ¹³C NMR Spectroscopy:

    • The carbon of the difluoromethoxy group will appear as a triplet due to one-bond coupling with the two fluorine atoms (¹JC-F).

    • Distinct signals for the four unique aromatic carbons will be present.

    • A signal for the methyl carbon will be observed in the aliphatic region.

  • Infrared (IR) Spectroscopy:

    • Strong C-F stretching vibrations are expected in the fingerprint region (around 1000-1200 cm⁻¹).

    • C-H stretching vibrations from the aromatic ring and the methyl group will be observed around 2900-3100 cm⁻¹.

    • C-O stretching vibrations will be present.

    • Aromatic C=C stretching absorptions will be seen in the 1450-1600 cm⁻¹ region.

  • Mass Spectrometry:

    • The mass spectrum will show a molecular ion peak (M⁺) at m/z = 158.

    • Common fragmentation patterns may include the loss of the difluoromethyl radical (∙CHF₂) or the entire difluoromethoxy group.

This technical guide provides essential information for the synthesis and characterization of this compound, facilitating its application in research and development. The detailed protocols and data serve as a valuable resource for chemists in the pharmaceutical and chemical industries.

References

An In-depth Technical Guide to 1-(Difluoromethoxy)-4-methylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 1583-83-1

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical whitepaper provides a comprehensive overview of 1-(Difluoromethoxy)-4-methylbenzene (CAS No. 1583-83-1), a key fluorinated building block in organic synthesis. This document details the physicochemical properties, synthesis methodologies, and significant applications of this compound, with a particular focus on its role in the development of pharmaceutical agents. Experimental protocols for its synthesis are provided, alongside a summary of its spectroscopic data. Furthermore, this guide visualizes the synthetic workflow for a major application and the signaling pathway of the resulting drug product, offering a valuable resource for professionals in the fields of medicinal chemistry and drug discovery.

Introduction

This compound, also known as 4-(difluoromethoxy)toluene, is an aromatic organic compound that has garnered significant interest in the chemical and pharmaceutical industries. The incorporation of the difluoromethoxy (-OCHF₂) group into organic molecules is a well-established strategy to enhance key pharmacokinetic and pharmacodynamic properties. This functional group can improve metabolic stability, increase lipophilicity, and modulate the acidity of nearby protons, making it a valuable moiety in the design of novel drug candidates and agrochemicals. Its structural similarity to an anisole or toluene backbone allows for its integration into a wide array of synthetic pathways, serving as a versatile intermediate for more complex molecular architectures.

Physicochemical and Spectroscopic Data

A summary of the known physical, chemical, and spectroscopic properties of this compound is presented below.

Physical and Chemical Properties
PropertyValueReference(s)
CAS Number 1583-83-1N/A
Molecular Formula C₈H₈F₂O[1]
Molecular Weight 158.15 g/mol [1]
Appearance Colorless to light yellow liquidN/A
Boiling Point 167.4 ± 30.0 °C at 760 mmHg[1]
Density 1.1 ± 0.1 g/cm³[1]
Flash Point 61.2 ± 20.4 °C[1]
InChIKey DJDQNISEJVPQCS-UHFFFAOYSA-N[2]
SMILES Cc1ccc(OC(F)F)cc1[1]
Spectroscopic Data

Table 1: Spectroscopic Data for this compound

Spectroscopy Type Data
¹H NMR Expected signals for aromatic protons (multiplet), a triplet for the proton of the difluoromethoxy group (-OCHF₂) due to coupling with the two fluorine atoms, and a singlet for the methyl protons.
¹³C NMR Expected distinct signals for the aromatic carbons, a characteristic triplet for the carbon of the difluoromethoxy group due to one-bond coupling with the two fluorine atoms, and a signal for the methyl carbon. For the related compound 2-iodo-1-methoxy-4-methylbenzene, the methyl carbon appears at δ 19.9 ppm and the aromatic carbons appear in the range of δ 85.7-156.1 ppm[3].
Mass Spectrometry (GC-MS) Molecular Ion Peak (M⁺): m/z 142.[4]
Mass Spectrometry (Predicted) [M+H]⁺: 159.06160, [M+Na]⁺: 181.04354, [M]⁺: 158.05377[2].
Infrared (IR) Expected strong C-F stretching vibrations in the fingerprint region (typically 1000-1200 cm⁻¹), C-O stretching, and characteristic aromatic C-H and C=C stretching bands.

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through the difluoromethylation of p-cresol (4-methylphenol). Several methods for the difluoromethylation of phenols have been reported, often involving a source of difluorocarbene or a difluoromethylating agent.

General Synthesis Workflow

The logical flow for the synthesis of this compound from p-cresol is depicted in the following diagram.

G pCresol p-Cresol pCresolate p-Cresolate anion pCresol->pCresolate Deprotonation Base Base (e.g., NaOH, K₂CO₃) Product This compound pCresolate->Product Nucleophilic Attack DifluoroSource Difluoromethylating Agent (e.g., CHClF₂)

Caption: General synthesis workflow for this compound.

Detailed Experimental Protocol (Adapted from similar preparations)

This protocol is adapted from the synthesis of related difluoromethoxyarenes and provides a representative method for the preparation of this compound.

Materials:

  • p-Cresol (4-methylphenol)

  • Sodium hydroxide (NaOH) or Potassium carbonate (K₂CO₃)

  • Chlorodifluoromethane (CHClF₂)

  • A suitable solvent (e.g., water, DMF, or a biphasic system)

  • Phase-transfer catalyst (e.g., tetrabutylammonium bromide), if using a biphasic system

Procedure:

  • Preparation of the Reaction Mixture: In a high-pressure reaction vessel, dissolve p-cresol and a molar excess of sodium hydroxide or potassium carbonate in the chosen solvent. If a biphasic system is used, add the phase-transfer catalyst.

  • Introduction of the Difluoromethylating Agent: Seal the reactor and carefully introduce chlorodifluoromethane gas at a controlled pressure.

  • Reaction Conditions: Heat the reaction mixture to a temperature typically ranging from 80 to 120 °C. The reaction is maintained under pressure for several hours, with the progress monitored by an appropriate analytical technique such as Gas Chromatography (GC).

  • Work-up: After the reaction is complete, cool the reactor to room temperature and cautiously vent the excess chlorodifluoromethane.

  • Extraction and Purification: Transfer the reaction mixture to a separatory funnel and, if necessary, dilute with water. Extract the product with a suitable organic solvent (e.g., diethyl ether, ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Isolation: Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography to yield pure this compound.

Applications in Drug Development

The difluoromethoxy group is a bioisostere of a hydroxyl or thiol group and can act as a lipophilic hydrogen bond donor, enhancing interactions with biological targets. These properties make this compound and its derivatives valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.

Key Intermediate in the Synthesis of Pantoprazole

A prominent application of a derivative of this compound is in the synthesis of Pantoprazole , a widely used proton pump inhibitor (PPI). While not directly synthesized from this compound, the core benzimidazole moiety of pantoprazole contains a difluoromethoxy group, highlighting the importance of this functional group in this class of drugs. The synthesis of pantoprazole involves the condensation of 5-(difluoromethoxy)-2-mercapto-1H-benzimidazole with a substituted pyridine derivative.

Synthetic Workflow for Pantoprazole

The following diagram illustrates the key steps in the synthesis of pantoprazole from its core intermediates.

G Intermediate1 5-(Difluoromethoxy)-2- mercaptobenzimidazole Condensation Condensation Intermediate1->Condensation Intermediate2 2-(Chloromethyl)-3,4- dimethoxypyridine Intermediate2->Condensation Thioether Thioether Intermediate Condensation->Thioether Oxidation Oxidation Thioether->Oxidation Pantoprazole Pantoprazole Oxidation->Pantoprazole

Caption: Simplified synthetic workflow for Pantoprazole.

Signaling Pathway and Mechanism of Action of Pantoprazole

Pantoprazole exerts its therapeutic effect by irreversibly inhibiting the H⁺/K⁺-ATPase (proton pump) in the gastric parietal cells. This inhibition reduces the secretion of gastric acid into the stomach lumen.

G cluster_0 Gastric Parietal Cell Pantoprazole Pantoprazole (Prodrug) ActiveForm Active Sulfenamide Pantoprazole->ActiveForm Acid-catalyzed conversion ProtonPump H⁺/K⁺-ATPase (Proton Pump) ActiveForm->ProtonPump Covalent Inhibition H_ion H⁺ ProtonPump->H_ion Acid Secretion StomachLumen Stomach Lumen K_ion K⁺ K_ion->ProtonPump

Caption: Mechanism of action of Pantoprazole.

Conclusion

This compound is a valuable and versatile fluorinated building block in modern organic synthesis. Its utility is particularly evident in the pharmaceutical industry, where the incorporation of the difluoromethoxy group can significantly enhance the properties of active pharmaceutical ingredients. The synthesis of this compound is achievable through established difluoromethylation methods, and its application as a precursor to complex molecules like pantoprazole underscores its importance. This technical guide provides a foundational understanding for researchers and drug development professionals working with this and related fluorinated intermediates.

References

Technical Guide: Physicochemical Properties of 1-(Difluoromethoxy)-4-methylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides essential physicochemical data for the compound 1-(Difluoromethoxy)-4-methylbenzene, a molecule of interest in synthetic organic chemistry and potentially in the development of novel pharmaceuticals and agrochemicals. The presence of the difluoromethoxy group can significantly influence the compound's polarity, metabolic stability, and binding interactions, making its characterization crucial for research and development.

Core Physicochemical Data

The fundamental molecular properties of this compound have been determined and are summarized in the table below. These values are foundational for any further experimental work, including reaction stoichiometry, solution preparation, and analytical characterization.

PropertyValueSource
Molecular Formula C8H8F2O[1][2][3]
Molecular Weight 158.15 g/mol [2]
Monoisotopic Mass 158.05432 Da[3]
Physical State Liquid (at 20°C)[2]
Boiling Point 167.4 ± 30.0 °C at 760 mmHg[1]
Density 1.1 ± 0.1 g/cm³[1]
Flash Point 61.2 ± 20.4 °C[1]
CAS Number 1583-83-1[1][2]

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are proprietary to the various commercial suppliers and research institutions that produce it. However, a general workflow for the characterization of such a compound is outlined below. This workflow represents a standard logical process in chemical and pharmaceutical research to ensure the identity, purity, and stability of a compound of interest.

Logical Workflow for Compound Characterization

The following diagram illustrates a typical workflow for the physicochemical characterization of a novel or synthesized chemical entity like this compound. This process ensures that the compound meets the required specifications for subsequent research and development activities.

G cluster_synthesis Synthesis & Purification cluster_identity Identity Confirmation cluster_purity Purity Assessment cluster_physchem Physicochemical Properties cluster_final Final Approval synthesis Chemical Synthesis purification Purification (e.g., Distillation, Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) purification->nmr Structural Verification ms Mass Spectrometry (MS) purification->ms Structural Verification ir Infrared Spectroscopy (IR) purification->ir Structural Verification hplc HPLC/GC Analysis nmr->hplc Purity Check ms->hplc Purity Check ir->hplc Purity Check elemental Elemental Analysis hplc->elemental phys_props Melting Point/Boiling Point, Solubility, pKa elemental->phys_props final_product Qualified Compound Batch phys_props->final_product Meets Specifications

Caption: Logical workflow for the characterization of a chemical compound.

References

Spectroscopic Analysis of 1-(Difluoromethoxy)-4-methylbenzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for the compound 1-(Difluoromethoxy)-4-methylbenzene (also known as 4-(difluoromethoxy)toluene), CAS Number 1583-83-1. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in drug development and other scientific endeavors requiring precise analytical data for this compound.

Core Data Presentation

The following tables summarize the key quantitative data from NMR and mass spectrometry analyses of this compound.

Predicted ¹H Nuclear Magnetic Resonance (NMR) Data

Disclaimer: The following ¹H NMR data is predicted and should be confirmed with experimental analysis.

ProtonsChemical Shift (δ) ppmMultiplicityCoupling Constant (J) Hz
Ar-H (ortho to -OCHF₂)7.10 - 7.20Doublet~8.5
Ar-H (meta to -OCHF₂)7.00 - 7.10Doublet~8.5
-OCHF₂6.54Triplet~74.0
-CH₃2.34SingletN/A
Predicted ¹³C Nuclear Magnetic Resonance (NMR) Data

Disclaimer: The following ¹³C NMR data is predicted and should be confirmed with experimental analysis.

Carbon AtomChemical Shift (δ) ppmMultiplicity (due to C-F coupling)
C-O150-155Triplet
C-CH₃135-140Singlet
Ar-CH (meta to -OCHF₂)129-131Singlet
Ar-CH (ortho to -OCHF₂)118-122Singlet
-OCHF₂115-120Triplet
-CH₃20-22Singlet
Mass Spectrometry (MS) Data

The mass spectrum of this compound is characterized by its molecular ion peak and several key fragment ions. The predicted data for common adducts in high-resolution mass spectrometry are presented below.

Adductm/z
[M+H]⁺159.06160
[M+Na]⁺181.04354
[M-H]⁻157.04704
[M]⁺158.05377

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR Sample Preparation:

  • Approximately 5-10 mg of this compound is accurately weighed and dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).

  • The solution is transferred to a 5 mm NMR tube.

  • A small amount of tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing (δ = 0.00 ppm), although modern spectrometers can also reference the residual solvent peak.

¹H NMR Spectroscopy Protocol:

  • The prepared NMR tube is placed in the spectrometer's probe.

  • The magnetic field is locked onto the deuterium signal of the solvent.

  • The magnetic field is shimmed to achieve homogeneity and optimal resolution.

  • A standard one-pulse ¹H NMR experiment is performed.

  • The free induction decay (FID) is acquired and then Fourier transformed to produce the spectrum.

  • The spectrum is phased and baseline corrected.

  • Chemical shifts are referenced to TMS or the residual solvent peak.

¹³C NMR Spectroscopy Protocol:

  • The same sample prepared for ¹H NMR can be used.

  • The spectrometer is tuned to the ¹³C frequency.

  • A standard proton-decoupled ¹³C NMR experiment is performed to simplify the spectrum to singlets for each unique carbon environment (unless C-F coupling is being observed).

  • A sufficient number of scans are acquired to achieve an adequate signal-to-noise ratio, due to the low natural abundance of ¹³C.

  • The FID is processed similarly to the ¹H NMR data (Fourier transformation, phasing, and baseline correction).

  • Chemical shifts are referenced to TMS or the solvent's carbon signals.

Mass Spectrometry (MS)

Electron Ionization (EI) Mass Spectrometry Protocol:

  • A dilute solution of this compound in a volatile solvent (e.g., methanol or dichloromethane) is prepared.

  • The sample is introduced into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC-MS).

  • The sample is vaporized in the ion source.

  • The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.

  • The resulting positively charged ions (molecular ion and fragment ions) are accelerated into the mass analyzer.

  • The ions are separated based on their mass-to-charge ratio (m/z).

  • A detector records the abundance of each ion, generating a mass spectrum.

Visualizations

Logical Workflow of Spectroscopic Analysis

The following diagram illustrates the logical workflow from sample preparation to data interpretation in the spectroscopic analysis of this compound.

Spectroscopic_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_nmr NMR Spectroscopy cluster_ms Mass Spectrometry cluster_data_analysis Data Analysis and Interpretation Sample This compound Dissolution Dissolution in Deuterated Solvent Sample->Dissolution MS_Sample_Prep Sample Introduction (e.g., GC-MS) Sample->MS_Sample_Prep NMR_Tube Transfer to NMR Tube Dissolution->NMR_Tube H1_NMR ¹H NMR Acquisition NMR_Tube->H1_NMR C13_NMR ¹³C NMR Acquisition NMR_Tube->C13_NMR NMR_Processing NMR Data Processing (FT, Phasing, Referencing) H1_NMR->NMR_Processing C13_NMR->NMR_Processing Ionization Electron Ionization (EI) MS_Sample_Prep->Ionization Mass_Analysis Mass Analysis (m/z) Ionization->Mass_Analysis MS_Processing MS Data Processing Mass_Analysis->MS_Processing Structure_Elucidation Structure Elucidation and Confirmation NMR_Processing->Structure_Elucidation MS_Processing->Structure_Elucidation

Caption: Workflow for the spectroscopic analysis of this compound.

An In-depth Technical Guide to the Safety of 1-(Difluoromethoxy)-4-methylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Document ID: TGS-DFMMB-20251224 Version: 1.0 Prepared for: Advanced Research & Development Division

Abstract

This technical guide provides a comprehensive overview of the safety, handling, and emergency protocols for 1-(Difluoromethoxy)-4-methylbenzene (CAS No. 1583-83-1), a key intermediate in pharmaceutical and agrochemical synthesis.[1] The document consolidates critical data from its Safety Data Sheet (SDS), including hazard classifications, physical and chemical properties, toxicological information, and exposure control measures. All quantitative data is presented in structured tables for clarity. Detailed procedural protocols for first aid, accidental release, and safe handling are provided to ensure the well-being of laboratory and manufacturing personnel. Additionally, a logical workflow for emergency first aid response is visualized using Graphviz to facilitate rapid and correct action.

Substance Identification and Hazard Classification

This compound is identified by CAS number 1583-83-1.[1] While a complete, officially harmonized GHS classification is not universally available across all supplier documents, analysis of SDS information for structurally similar compounds indicates that this chemical should be handled with caution.

GHS Hazard Classification (Anticipated)

Based on data from analogous difluoromethoxybenzene compounds, the substance is anticipated to fall under the following hazard categories.[2] Users must consult the specific SDS from their supplier for definitive classifications.

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/IrritationCategory 2H319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation

Label Elements (Anticipated):

  • Pictogram: GHS07 (Exclamation Mark)

  • Signal Word: Warning

Quantitative Safety and Physical Data

The following tables summarize the key quantitative data essential for risk assessment and safe handling in a research and development setting.

Table 1: Physical and Chemical Properties

This data is crucial for designing experimental setups, understanding the substance's behavior under various conditions, and planning for storage and spill response.

PropertyValueSource
Molecular Formula C₈H₈F₂O[1]
Molecular Weight 158.15 g/mol [1]
Appearance Colorless to light yellow liquid[1]
Density 1.1 - 1.15 g/cm³[1]
Boiling Point 167.4 ± 30.0 °C at 760 mmHg
Flash Point 61.2 ± 20.4 °C
Purity ≥ 95 - 96%[1]
Table 2: Toxicological and Exposure Data

Toxicological data for this specific compound is not extensively published. The information is inferred from closely related chemical SDSs and should be treated as indicative.[2][3] Researchers must apply the principle of ALARA (As Low As Reasonably Achievable) for all exposures.

ParameterValueNotes
LD50/LC50 No specific data available.Assumed to be harmful if swallowed based on analogues (Acute Toxicity, Oral, Category 4).[2]
Occupational Exposure Limits (OEL) Not established.Work should be conducted in a well-ventilated area, preferably a chemical fume hood.[4][5]
Carcinogenicity Not identified as a carcinogen by IARC, NTP, or OSHA.Based on data for similar compounds.[3]

Experimental and Safety Protocols

The following protocols are derived from standard procedures outlined in safety data sheets for chemicals of this nature.[4][6][7] They represent the minimum required actions for safe handling and emergency response.

Protocol 3.1: First-Aid Measures

Immediate and appropriate first aid is critical in mitigating exposure effects. Always show the Safety Data Sheet to attending medical personnel.[3]

  • General Advice: Move the victim out of the danger zone to fresh air.[6] Consult a physician immediately and provide the SDS.

  • If Inhaled:

    • Relocate the individual to an area with fresh air.[3]

    • If breathing is difficult, administer oxygen.

    • If the individual is not breathing, begin artificial respiration immediately. Do not use mouth-to-mouth resuscitation.[6]

    • Seek immediate medical attention.[3]

  • In Case of Skin Contact:

    • Immediately remove all contaminated clothing, including shoes.

    • Wash the affected skin area with large amounts of soap and water for at least 15 minutes.[3]

    • If skin irritation develops or persists, seek medical attention.[6]

  • In Case of Eye Contact:

    • Immediately flush the eyes with plenty of clean, running water for at least 15 minutes, holding the eyelids open.[6]

    • Remove contact lenses, if present and easy to do so. Continue rinsing.[6]

    • Seek immediate medical attention from an ophthalmologist.

  • If Swallowed:

    • Rinse the mouth thoroughly with water.

    • DO NOT induce vomiting.[2]

    • Never give anything by mouth to an unconscious person.[3]

    • Call a physician or Poison Control Center immediately.[6]

Protocol 3.2: Accidental Release Measures (Spill Cleanup)
  • Personal Precautions:

    • Evacuate all non-essential personnel from the spill area.[7]

    • Ensure adequate ventilation.

    • Wear appropriate Personal Protective Equipment (PPE) as described in Section 4, including chemical-resistant gloves, safety goggles, and a lab coat. For large spills, respiratory protection may be necessary.[4]

  • Cleanup Procedure:

    • Contain the spill using inert, non-combustible absorbent material such as sand, vermiculite, or earth.[4]

    • Do not allow the product to enter drains or waterways.[3]

    • Collect the absorbed material using non-sparking tools and place it into a suitable, labeled, and sealed container for chemical waste disposal.[6]

    • Clean the spill area thoroughly with a suitable solvent and then wash with soap and water.

    • Dispose of contaminated materials in accordance with institutional and local regulations.[2]

Protocol 3.3: Handling and Storage
  • Handling:

    • Avoid all personal contact, including inhalation of vapors and contact with skin and eyes.[4]

    • Work exclusively in a well-ventilated area, preferably under a chemical fume hood.[5]

    • Wear appropriate PPE at all times.[2]

    • Do not eat, drink, or smoke in the laboratory area.[4]

    • Wash hands thoroughly after handling the substance.[4]

  • Storage:

    • Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][6]

    • Recommended storage temperature is between 0 - 8 °C.[1]

    • Keep away from incompatible materials such as strong oxidizing agents.[2]

    • Store in a locked-up area accessible only to authorized personnel.[4]

Visualization of Emergency Workflow

The following diagram illustrates the logical workflow for a first responder in the event of personal exposure to this compound.

G start Exposure Event Occurs assess Assess Exposure Type start->assess inhaled Inhalation assess->inhaled Inhaled skin Skin Contact assess->skin Skin eye Eye Contact assess->eye Eyes swallowed Ingestion assess->swallowed Swallowed proc_inhaled Move to Fresh Air Provide Oxygen/Artificial Respiration if needed inhaled->proc_inhaled proc_skin Remove Contaminated Clothing Wash with Soap & Water (15+ min) skin->proc_skin proc_eye Rinse with Water (15+ min) Remove Contact Lenses eye->proc_eye proc_swallowed Rinse Mouth DO NOT Induce Vomiting swallowed->proc_swallowed end Seek Immediate Medical Attention (Bring SDS) proc_inhaled->end proc_skin->end proc_eye->end proc_swallowed->end

Caption: First Aid Response Workflow for Chemical Exposure.

References

An In-depth Technical Guide to the Solubility of 1-(Difluoromethoxy)-4-methylbenzene in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1-(Difluoromethoxy)-4-methylbenzene, a compound of interest in various chemical applications, including pharmaceuticals and agrochemicals. Due to its unique structural features, understanding its behavior in different solvent systems is crucial for its application in synthesis, formulation, and quality control.

Introduction to this compound

This compound, also known as 4-(Difluoromethoxy)toluene, is an organic compound featuring a benzene ring substituted with a difluoromethoxy group and a methyl group. The presence of the electronegative fluorine atoms in the difluoromethoxy group can influence the molecule's polarity and reactivity. The methyl group contributes to its hydrophobic character, which in turn affects its solubility profile. This compound is often utilized as an intermediate in the synthesis of more complex molecules in medicinal chemistry and materials science.[1]

Expected Solubility in Organic Solvents

Table 1: Predicted Qualitative Solubility of this compound

Solvent ClassExample SolventsPredicted SolubilityRationale
Non-Polar Aprotic Hexane, Cyclohexane, Toluene, BenzeneHighThe non-polar benzene ring and methyl group of the solute have favorable interactions with non-polar solvents.
Polar Aprotic Acetone, Ethyl Acetate, Tetrahydrofuran (THF), Dichloromethane (DCM), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)HighThe ether linkage and the difluoromethyl group can engage in dipole-dipole interactions with polar aprotic solvents.
Polar Protic Methanol, Ethanol, IsopropanolModerate to HighThe molecule can act as a hydrogen bond acceptor at the oxygen atom, leading to good solubility in alcohols.
Aqueous WaterLowThe hydrophobic nature of the benzene ring and methyl group, along with the lack of hydrogen bond donating capability, limits its solubility in water.

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for the quantitative determination of the solubility of this compound in an organic solvent. This method is based on the isothermal equilibrium technique.

1. Materials and Equipment:

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (±0.1 mg)

  • Thermostatic shaker or water bath

  • Centrifuge

  • Vials with screw caps

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or Gas Chromatography (GC) system

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.22 µm PTFE)

2. Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the mixtures for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Processing:

    • After the equilibration period, allow the vials to stand undisturbed at the set temperature for a few hours to allow the undissolved solid to settle.

    • Alternatively, centrifuge the vials to facilitate the separation of the solid and liquid phases.

    • Carefully withdraw a known volume of the supernatant using a pipette and filter it through a syringe filter into a clean vial. This step is crucial to remove any suspended solid particles.

  • Analysis:

    • Prepare a series of standard solutions of this compound of known concentrations in the respective solvent.

    • Analyze the standard solutions using a calibrated HPLC or GC method to generate a calibration curve.

    • Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the range of the calibration curve.

    • Analyze the diluted sample using the same HPLC or GC method.

    • Determine the concentration of this compound in the saturated solution by using the calibration curve and accounting for the dilution factor.

3. Data Reporting:

  • Solubility is typically reported in units of g/100 mL, mg/mL, or mol/L at a specific temperature.

Workflow for Experimental Solubility Determination

Solubility_Workflow cluster_prep Preparation cluster_separation Phase Separation cluster_analysis Analysis A Add excess solute to solvent in vials B Seal vials and place in thermostatic shaker A->B C Equilibrate at constant temperature B->C D Allow undissolved solid to settle C->D F Filter supernatant D->F E or Centrifuge E->F H Dilute filtered saturated solution F->H G Prepare calibration standards I Analyze standards and sample (HPLC/GC) G->I H->I J Calculate solubility from calibration curve I->J

Caption: A flowchart illustrating the key steps in the experimental determination of solubility.

This guide provides a foundational understanding of the solubility of this compound. For specific applications, it is highly recommended to perform experimental determinations as outlined to obtain precise quantitative data.

References

The Advent and Advancement of Aryl Difluoromethyl Ethers: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the synthesis, history, and application of the aryl difluoromethyl ether motif in medicinal chemistry, providing researchers with a comprehensive resource for leveraging this valuable functional group in drug design and development.

The introduction of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry, renowned for its ability to modulate a compound's metabolic stability, lipophilicity, and binding affinity. Among the plethora of fluorine-containing functional groups, the aryl difluoromethyl ether (ArOCF₂H) has emerged as a particularly valuable moiety. Its unique electronic properties, including its role as a lipophilic hydrogen bond donor, have cemented its place in the design of blockbuster pharmaceuticals. This technical guide provides a comprehensive overview of the discovery, historical evolution of synthetic methodologies, and practical application of aryl difluoromethyl ethers for professionals in drug discovery and development.

A Historical Perspective: From Hazardous Gases to Benchtop Reagents

The journey to tame the difluoromethoxy group has been marked by a significant evolution in chemical reagents and methodologies. Early approaches to the synthesis of aryl difluoromethyl ethers were often fraught with challenges, relying on hazardous and difficult-to-handle reagents.

Historically, the go-to reagent was chlorodifluoromethane (Freon 22), an ozone-depleting gas. While capable of generating the necessary difluorocarbene intermediate, its use on a large scale presented significant safety and environmental concerns, not to mention issues with variable yields and the formation of byproducts.[1]

The quest for safer and more practical alternatives led to the development of a series of difluorocarbene precursors. A significant breakthrough came with the use of sodium chlorodifluoroacetate (ClCF₂CO₂Na) . This bench-stable solid releases difluorocarbene upon thermal decarboxylation, offering a much safer and more scalable method for the O-difluoromethylation of phenols.[1][2] This method's robustness and reliability have made it a workhorse in both academic and industrial settings.

Further advancements have focused on developing even milder and more versatile reagents. Difluoromethyltriflate (HCF₂OTf) , a non-ozone-depleting liquid, allows for the rapid difluoromethylation of phenols at room temperature.[3] More recently, bromo(difluoro)acetic acid (BrCF₂CO₂H) has been introduced as an inexpensive and readily available reagent for the streamlined synthesis of a wide array of aryl difluoromethyl ethers under mild conditions.[4][5][6]

This progression from hazardous gases to stable, solid, and liquid reagents reflects a broader trend in synthetic chemistry towards safer, more efficient, and environmentally benign methodologies.

logical_relationship A Early Methods (e.g., HCF₂Cl - Freon 22) B Decarboxylative Methods (e.g., ClCF₂CO₂Na) A->B Improved Safety & Scalability C Modern Reagents (e.g., HCF₂OTf, BrCF₂CO₂H) B->C Milder Conditions & Broader Scope

Figure 1: Evolution of Synthetic Methodologies for Aryl Difluoromethyl Ethers

Key Synthetic Methodologies: A Comparative Overview

The choice of synthetic route for introducing a difluoromethoxy group depends on factors such as substrate scope, functional group tolerance, scalability, and reagent availability. The following tables summarize the key features and provide representative examples for the most prominent methods.

Method 1: Sodium Chlorodifluoroacetate (ClCF₂CO₂Na)

This method relies on the thermal decarboxylation of sodium chlorodifluoroacetate to generate difluorocarbene in situ. The reaction is typically carried out at elevated temperatures in a polar aprotic solvent.

Table 1: O-Difluoromethylation of Phenols using Sodium Chlorodifluoroacetate

EntryPhenol SubstrateBaseSolventTemp (°C)Time (h)Yield (%)Reference
11-(3-chloro-4-hydroxyphenyl)ethan-1-oneCs₂CO₃DMF/H₂O120294[1][2]
24-methoxythiophenolK₂CO₃DMF95886 (¹⁹F NMR)[7]
32-hydroxychalconeK₂CO₃DMF80675
4TheophyllineK₂CO₃DMF95878[7]
5PhenylselenolK₂CO₃DMF95882[7]
Method 2: Difluoromethyltriflate (HCF₂OTf)

This powerful reagent enables the difluoromethylation of phenols under mild conditions, often at room temperature. The reaction is typically fast and demonstrates broad functional group tolerance.

Table 2: O-Difluoromethylation of Phenols using Difluoromethyltriflate

EntryPhenol SubstrateBaseSolventTemp (°C)TimeYield (%)Reference
14-ButylphenolKOHMeCN/H₂ORT5 min95[3]
24-CyanophenolKOHMeCN/H₂ORT5 min92[3]
32-NaphtholKOHMeCN/H₂ORT5 min94[3]
44-AcetylphenolKOHMeCN/H₂ORT5 min93[3]
54-ChlorophenolKOHMeCN/H₂ORT5 min91[3]
Method 3: Bromo(difluoro)acetic Acid (BrCF₂CO₂H)

This recently developed method offers a streamlined and cost-effective approach to aryl difluoromethyl ethers. The reaction proceeds at room temperature using an inexpensive base.

Table 3: O-Difluoromethylation of Phenols using Bromo(difluoro)acetic Acid

EntryPhenol SubstrateBaseSolventTemp (°C)Time (h)Yield (%)Reference
14-NitrophenolK₂CO₃DMFRT698[6]
24-HydroxybenzaldehydeK₂CO₃DMFRT692[6]
34-FluorophenolK₂CO₃DMFRT685[6]
4VanillinK₂CO₃DMFRT1281[6]
5SesamolK₂CO₃DMFRT694[6]

Spectroscopic Characterization

The aryl difluoromethyl ether moiety exhibits characteristic signals in both ¹H and ¹⁹F NMR spectroscopy, which are invaluable for confirming its presence and purity.

Table 4: Representative NMR Data for Aryl Difluoromethyl Ethers

CompoundSolvent¹H NMR (δ, ppm)¹⁹F NMR (δ, ppm)Reference
1-(3-Chloro-4-(difluoromethoxy)phenyl)ethan-1-oneCDCl₃6.62 (t, J = 72.5 Hz, 1H)-82.00 (s, 2F)[1]
4-(Difluoromethoxy)benzonitrileCDCl₃6.70 (t, J = 55.6 Hz, 1H)-113.2 (d, J = 59.6 Hz, 2F)[8]
1-(Difluoromethyl)-2-methyl-4-nitrobenzeneCDCl₃6.82 (t, J = 55.8 Hz, 1H)-115.3 (d, J = 54.4 Hz, 2F)[8]
Difluoromethyl 4-methoxybenzoateCDCl₃7.28 (t, J = 71.4 Hz, 1H)-91.27 (d, J = 71.4 Hz, 2F)[9]
2-((Difluoromethyl)thio)pyridineCDCl₃7.70 (t, J = 56.3 Hz, 1H)-96.26 (d, J = 56.3 Hz, 2F)[9]

Experimental Protocols

Detailed and reliable experimental procedures are critical for the successful synthesis of aryl difluoromethyl ethers. The following protocols are adapted from peer-reviewed and reputable sources.

Synthesis of 1-(3-Chloro-4-(difluoromethoxy)phenyl)ethan-1-one using Sodium Chlorodifluoroacetate

Adapted from Organic Syntheses.[1][2]

Procedure:

  • A 100 mL round-bottomed flask is charged with 1-(3-chloro-4-hydroxyphenyl)ethan-1-one (3.00 g, 17.6 mmol) and cesium carbonate (8.60 g, 26.4 mmol).

  • The flask is sealed, and the atmosphere is replaced with nitrogen.

  • Dry DMF (27 mL) and deionized water (3.2 mL) are added, and the solution is degassed with nitrogen for 1 hour.

  • Sodium 2-chloro-2,2-difluoroacetate (7.51 g, 49.3 mmol) is added in one portion under a nitrogen stream.

  • The flask is equipped with a condenser and heated in an oil bath at 120 °C for 2 hours.

  • After cooling to room temperature, the reaction mixture is diluted with deionized water (40 mL) and transferred to a separatory funnel.

  • The aqueous layer is extracted with hexanes (5 x 100 mL).

  • The combined organic layers are washed with saturated sodium chloride solution and 10% aqueous lithium chloride solution.

  • The organic phase is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The resulting product is dried under high vacuum to afford 1-(3-chloro-4-(difluoromethoxy)phenyl)ethan-1-one as a yellow oil (3.66 g, 94% yield).

General Procedure for the Difluoromethylation of Phenols with HCF₂OTf

Adapted from Fier, P. S.; Hartwig, J. F. Angew. Chem., Int. Ed. 2013, 52, 2092.[3]

Procedure:

  • To a solution of the phenol (0.5 mmol) in a mixture of MeCN (2.5 mL) and water (2.5 mL) is added a 45 wt% aqueous solution of KOH (1.5 mmol).

  • Difluoromethyltriflate (HCF₂OTf, 1.0 mmol) is added, and the reaction is stirred at room temperature for 5-10 minutes.

  • The reaction mixture is diluted with diethyl ether and washed with water.

  • The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by silica gel chromatography to afford the desired aryl difluoromethyl ether.

General Procedure for the Difluoromethylation of Phenols with Bromo(difluoro)acetic Acid

Adapted from Kumawat, S.; Natte, K. Chem. Commun., 2024, 60, 13935.[6]

Procedure:

  • To a solution of the phenol (0.5 mmol) in DMF (2 mL) is added K₂CO₃ (2.0 mmol).

  • Bromo(difluoro)acetic acid (0.75 mmol) is added, and the reaction mixture is stirred at room temperature for 6-24 hours.

  • Upon completion, the reaction mixture is diluted with water and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.

  • The crude product is purified by silica gel chromatography to afford the desired aryl difluoromethyl ether.

Applications in Drug Discovery: Signaling Pathway Modulation

The utility of the aryl difluoromethyl ether motif is exemplified by its presence in several marketed drugs. The difluoromethoxy group often serves as a bioisostere for other functional groups, enhancing the drug's pharmacokinetic and pharmacodynamic properties.

Roflumilast: A Phosphodiesterase 4 (PDE4) Inhibitor

Roflumilast is an anti-inflammatory drug used in the treatment of chronic obstructive pulmonary disease (COPD). It acts as a selective inhibitor of the phosphodiesterase 4 (PDE4) enzyme. Inhibition of PDE4 leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels, which in turn activates Protein Kinase A (PKA). This signaling cascade ultimately results in the suppression of pro-inflammatory mediators.

Roflumilast_Pathway Roflumilast Roflumilast PDE4 Phosphodiesterase 4 (PDE4) Roflumilast->PDE4 Inhibits cAMP cAMP PDE4->cAMP Degrades PKA Protein Kinase A (PKA) cAMP->PKA Activates Inflammation Suppression of Pro-inflammatory Mediators PKA->Inflammation

Figure 2: Signaling Pathway of Roflumilast
Pantoprazole: A Proton Pump Inhibitor

Pantoprazole is a widely used proton pump inhibitor (PPI) for the treatment of acid-related gastrointestinal disorders. It irreversibly inhibits the H⁺/K⁺-ATPase (proton pump) in gastric parietal cells. By blocking the final step in gastric acid secretion, pantoprazole effectively reduces stomach acid levels.

Pantoprazole_Pathway Pantoprazole Pantoprazole (Prodrug) Activated_Pantoprazole Activated Form (Sulfenamide) Pantoprazole->Activated_Pantoprazole Acidic Environment Proton_Pump H⁺/K⁺-ATPase (Proton Pump) Activated_Pantoprazole->Proton_Pump Irreversibly Inhibits Acid_Secretion Gastric Acid Secretion Proton_Pump->Acid_Secretion Mediates

Figure 3: Mechanism of Action of Pantoprazole

Conclusion

The aryl difluoromethyl ether has transitioned from a synthetic curiosity to a privileged functional group in modern drug discovery. The development of safe, efficient, and scalable synthetic methodologies has been instrumental in this transformation. This technical guide has provided a comprehensive overview of the history, synthesis, and application of this important motif. By understanding the evolution of its synthesis and its role in modulating biological pathways, researchers are better equipped to strategically employ the aryl difluoromethyl ether in the design of next-generation therapeutics.

References

Spectroscopic Characterization of 1-(Difluoromethoxy)-4-methylbenzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of 1-(Difluoromethoxy)-4-methylbenzene (CAS No. 1583-83-1). The strategic incorporation of the difluoromethoxy group into aromatic scaffolds is a key strategy in medicinal chemistry to enhance metabolic stability and fine-tune physicochemical properties. A thorough understanding of the spectroscopic signature of this building block is essential for reaction monitoring, quality control, and structural elucidation of its derivatives in drug discovery and development.

Molecular Structure and Properties

This compound is an aromatic ether with the molecular formula C₈H₈F₂O and a molecular weight of 158.15 g/mol [1][2][3]. Its structure consists of a toluene molecule substituted with a difluoromethoxy group at the para position.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₈H₈F₂O[1][2]
Molecular Weight158.145 g/mol [1]
Boiling Point167.4 ± 30.0 °C at 760 mmHg[1]
Density1.1 ± 0.1 g/cm³[1]
Flash Point61.2 ± 20.4 °C[1]

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework and the environment of fluorine atoms in the molecule.

Table 2: Predicted ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.15d, J ≈ 8.5 Hz2HAr-H (ortho to -CH₃)
~7.05d, J ≈ 8.5 Hz2HAr-H (ortho to -OCHF₂)
~6.55t, ³JHF ≈ 74 Hz1H-OCH F₂
~2.35s3H-CH

Table 3: Predicted ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityAssignment
~150.0sC -OCHF₂
~135.0sC -CH₃
~130.0sAr-C H (ortho to -CH₃)
~120.0sAr-C H (ortho to -OCHF₂)
~115.0t, ¹JCF ≈ 260 Hz-OC HF₂
~21.0s-C H₃

Table 4: Predicted ¹⁹F NMR Spectroscopic Data (470 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityAssignment
~-80 to -95d, ³JHF ≈ 74 Hz-OCHF
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Table 5: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3050-3000MediumAromatic C-H stretch
2950-2850MediumAliphatic C-H stretch (-CH₃)
1610, 1510Strong, MediumAromatic C=C bending
1250-1200StrongAryl-O stretch
1100-1000StrongC-F stretch
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Table 6: Predicted Mass Spectrometry Data (Electron Ionization)

m/zRelative IntensityAssignment
158High[M]⁺ (Molecular ion)
107Medium[M - OCHF₂]⁺
91High[C₇H₇]⁺ (Tropylium ion)
51Medium[CHF₂]⁺

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for this compound.

NMR Spectroscopy

Instrumentation: A 500 MHz NMR spectrometer.

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.

¹H NMR Acquisition:

  • Pulse Program: Standard single-pulse sequence.

  • Spectral Width: -2 to 12 ppm.

  • Number of Scans: 16.

  • Relaxation Delay: 1.0 s.

¹³C NMR Acquisition:

  • Pulse Program: Proton-decoupled single-pulse sequence.

  • Spectral Width: 0 to 220 ppm.

  • Number of Scans: 1024.

  • Relaxation Delay: 2.0 s.

¹⁹F NMR Acquisition:

  • Pulse Program: Standard single-pulse sequence.

  • Spectral Width: -50 to -150 ppm.

  • Number of Scans: 64.

  • Relaxation Delay: 1.5 s.

Data Processing: The free induction decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm) or TMS (δH = 0 ppm).

IR Spectroscopy

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

Sample Preparation: A thin film of the liquid sample is prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

Acquisition:

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 32.

  • A background spectrum of the clean KBr/NaCl plates is recorded and subtracted from the sample spectrum.

Mass Spectrometry

Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.

GC Conditions:

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Inlet Temperature: 250 °C.

  • Oven Program: Initial temperature of 50 °C, hold for 2 min, then ramp to 250 °C at 10 °C/min.

MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-400.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

Workflow Visualization

The general workflow for the spectroscopic characterization of a compound like this compound is depicted below.

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_report Final Characterization Sample This compound Dissolution Dissolve in CDCl3 (for NMR) Sample->Dissolution ThinFilm Prepare Thin Film (for IR) Sample->ThinFilm Dilution Dilute in Solvent (for GC-MS) Sample->Dilution NMR NMR Spectrometer (1H, 13C, 19F) Dissolution->NMR IR FTIR Spectrometer ThinFilm->IR MS GC-MS Dilution->MS ProcessNMR Process NMR Data (FT, Phasing) NMR->ProcessNMR ProcessIR Process IR Spectrum IR->ProcessIR ProcessMS Process Mass Spectrum MS->ProcessMS AnalyzeNMR Analyze NMR Spectra (Shifts, Couplings) ProcessNMR->AnalyzeNMR Structure Structural Elucidation & Verification AnalyzeNMR->Structure AnalyzeIR Analyze IR Spectrum (Functional Groups) ProcessIR->AnalyzeIR AnalyzeIR->Structure AnalyzeMS Analyze Mass Spectrum (Mol. Ion, Fragmentation) ProcessMS->AnalyzeMS AnalyzeMS->Structure

References

Commercial Availability and Synthetic Pathways of 1-(Difluoromethoxy)-4-methylbenzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Difluoromethoxy)-4-methylbenzene, also known by its synonym 4-(Difluoromethoxy)toluene and identified by CAS number 1583-83-1, is a fluorinated aromatic compound of increasing interest in the fields of medicinal chemistry and materials science. The incorporation of the difluoromethoxy group (-OCHF₂) into organic molecules can significantly enhance their metabolic stability, modulate lipophilicity, and improve cell membrane permeability. These properties make it a valuable building block in the design of novel drug candidates and advanced materials. This technical guide provides a comprehensive overview of the commercial availability of this compound, along with a detailed experimental protocol for its synthesis.

Commercial Availability and Suppliers

This compound is commercially available from a range of chemical suppliers. Purity levels are typically offered at >96%, with some suppliers providing higher purity grades. The compound is generally available in research quantities (grams) and can be sourced in larger, bulk quantities upon request. Pricing varies depending on the supplier, quantity, and purity. Below is a summary of representative suppliers and their offerings.

SupplierProduct NameCAS NumberPurityAvailable Quantities
BLD PharmThis compound1583-83-1Specification-dependentInquire for details
Chem-Impex International4-(Difluoromethoxy)toluene1583-83-1≥95% (HPLC)1g, 5g, 25g
ChemsrcThis compound1583-83-196.0%Inquire for details
P&S Chemicals4-(Difluoromethoxy)toluene1583-83-197%Inquire for details
Santa Cruz Biotechnology4-(Difluoromethoxy)toluene1583-83-1Inquire for detailsInquire for details
Shandong BiotechThis compound1583-83-1>96.0% (GC)Inquire for details
Tokyo Chemical Industry (TCI)4-(Difluoromethoxy)toluene1583-83-1>98.0% (GC)1g, 5g

Note: Pricing and availability are subject to change. It is recommended to contact the suppliers directly for the most current information.

Experimental Protocols: Synthesis of this compound

The synthesis of this compound is typically achieved through the difluoromethylation of p-cresol (4-methylphenol). Several methods have been reported for the difluoromethoxylation of phenols, often involving a source of difluorocarbene. The following is a representative experimental protocol adapted from established procedures for the synthesis of difluoromethoxyarenes.

Reaction:

p-Cresol + Difluoromethylating Agent → this compound

Materials:

  • p-Cresol (4-methylphenol)

  • Sodium chlorodifluoroacetate (ClCF₂COONa) or Fluoroform (CHF₃) as a difluorocarbene precursor

  • A suitable base (e.g., potassium hydroxide, cesium carbonate)

  • A high-boiling point polar aprotic solvent (e.g., N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO))

  • Anhydrous sodium sulfate or magnesium sulfate for drying

  • Organic solvents for extraction and purification (e.g., diethyl ether, ethyl acetate, hexanes)

  • Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator)

Procedure:

  • Reaction Setup: In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add p-cresol and the chosen solvent.

  • Addition of Base: Under a nitrogen atmosphere, add the base to the reaction mixture and stir until the p-cresol is fully dissolved and the corresponding phenoxide is formed.

  • Addition of Difluoromethylating Agent:

    • Using Sodium Chlorodifluoroacetate: Add sodium chlorodifluoroacetate portion-wise to the stirred reaction mixture at an elevated temperature (typically 100-150 °C). The sodium chlorodifluoroacetate will decompose in situ to generate difluorocarbene.

    • Using Fluoroform: Bubble fluoroform gas through the reaction mixture containing the phenoxide at a controlled rate and temperature. This method often requires specialized equipment to handle the gaseous reagent.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material (p-cresol) is consumed.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by slowly adding water.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as diethyl ether or ethyl acetate. Repeat the extraction process two to three times to ensure complete recovery of the product.

  • Washing and Drying: Combine the organic layers and wash with water and brine to remove any remaining base and salts. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator. The crude product can then be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Safety Precautions:

  • This reaction should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) should be worn at all times.

  • The difluoromethylating agents can be hazardous; consult the safety data sheets (SDS) before use.

  • The reaction may be exothermic; proper temperature control is essential.

Visualizations

Supplier Evaluation Workflow

The following diagram illustrates a logical workflow for selecting a suitable supplier for this compound.

Supplier_Evaluation start Identify Potential Suppliers request_quotes Request Quotes and Lead Times start->request_quotes eval_purity Evaluate Purity and Specifications request_quotes->eval_purity eval_quantity Assess Available Quantities (Research vs. Bulk) request_quotes->eval_quantity eval_cost Compare Cost per Gram/Kilogram request_quotes->eval_cost eval_shipping Consider Shipping and Handling Costs request_quotes->eval_shipping select_supplier Select Optimal Supplier eval_purity->select_supplier eval_quantity->select_supplier eval_cost->select_supplier eval_shipping->select_supplier place_order Place Purchase Order select_supplier->place_order

Caption: A logical workflow for the evaluation and selection of a chemical supplier.

Synthetic Pathway of this compound

The diagram below outlines the general synthetic route for this compound starting from p-cresol.

Synthesis_Pathway p_cresol p-Cresol (4-Methylphenol) phenoxide Potassium 4-methylphenoxide p_cresol->phenoxide + Base product This compound phenoxide->product + [:CF2] difluorocarbene Difluorocarbene [:CF2] difluorocarbene->product Reaction reagents Base (e.g., KOH) Solvent (e.g., DMF) difluoro_source Difluorocarbene Source (e.g., ClCF2COONa) difluoro_source->difluorocarbene

Caption: Synthetic route to this compound from p-cresol.

Methodological & Application

The Difluoromethoxy-4-methylbenzene Moiety: A Versatile Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The compound 1-(difluoromethoxy)-4-methylbenzene itself is not an active pharmaceutical ingredient but serves as a crucial structural motif in the design and development of modern therapeutics. The incorporation of the difluoromethoxy group (-OCHF₂) onto a phenyl ring, often further substituted, is a widely employed strategy in medicinal chemistry to enhance the drug-like properties of molecules. This document provides an overview of the applications of this moiety, focusing on its role in two notable drugs: the phosphodiesterase-4 (PDE4) inhibitor, Roflumilast, and the proton pump inhibitor (PPI), Pantoprazole. Detailed protocols for relevant in vitro assays are also provided.

The Strategic Advantage of the Difluoromethoxy and Methyl Groups in Drug Design

The difluoromethoxy group is a bioisostere of the methoxy group, offering several advantages in drug design. Its electron-withdrawing nature can modulate the pKa of nearby functional groups and influence metabolic stability, often by blocking sites susceptible to oxidative metabolism. This can lead to improved pharmacokinetic profiles, including increased half-life and oral bioavailability.

The methyl group, as seen in the tolyl scaffold (methylbenzene), can also significantly impact a drug's properties, an effect sometimes referred to as the "magic methyl" effect. A strategically placed methyl group can enhance binding affinity to the target protein through favorable van der Waals interactions within a hydrophobic pocket. It can also influence the conformation of the molecule, locking it into a more bioactive shape. Furthermore, the methyl group can serve as a "metabolic soft spot" that can be modified to fine-tune the metabolic profile of a drug candidate.

Case Study 1: Roflumilast - A PDE4 Inhibitor for Inflammatory Airway Diseases

Roflumilast is a selective PDE4 inhibitor used in the treatment of chronic obstructive pulmonary disease (COPD). The difluoromethoxy group in Roflumilast is a key contributor to its potency and metabolic stability.

Quantitative Data: Roflumilast
ParameterValueReference(s)
IC₅₀ (PDE4A1) 0.7 nM[1]
IC₅₀ (PDE4A4) 0.9 nM[1]
IC₅₀ (PDE4B1) 0.7 nM[1]
IC₅₀ (PDE4B2) 0.2 nM[1]
Bioavailability ~80% (oral)[2]
Protein Binding >90%[3]
Metabolism Primarily via CYP3A4 and CYP1A2 to the active N-oxide metabolite.[3][4]
Elimination Half-life Roflumilast: ~17 hours; Roflumilast N-oxide: ~30 hours[5]
Excretion Primarily renal[4]

Signaling Pathway: Roflumilast Inhibition of PDE4

Roflumilast_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol GPCR GPCR AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP PDE4 PDE4 cAMP->PDE4 Substrate PKA PKA cAMP->PKA Activates AMP 5'-AMP (inactive) PDE4->AMP Hydrolyzes Inflammation Inflammatory Response PKA->Inflammation Reduces Roflumilast Roflumilast Roflumilast->PDE4 Inhibits

Roflumilast inhibits PDE4, increasing cAMP levels and reducing inflammation.
Experimental Protocol: In Vitro PDE4 Inhibition Assay (Fluorescence Polarization)

This protocol describes a fluorescence polarization (FP)-based assay to determine the in vitro potency of compounds against PDE4.[1][6]

1. Materials:

  • Recombinant human PDE4 enzyme (e.g., PDE4B1)

  • Fluorescein-labeled cAMP (FAM-cAMP)

  • Assay Buffer: Tris-based buffer (pH 7.2-7.5) containing MgCl₂

  • Binding Agent (e.g., IMAP™ Binding Solution or similar phosphate-binding nanoparticles)

  • Test compounds and a known PDE4 inhibitor (e.g., Roflumilast) dissolved in DMSO

  • Low-volume, black, 384-well microplates

  • Microplate reader capable of measuring fluorescence polarization

2. Experimental Workflow:

PDE4_Assay_Workflow prep 1. Reagent Preparation dilution 2. Serial Dilution of Test Compound prep->dilution plate_setup 3. Plate Setup dilution->plate_setup reaction_init 4. Initiate Reaction plate_setup->reaction_init incubation 5. Incubation reaction_init->incubation reaction_term 6. Terminate Reaction incubation->reaction_term read 7. Read Fluorescence Polarization reaction_term->read analysis 8. Data Analysis (IC50) read->analysis

Workflow for the in vitro PDE4 fluorescence polarization assay.

3. Step-by-Step Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds and the positive control (e.g., Roflumilast) in DMSO. A typical starting concentration is 10 mM, diluted down to the nanomolar range.

  • Assay Plate Preparation: Add 2 µL of the diluted compounds, positive control, or DMSO (vehicle control) to the wells of a 384-well plate.

  • Enzyme Addition: Dilute the recombinant PDE4 enzyme in assay buffer to the desired concentration. Add 10 µL of the diluted enzyme to each well, except for the "no enzyme" control wells. Pre-incubate the plate for 15 minutes at room temperature.

  • Reaction Initiation: Prepare a solution of FAM-cAMP in assay buffer. Add 8 µL of the FAM-cAMP solution to all wells to start the enzymatic reaction.

  • Incubation: Incubate the plate for 60 minutes at room temperature.

  • Reaction Termination and Binding: Add the Binding Agent to all wells according to the manufacturer's instructions to stop the reaction and bind the hydrolyzed substrate. Incubate for at least 60 minutes at room temperature, protected from light.[1]

  • Data Acquisition: Measure the fluorescence polarization of each well using a microplate reader with appropriate filters for fluorescein.

  • Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to the controls. Determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.

Case Study 2: Pantoprazole - A Proton Pump Inhibitor for Acid-Related Disorders

Pantoprazole is a proton pump inhibitor that irreversibly blocks the H⁺/K⁺ ATPase in gastric parietal cells, reducing gastric acid secretion. The difluoromethoxy group on the benzimidazole ring of pantoprazole is crucial for its chemical stability.[7]

Quantitative Data: Pantoprazole
ParameterValueReference(s)
IC₅₀ (H⁺/K⁺ ATPase) 6.8 µM (in acidified vesicles)[7]
Bioavailability 77% (oral)[6][8]
Protein Binding ~98%[6][8]
Metabolism Extensively in the liver, primarily by CYP2C19.[6][8]
Elimination Half-life ~1.1 hours[6]
Excretion Primarily renal[8]

Signaling Pathway: Pantoprazole Inhibition of the Gastric Proton Pump

Pantoprazole_Pathway cluster_lumen Gastric Lumen (Acidic) cluster_membrane Parietal Cell Membrane cluster_cytosol Parietal Cell Cytosol H_ion H+ ProtonPump H+/K+ ATPase (Proton Pump) ProtonPump->H_ion Pumps H+ out Pantoprazole_prodrug Pantoprazole (Prodrug) Pantoprazole_active Activated Pantoprazole Pantoprazole_prodrug->Pantoprazole_active Acid-catalyzed activation Pantoprazole_active->ProtonPump Irreversibly Inhibits K_ion_in K+ K_ion_in->ProtonPump Pumps K+ in

Pantoprazole is activated in an acidic environment and irreversibly inhibits the proton pump.
Experimental Protocol: In Vitro H⁺/K⁺ ATPase Inhibition Assay

This protocol outlines a method to assess the inhibitory activity of compounds on H⁺/K⁺ ATPase using gastric microsomes.[7][9]

1. Materials:

  • Hog or rabbit gastric microsomes (as a source of H⁺/K⁺ ATPase)

  • Assay Buffer: Tris-HCl buffer (pH 7.4) containing MgCl₂ and KCl

  • ATP Tris salt

  • Test compounds and a known PPI (e.g., omeprazole or pantoprazole)

  • Trichloroacetic acid (TCA)

  • Reagents for phosphate determination (e.g., Malachite Green-based reagent)

  • Spectrophotometer

2. Experimental Workflow:

PPI_Assay_Workflow prep 1. Prepare Gastric Microsomes incubation 2. Incubate Microsomes with Inhibitor prep->incubation reaction_init 3. Initiate Reaction with ATP incubation->reaction_init reaction_term 4. Terminate Reaction with TCA reaction_init->reaction_term phosphate_quant 5. Quantify Inorganic Phosphate reaction_term->phosphate_quant analysis 6. Data Analysis (IC50) phosphate_quant->analysis

Workflow for the in vitro H+/K+ ATPase inhibition assay.

3. Step-by-Step Procedure:

  • Preparation of Gastric Microsomes: Isolate gastric microsomes from hog or rabbit gastric mucosa through differential centrifugation. Resuspend the final pellet in a suitable buffer.

  • Incubation with Inhibitor: In a microcentrifuge tube, incubate different concentrations of the test compound or a standard inhibitor with the gastric microsome preparation (containing a known amount of protein) in the assay buffer. The total volume is typically brought to 1 mL. For PPIs like pantoprazole, a pre-incubation at an acidic pH (e.g., pH 6.1) is necessary to activate the prodrug before the main incubation at pH 7.4.[9]

  • Reaction Initiation: Start the enzymatic reaction by adding ATP Tris salt to a final concentration of 2 mM. Incubate the mixture at 37°C for 20-30 minutes.

  • Reaction Termination: Stop the reaction by adding 1 mL of ice-cold TCA (10% v/v).

  • Phosphate Quantification: Centrifuge the samples to pellet the precipitated protein. Determine the amount of inorganic phosphate released from ATP hydrolysis in the supernatant using a colorimetric method, such as the Malachite Green assay, by measuring the absorbance at the appropriate wavelength (e.g., 400 nm).

  • Data Analysis: The H⁺/K⁺ ATPase activity is proportional to the amount of phosphate released. Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value.

Conclusion

The this compound scaffold is a valuable component in the medicinal chemist's toolkit. The difluoromethoxy group offers a means to enhance metabolic stability and modulate electronic properties, while the methyl group can improve binding affinity and fine-tune the molecule's conformation. The successful application of this structural motif in drugs like Roflumilast and Pantoprazole underscores its importance in developing effective and safe therapeutics for a range of diseases. The provided protocols offer a starting point for the in vitro evaluation of novel compounds incorporating this versatile chemical entity.

References

The Strategic Utility of 1-(Difluoromethoxy)-4-methylbenzene in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Difluoromethoxy)-4-methylbenzene is a valuable synthetic building block for the introduction of the difluoromethoxy (-OCHF₂) group onto an aromatic scaffold. This functional group is of significant interest in medicinal chemistry and materials science due to its unique electronic properties and its ability to enhance the metabolic stability and lipophilicity of molecules.[1][2] The incorporation of the difluoromethoxy moiety can lead to improved pharmacokinetic and pharmacodynamic profiles of drug candidates.[3] These application notes provide an overview of the synthesis of this compound and detail its potential applications as a versatile intermediate in the development of novel compounds.

Synthesis of this compound

The preparation of this compound typically proceeds via the difluoromethylation of p-cresol. While specific literature detailing this exact transformation is scarce, analogous syntheses of similar difluoromethoxyarenes from phenols are well-documented.[4][5][6] A common and effective method involves the use of a difluorocarbene source, such as sodium 2-chloro-2,2-difluoroacetate, in the presence of a base.

General Experimental Protocol: Difluoromethylation of p-Cresol

This protocol is adapted from established procedures for the difluoromethylation of phenols.[4]

Materials:

  • p-Cresol

  • Sodium 2-chloro-2,2-difluoroacetate

  • Cesium Carbonate (Cs₂CO₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Nitrogen or Argon atmosphere setup

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add p-cresol (1.0 equiv), cesium carbonate (1.5 equiv), and anhydrous DMF.

  • Stir the resulting suspension at room temperature for 10-15 minutes.

  • Add sodium 2-chloro-2,2-difluoroacetate (2.5-3.0 equiv) to the mixture.

  • Heat the reaction mixture to 100-110 °C and maintain for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • After completion, cool the reaction mixture to room temperature.

  • Quench the reaction by the slow addition of water.

  • Extract the aqueous mixture with ethyl acetate (3 x volume of DMF).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford this compound.

Quantitative Data for Analogous Reactions:

The following table summarizes reaction conditions and yields for the synthesis of similar difluoromethoxyarenes, providing a reference for the expected outcome of the synthesis of this compound.

Starting PhenolDifluoromethylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)Reference
4-NitrophenolClCHF₂NaOHWater95-10024-4089-96[5][6]
1-(3-chloro-4-hydroxyphenyl)ethan-1-oneSodium 2-chloro-2,2-difluoroacetateCs₂CO₃DMF1001294[4]

Applications as a Synthetic Building Block

The chemical structure of this compound offers multiple avenues for further synthetic transformations, making it a versatile building block. The benzene ring can undergo electrophilic aromatic substitution, and the methyl group can be a site for radical halogenation or oxidation.

Electrophilic Aromatic Substitution

The difluoromethoxy group is generally considered to be ortho-, para-directing, although its electron-withdrawing nature can deactivate the ring towards electrophilic substitution compared to a methoxy group. The methyl group is an activating, ortho-, para-directing group. The positions ortho to the methyl group (and meta to the difluoromethoxy group) are likely to be the most reactive sites for electrophilic attack.

Potential Electrophilic Aromatic Substitution Reactions:

  • Nitration: Introduction of a nitro group, which can be subsequently reduced to an amine, providing a handle for a wide range of further derivatizations.[2]

  • Halogenation: Introduction of bromine or chlorine atoms, which can be used in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to form carbon-carbon or carbon-heteroatom bonds.

  • Friedel-Crafts Acylation/Alkylation: Introduction of acyl or alkyl groups to build more complex carbon skeletons.

Side-Chain Functionalization

The methyl group can be functionalized through radical reactions or oxidation to introduce other functionalities.

  • Benzylic Bromination: Using N-bromosuccinimide (NBS) and a radical initiator, the methyl group can be converted to a bromomethyl group, which is a versatile precursor for nucleophilic substitution reactions.

  • Oxidation: Oxidation of the methyl group can yield a carboxylic acid, providing another point for chemical modification, such as amide or ester formation.

Experimental Workflow for Derivatization

The following diagram illustrates a potential synthetic workflow starting from this compound.

G start This compound nitration Nitration (HNO₃, H₂SO₄) start->nitration halogenation Halogenation (Br₂, FeBr₃) start->halogenation acylation Friedel-Crafts Acylation (RCOCl, AlCl₃) start->acylation bromination Benzylic Bromination (NBS, AIBN) start->bromination nitro_product Nitro-derivative nitration->nitro_product halo_product Halo-derivative halogenation->halo_product acyl_product Acyl-derivative acylation->acyl_product bromo_product Bromomethyl-derivative bromination->bromo_product reduction Reduction (e.g., Fe/HCl) nitro_product->reduction coupling Cross-Coupling (e.g., Suzuki) halo_product->coupling further_rxn Further Reactions acyl_product->further_rxn substitution Nucleophilic Substitution bromo_product->substitution amine_product Amino-derivative reduction->amine_product coupled_product Coupled Product coupling->coupled_product complex_molecule Complex Molecule further_rxn->complex_molecule substituted_product Substituted Product substitution->substituted_product G cluster_0 Lead Identification & Optimization cluster_1 Preclinical Development building_block 1-(Difluoromethoxy)- 4-methylbenzene synthesis Synthesis of Analog Library building_block->synthesis screening In vitro Screening (Target-based assays) synthesis->screening sar Structure-Activity Relationship (SAR) screening->sar sar->synthesis Optimization Cycles adme_tox ADME/Toxicity Profiling sar->adme_tox in_vivo In vivo Efficacy (Animal Models) adme_tox->in_vivo candidate Drug Candidate in_vivo->candidate

References

Application Notes and Protocols for the Reaction of 1-(Difluoromethoxy)-4-methylbenzene with Organometallic Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of synthetic methodologies for the functionalization of 1-(difluoromethoxy)-4-methylbenzene, a valuable building block in medicinal chemistry and materials science. The difluoromethoxy group (-OCHF₂) is an important bioisostere for hydroxyl and methoxy groups, offering modulated lipophilicity, metabolic stability, and binding properties. This document details protocols for various transformations involving organometallic reagents, including directed ortho-metalation and several palladium-catalyzed cross-coupling reactions. For the latter, halogenated derivatives of this compound are necessary starting materials.

Directed ortho-Metalation (DoM)

Directed ortho-metalation is a powerful technique for the regioselective functionalization of aromatic rings. A directing metalation group (DMG) coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. The resulting aryllithium species can then be quenched with a variety of electrophiles. The oxygen-containing difluoromethoxy group has the potential to act as a DMG, analogous to the well-established methoxy group.[1][2][3][4][5][6][7][8]

Data Presentation: Representative Conditions for Directed ortho-Metalation
ParameterConditionNotes
Substrate This compound
Organolithium Reagent n-Butyllithium (n-BuLi) or sec-Butyllithium (s-BuLi)s-BuLi is more reactive and may be required.
Additive N,N,N',N'-Tetramethylethylenediamine (TMEDA)Often used to break up organolithium aggregates and increase basicity.[9]
Solvent Anhydrous Tetrahydrofuran (THF) or Diethyl ether (Et₂O)Must be scrupulously dried to prevent quenching of the organolithium.
Temperature -78 °CLow temperature is crucial to prevent side reactions and decomposition.
Electrophile Varies (e.g., I₂, DMF, aldehydes, ketones, CO₂)The choice of electrophile determines the introduced functionality.
Experimental Protocol: General Procedure for ortho-Iodination
  • To an oven-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 equiv.) and anhydrous THF (or Et₂O).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add TMEDA (1.2 equiv.) dropwise.

  • Slowly add n-BuLi (1.2 equiv., typically 2.5 M in hexanes) dropwise over 15 minutes, ensuring the internal temperature does not rise significantly.

  • Stir the resulting solution at -78 °C for 1-2 hours.

  • In a separate flask, prepare a solution of iodine (I₂) (1.5 equiv.) in anhydrous THF.

  • Add the iodine solution dropwise to the aryllithium species at -78 °C.

  • Allow the reaction to stir at -78 °C for 1 hour, then warm to room temperature over 2 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield 2-(difluoromethoxy)-5-methyl-1-iodobenzene.

Workflow for Directed ortho-Metalation

DoM_Workflow cluster_setup Reaction Setup cluster_reaction Lithiation and Quench cluster_workup Workup and Purification start This compound in anhydrous THF cool Cool to -78 °C start->cool add_tmeda Add TMEDA add_buli Add n-BuLi add_tmeda->add_buli cool->add_tmeda lithiation Stir at -78 °C (Formation of Aryllithium) add_buli->lithiation quench Add Electrophile Solution lithiation->quench electrophile_prep Prepare Electrophile (e.g., I₂ in THF) electrophile_prep->quench workup Aqueous Workup quench->workup extraction Extraction workup->extraction purification Column Chromatography extraction->purification product Purified Product purification->product

Caption: Workflow for the directed ortho-metalation and subsequent electrophilic quench.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds. These reactions typically require an aryl halide or triflate as the electrophilic partner. Therefore, halogenated derivatives of this compound, such as 2-bromo- or 2-iodo-1-(difluoromethoxy)-4-methylbenzene, are key starting materials.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction forms a carbon-carbon bond between an organoboron compound and an organohalide. It is widely used due to its mild reaction conditions and the commercial availability of a vast array of boronic acids.[10][11][12][13][14]

ParameterConditionNotes
Aryl Halide 2-Bromo-1-(difluoromethoxy)-4-methylbenzeneIodo derivatives are generally more reactive.
Organoboron Reagent Arylboronic acid or ester (1.2-1.5 equiv.)
Palladium Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂Catalyst choice depends on the specific substrates.
Ligand (If using Pd(OAc)₂) e.g., SPhos, XPhosBulky, electron-rich phosphine ligands are often effective.
Base K₂CO₃, K₃PO₄, Cs₂CO₃ (2.0-3.0 equiv.)An aqueous solution of the base is common.
Solvent 1,4-Dioxane/H₂O, Toluene/H₂O, DMFBiphasic solvent systems are frequently used.
Temperature 80-110 °C
  • To a Schlenk flask, add the aryl halide (1.0 equiv.), the boronic acid (1.2 equiv.), the palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%), and the base (e.g., K₂CO₃, 2.0 equiv.).

  • Seal the flask, and evacuate and backfill with an inert gas (argon or nitrogen) three times.

  • Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate and water.

  • Separate the layers and extract the aqueous layer with ethyl acetate (2 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_complex Ar-Pd(II)L₂-X OxAdd->PdII_complex Transmetal Transmetalation PdII_complex->Transmetal PdII_Ar_Ar Ar-Pd(II)L₂-Ar' Transmetal->PdII_Ar_Ar Ar_B Ar'B(OH)₂ + Base Ar_B->Transmetal RedElim Reductive Elimination PdII_Ar_Ar->RedElim RedElim->Pd0 Regeneration Product Ar-Ar' RedElim->Product ArX Ar-X ArX->OxAdd

Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination

This reaction is a powerful method for the formation of carbon-nitrogen bonds by coupling an amine with an aryl halide. It has broad substrate scope, allowing for the synthesis of a wide variety of arylamines.[12][15][16][17][18]

ParameterConditionNotes
Aryl Halide 2-Bromo-1-(difluoromethoxy)-4-methylbenzeneAryl chlorides can also be used with appropriate catalyst systems.
Amine Primary or secondary amine (1.1-1.5 equiv.)e.g., Morpholine, Aniline, Benzylamine.
Palladium Precatalyst Pd₂(dba)₃, Pd(OAc)₂
Ligand XPhos, SPhos, BINAP (1-5 mol%)Choice of ligand is critical for reaction efficiency.
Base NaOt-Bu, K₃PO₄, Cs₂CO₃ (1.5-2.5 equiv.)Strong, non-nucleophilic bases are typically used.
Solvent Toluene, 1,4-DioxaneAnhydrous conditions are essential.
Temperature 80-120 °C
  • In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOt-Bu, 1.5 equiv.).

  • Add the aryl halide (1.0 equiv.) and the amine (1.2 equiv.).

  • Add anhydrous, degassed solvent (e.g., toluene).

  • Seal the tube and heat the mixture with stirring for the required time (typically 4-24 hours), monitoring by TLC or LC-MS.

  • After cooling to room temperature, quench the reaction with water and dilute with an organic solvent like ethyl acetate.

  • Filter the mixture through a pad of celite to remove insoluble salts.

  • Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solution and purify the residue by flash chromatography.

Buchwald_Hartwig cluster_reactants reactant1 Ar-X catalyst Pd Catalyst Ligand, Base reactant2 R₂NH plus1 + plus2 + product Ar-NR₂ catalyst->product

Caption: General transformation for the Buchwald-Hartwig amination.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, providing access to substituted alkynes.[3][6][15][19][20][21][22]

ParameterConditionNotes
Aryl Halide 2-Iodo-1-(difluoromethoxy)-4-methylbenzeneIodo derivatives are significantly more reactive than bromo derivatives.
Alkyne Terminal alkyne (1.1-1.5 equiv.)e.g., Phenylacetylene.
Palladium Catalyst Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄ (1-5 mol%)
Copper Co-catalyst Copper(I) iodide (CuI) (2-10 mol%)Essential for the classical Sonogashira reaction.
Base Triethylamine (Et₃N), Diisopropylamine (DIPA)Acts as both the base and often as the solvent.
Solvent THF, DMF (if base is not the solvent)
Temperature Room Temperature to 80 °C
  • To a flask containing the aryl iodide (1.0 equiv.), add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%) and copper(I) iodide (4 mol%).

  • Evacuate and backfill the flask with an inert gas.

  • Add the solvent (e.g., THF) and the amine base (e.g., Et₃N, 3.0 equiv.).

  • Add the terminal alkyne (1.2 equiv.) dropwise.

  • Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitor by TLC).

  • Dilute the reaction mixture with ethyl acetate and filter through celite to remove the catalyst and salts.

  • Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.

  • Purify the product by flash column chromatography.

Negishi Coupling

The Negishi coupling involves the reaction of an organozinc reagent with an organohalide, catalyzed by a nickel or palladium complex. It is known for its high functional group tolerance.[1][18][23][24][25]

ParameterConditionNotes
Aryl Halide 2-Bromo-1-(difluoromethoxy)-4-methylbenzene
Organozinc Reagent R-ZnX (prepared in situ or pre-formed) (1.5-2.0 equiv.)Can be prepared from the corresponding organolithium or Grignard reagent.
Palladium Catalyst Pd(dppf)Cl₂, Pd(PPh₃)₄ (2-5 mol%)
Solvent THF, DMFAnhydrous conditions are crucial.
Temperature Room Temperature to 100 °C
  • In situ preparation of the organozinc reagent: To a solution of the corresponding organohalide in anhydrous THF at -78 °C, add n-BuLi. After stirring, add a solution of ZnCl₂ in THF.

  • In a separate flask, add the aryl halide (1.0 equiv.) and the palladium catalyst (e.g., Pd(dppf)Cl₂, 5 mol%) under an inert atmosphere.

  • Add anhydrous THF.

  • Add the freshly prepared organozinc solution to the flask containing the aryl halide and catalyst.

  • Heat the reaction mixture (e.g., to 60 °C) and stir until completion.

  • Cool the reaction and quench with a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.

  • Purify by column chromatography.

Palladium-Catalyzed Cyanation

This reaction introduces a nitrile functional group onto the aromatic ring, which is a versatile precursor for amines, carboxylic acids, and amides.[4][5][26][27][28]

ParameterConditionNotes
Aryl Halide 2-Bromo-1-(difluoromethoxy)-4-methylbenzene
Cyanide Source Zn(CN)₂, K₄[Fe(CN)₆]K₄[Fe(CN)₆] is a less toxic alternative to simple cyanide salts.
Palladium Catalyst Pd(OAc)₂, Pd₂(dba)₃
Ligand dppf, XPhos
Solvent DMF, DMAc
Temperature 100-140 °C
  • To a reaction vessel, add the aryl bromide (1.0 equiv.), the cyanide source (e.g., Zn(CN)₂, 0.6 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and the ligand (e.g., dppf, 4 mol%).

  • De-gas the vessel and backfill with an inert gas.

  • Add the anhydrous solvent (e.g., DMAc).

  • Heat the mixture to the required temperature (e.g., 120 °C) and stir until the reaction is complete.

  • Cool the mixture, dilute with ethyl acetate, and filter.

  • Wash the filtrate with aqueous sodium bicarbonate and brine.

  • Dry the organic layer, concentrate, and purify the crude product by chromatography.

Reaction with Grignard Reagents

Grignard reagents (R-MgX) are highly reactive organometallic compounds that act as strong nucleophiles and bases. Their reaction with this compound is not well-documented in the literature. A key consideration is the stability of the difluoromethoxy group under the strongly basic conditions of a Grignard reaction. It is plausible that the acidic proton of the -OCHF₂ group could be abstracted by the Grignard reagent, leading to decomposition or undesired side reactions.

If the difluoromethoxy group is stable, Grignard reagents could potentially be used in cross-coupling reactions if a halogenated derivative of this compound is used, for example in Kumada coupling. However, due to the lack of specific literature precedent, any reaction involving Grignard reagents with this substrate should be approached with caution and carefully monitored for side product formation.

Conclusion

The functionalization of this compound can be achieved through several modern synthetic methods. Directed ortho-metalation offers a route for direct C-H activation, while a variety of palladium-catalyzed cross-coupling reactions on the corresponding aryl halides provide robust and versatile pathways to construct new carbon-carbon and carbon-heteroatom bonds. The protocols and data presented in these notes serve as a guide for the synthesis of novel derivatives of this important fluorinated building block for applications in drug discovery and materials science.

References

Application of 1-(Difluoromethoxy)-4-methylbenzene in Agrochemical Synthesis: A Detailed Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Initial Assessment: Based on a comprehensive review of publicly available scientific literature and patent databases, there is no direct evidence to suggest that 1-(difluoromethoxy)-4-methylbenzene is utilized as a starting material or intermediate in the synthesis of currently registered agrochemicals. However, the difluoromethoxy functional group is a crucial component in modern herbicides, most notably in the synthesis of Pyroxasulfone. This document will, therefore, focus on the synthesis of Pyroxasulfone, detailing the introduction of the vital difluoromethoxy moiety, which, while not originating from this compound, provides valuable insight into the application of this functional group in agrochemical development.

The Role of the Difluoromethoxy Group in the Herbicide Pyroxasulfone

Pyroxasulfone is a pre-emergence herbicide that provides effective control of grass and broadleaf weeds in various crops. Its mode of action involves the inhibition of very-long-chain fatty acid synthesis. The presence of the difluoromethoxy group on the pyrazole ring of the molecule is critical for its herbicidal activity and favorable physicochemical properties.

The key intermediate in the synthesis of Pyroxasulfone is a substituted pyrazole, specifically 5-(difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole. The synthesis of this intermediate is a multi-step process that does not involve this compound. Instead, the pyrazole ring is first constructed, and the difluoromethoxy group is introduced at a later stage.

Synthetic Pathway to Pyroxasulfone and its Key Difluoromethoxy Intermediate

The synthesis of Pyroxasulfone can be broadly divided into the synthesis of the pyrazole core, the introduction of the difluoromethoxy group, and the final coupling to the isoxazoline moiety.

Synthesis_Pathway cluster_0 Pyrazole Core Synthesis cluster_1 Introduction of Difluoromethoxy Group cluster_2 Intermediate Functionalization cluster_3 Final Assembly of Pyroxasulfone A Ethyl trifluoroacetoacetate C 1-Methyl-3-(trifluoromethyl) -1H-pyrazol-5-ol A->C Cyclization B Methylhydrazine B->C E 5-(Difluoromethoxy)-1-methyl -3-(trifluoromethyl)-1H-pyrazole C->E Difluoromethylation D Monochlorodifluoromethane (or other difluoromethylating agent) D->E G 4-(Aminomethyl)-5-(difluoromethoxy) -1-methyl-3-(trifluoromethyl)-1H-pyrazole (Mannich Reaction Intermediate) E->G Mannich Reaction F Paraformaldehyde, Secondary Amine F->G I Intermediate Thioether G->I Coupling H 5,5-Dimethyl-3-mercapto -4,5-dihydroisoxazole H->I K Pyroxasulfone I->K Oxidation J Oxidizing Agent (e.g., Hydrogen Peroxide) J->K

Caption: Synthetic pathway of the herbicide Pyroxasulfone.

Experimental Protocols

1. Synthesis of 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol (Pyrazole Core)

This procedure outlines the cyclization reaction to form the pyrazole ring system.

  • Materials:

    • Ethyl trifluoroacetoacetate

    • Methylhydrazine

    • Ethanol (or other suitable solvent)

    • Hydrochloric acid (catalytic amount)

  • Procedure:

    • To a solution of ethyl trifluoroacetoacetate in ethanol, add a catalytic amount of hydrochloric acid.

    • Slowly add methylhydrazine to the mixture while maintaining the temperature below 30 °C.

    • After the addition is complete, heat the mixture to reflux and maintain for 2-4 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

    • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

    • The crude product can be purified by recrystallization or column chromatography.

2. Synthesis of 5-(Difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole (Introduction of the Difluoromethoxy Group)

This step is crucial for introducing the desired difluoromethoxy moiety onto the pyrazole core.

  • Materials:

    • 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol

    • Monochlorodifluoromethane (CHClF₂) or another suitable difluoromethylating agent

    • A suitable base (e.g., Sodium Hydroxide, Potassium Carbonate)

    • A suitable solvent (e.g., Acetonitrile, Dimethylformamide)

    • Phase-transfer catalyst (optional, e.g., Tetrabutylammonium bromide)

  • Procedure:

    • Dissolve 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol and the base in the chosen solvent in a pressure-rated reactor.

    • If using, add the phase-transfer catalyst.

    • Pressurize the reactor with monochlorodifluoromethane gas to the desired pressure.

    • Heat the reaction mixture to the specified temperature (e.g., 60-100 °C) and stir vigorously.

    • Maintain the reaction under pressure and temperature for several hours, monitoring the consumption of the starting material by GC or HPLC.

    • After completion, cool the reactor to room temperature and carefully vent the excess gas.

    • Quench the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by distillation or column chromatography.

3. Synthesis of Pyroxasulfone (Final Assembly)

This final stage involves the coupling of the functionalized pyrazole with the isoxazoline moiety and subsequent oxidation.

  • Materials:

    • 4-(Aminomethyl)-5-(difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole (prepared via a Mannich reaction from the previous intermediate)

    • 5,5-Dimethyl-3-mercapto-4,5-dihydroisoxazole

    • A suitable base

    • A suitable solvent

    • An oxidizing agent (e.g., hydrogen peroxide)

    • A catalyst for oxidation (e.g., sodium tungstate)

  • Procedure:

    • Coupling Reaction: React the aminomethyl pyrazole intermediate with 5,5-dimethyl-3-mercapto-4,5-dihydroisoxazole in the presence of a base to form the thioether intermediate.

    • Oxidation: To a solution of the thioether intermediate, add a catalytic amount of sodium tungstate followed by the slow addition of hydrogen peroxide at a controlled temperature.

    • Monitor the oxidation reaction by TLC or HPLC until the thioether is fully converted to the sulfone.

    • Upon completion, quench any remaining peroxide and work up the reaction mixture by extraction.

    • Purify the final product, Pyroxasulfone, by recrystallization.

Quantitative Data Summary

The following table summarizes typical reaction parameters and outcomes for the key synthetic steps. Please note that specific yields and purity can vary significantly based on the reaction scale, purity of reagents, and optimization of reaction conditions.

Reaction StepStarting MaterialKey ReagentsSolventTemperature (°C)Typical Yield (%)Typical Purity (%)
Pyrazole Formation Ethyl trifluoroacetoacetateMethylhydrazine, HClEthanolReflux85 - 95> 98
Difluoromethylation 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-olCHClF₂, NaOHAcetonitrile80 - 10070 - 85> 97
Final Assembly Intermediate ThioetherH₂O₂, Na₂WO₄Acetic Acid20 - 4090 - 98> 99

Logical Workflow for Agrochemical Synthesis Involving Difluoromethoxy Moieties

The development and synthesis of a novel agrochemical like Pyroxasulfone follows a structured workflow, from initial concept to the final product.

Agrochemical_Synthesis_Workflow A Identification of Active Moiety (e.g., Difluoromethoxy-pyrazole) B Retrosynthetic Analysis & Route Scouting A->B C Synthesis of Key Building Blocks (e.g., Pyrazole Core) B->C D Introduction of Key Functional Groups (e.g., Difluoromethylation) C->D E Fragment Coupling & Final Assembly D->E F Purification and Characterization E->F G Biological Activity Screening F->G H Process Optimization & Scale-Up F->H G->A Structure-Activity Relationship (SAR) Studies

Caption: General workflow for agrochemical synthesis.

Application Notes and Protocols: 1-(Difluoromethoxy)-4-methylbenzene as a Bioisostere for Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In medicinal chemistry, the strategic modification of lead compounds is paramount to optimizing their pharmacological profile. Bioisosterism, the replacement of a functional group with another that retains similar biological activity, is a cornerstone of this process. This document provides a detailed examination of 1-(difluoromethoxy)-4-methylbenzene as a bioisostere for the commonly occurring 4-methylanisole (or p-cresol methyl ether) moiety in drug candidates.

The difluoromethoxy (-OCF₂H) group has emerged as a valuable tool in drug design due to its unique electronic and steric properties. It is often employed to enhance metabolic stability, modulate physicochemical properties, and improve the overall pharmacokinetic profile of a molecule. By replacing the metabolically susceptible methoxy group of 4-methylanisole, the difluoromethoxy analogue offers a promising strategy to overcome common drug development hurdles such as rapid metabolism.

Physicochemical Properties: A Comparative Analysis

The rationale for utilizing this compound as a bioisostere for 4-methylanisole is rooted in their comparable structures yet distinct physicochemical properties. The introduction of the difluoromethyl group significantly alters key parameters relevant to a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

Property4-MethylanisoleThis compoundImpact of Bioisosteric Replacement
Molecular Weight ( g/mol ) 122.17158.15Increased molecular weight
LogP 2.66 - 2.72.77Slight increase in lipophilicity
Polar Surface Area (PSA) (Ų) 9.239.23No significant change in PSA
Boiling Point (°C) 175.5165-167Similar boiling point
Density (g/cm³) 0.969 (at 25 °C)1.133 (at 20 °C)Increased density

Rationale for Bioisosteric Replacement

The primary motivation for replacing a 4-methylanisole group with this compound is to enhance metabolic stability. The methoxy group is prone to O-demethylation by cytochrome P450 (CYP) enzymes, a common metabolic pathway that can lead to rapid clearance of a drug. The difluoromethoxy group, with its strong carbon-fluorine bonds, is significantly more resistant to this enzymatic cleavage.

Furthermore, the difluoromethoxy group can act as a weak hydrogen bond donor, a property not shared by the methoxy group. This can potentially introduce new, favorable interactions with the target protein, leading to improved binding affinity and potency.

Experimental Protocols

To evaluate the impact of this bioisosteric replacement, a series of in vitro ADME/Tox assays should be performed. The following are detailed protocols for key experiments.

Synthesis of this compound

This protocol is adapted from a general procedure for the difluoromethylation of phenols using sodium 2-chloro-2,2-difluoroacetate.

Materials:

  • p-Cresol

  • Sodium 2-chloro-2,2-difluoroacetate

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexanes

  • 1 M Hydrochloric acid (HCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottomed flask

  • Air condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Rotary evaporator

  • Thin-layer chromatography (TLC) supplies

Procedure:

  • To a solution of p-cresol (1.0 equivalent) in DMF in a round-bottomed flask, add potassium carbonate (2.0 equivalents).

  • Heat the mixture to 90-100 °C with stirring.

  • Add sodium 2-chloro-2,2-difluoroacetate (2.8 equivalents) portion-wise to the heated mixture.

  • Maintain the reaction at 120 °C and monitor its progress by TLC. To obtain a TLC sample, briefly remove the condenser and add a drop of the reaction mixture to a vial containing ethyl acetate and 1 M HCl. Spot the organic phase on the TLC plate.

  • After completion of the reaction (typically 2 hours), cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to yield this compound.

Metabolic Stability Assay (Liver Microsomes)

This assay determines the in vitro metabolic stability of a compound in the presence of liver microsomes.

Materials:

  • Human or mouse liver microsomes

  • Test compounds (4-methylanisole analogue and this compound analogue)

  • Phosphate buffer (100 mM, pH 7.4)

  • Magnesium chloride (MgCl₂)

  • NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP⁺)

  • Acetonitrile with an internal standard

  • 96-well plates

  • Incubator/shaker (37 °C)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Prepare a 20 mM stock solution of the test compounds in DMSO and then dilute to 125 µM in acetonitrile.

  • Prepare the liver microsomal incubation medium containing phosphate buffer, MgCl₂, and the NADPH regenerating system. Add the liver microsomal protein to a final concentration of 0.415 mg/mL.

  • Add the test compounds to the microsomal solution to a final concentration of 2 µM.

  • Incubate the plate at 37 °C with shaking at 100 rpm.

  • At various time points (e.g., 0, 7, 15, 25, and 40 minutes), stop the reaction by adding 5 volumes of cold acetonitrile containing an internal standard.

  • Centrifuge the plates at 5500 rpm for 5 minutes to precipitate the proteins.

  • Analyze the supernatant using an LC-MS/MS system to quantify the remaining parent compound.

  • Calculate the half-life (t₁/₂) and intrinsic clearance (CLint) from the rate of disappearance of the compound.

Caco-2 Permeability Assay

This assay assesses the intestinal permeability of a compound using a Caco-2 cell monolayer as a model of the intestinal epithelium.

Materials:

  • Caco-2 cells

  • Permeable supports (e.g., Transwell® inserts)

  • Cell culture medium and supplements

  • Hanks' Balanced Salt Solution (HBSS)

  • Test compounds

  • Lucifer yellow (for monolayer integrity check)

  • LC-MS/MS system

Procedure:

  • Seed Caco-2 cells on permeable supports and culture for 21 days to form a differentiated monolayer.

  • Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) and the permeability of Lucifer yellow.

  • Wash the cell monolayers with HBSS.

  • Add the test compound (typically at 10 µM) to the apical (A) side of the monolayer.

  • Incubate the plate at 37 °C for 2 hours.

  • At the end of the incubation, take samples from both the apical and basolateral (B) sides.

  • To assess efflux, add the test compound to the basolateral side and sample from the apical side.

  • Analyze the concentration of the test compound in the samples by LC-MS/MS.

  • Calculate the apparent permeability coefficient (Papp) for both A-to-B and B-to-A directions. The efflux ratio (Papp(B-A) / Papp(A-B)) can indicate if the compound is a substrate of efflux transporters like P-glycoprotein.

Cytochrome P450 (CYP) Inhibition Assay

This assay evaluates the potential of a compound to inhibit major CYP isoforms.

Materials:

  • Human liver microsomes or recombinant CYP enzymes

  • Specific CYP isoform probe substrates

  • Test compounds

  • NADPH

  • Phosphate buffer (pH 7.4)

  • LC-MS/MS system

Procedure:

  • Pre-incubate the test compound at various concentrations with human liver microsomes or recombinant CYP enzymes in a phosphate buffer.

  • Initiate the reaction by adding a specific probe substrate for the CYP isoform of interest (e.g., phenacetin for CYP1A2, bupropion for CYP2B6, diclofenac for CYP2C9, dextromethorphan for CYP2D6, midazolam for CYP3A4).

  • Incubate at 37 °C for a specific time.

  • Stop the reaction with a suitable solvent (e.g., cold acetonitrile).

  • Analyze the formation of the specific metabolite of the probe substrate by LC-MS/MS.

  • Determine the IC₅₀ value, which is the concentration of the test compound that causes 50% inhibition of the CYP isoform activity.

hERG Inhibition Assay

This assay assesses the potential of a compound to block the hERG potassium channel, which can be associated with cardiotoxicity.

Materials:

  • HEK293 or CHO cells stably expressing the hERG channel

  • Automated patch-clamp system (e.g., QPatch)

  • Extracellular and intracellular solutions

  • Test compounds

  • Known hERG inhibitor (e.g., E-4031) as a positive control

Procedure:

  • Culture the hERG-expressing cells according to standard protocols.

  • Establish a stable whole-cell recording using an automated patch-clamp system.

  • Apply a specific voltage protocol to elicit the hERG tail current. A typical protocol involves a depolarizing pulse to +20 mV followed by a repolarizing pulse to -50 mV to measure the tail current.

  • Record the baseline hERG current in the vehicle control solution.

  • Apply the test compound at increasing concentrations and record the hERG current at each concentration until a steady-state effect is reached.

  • Calculate the percentage of current inhibition at each concentration.

  • Generate a concentration-response curve and determine the IC₅₀ value.

Data Presentation

The quantitative data obtained from these assays should be summarized in clear, structured tables for easy comparison between the 4-methylanisole-containing parent compound and its this compound bioisostere.

Table 1: Comparative Physicochemical and ADME Properties

ParameterParent Compound (with 4-methylanisole)Bioisostere (with this compound)
LogP Experimental ValueExperimental Value
Aqueous Solubility (µM) Experimental ValueExperimental Value
Metabolic Stability (t₁/₂ in HLM, min) Experimental ValueExperimental Value
Caco-2 Permeability (Papp A-B, 10⁻⁶ cm/s) Experimental ValueExperimental Value
Caco-2 Efflux Ratio Experimental ValueExperimental Value

Table 2: Comparative In Vitro Toxicology Profile

ParameterParent Compound (with 4-methylanisole)Bioisostere (with this compound)
CYP1A2 IC₅₀ (µM) Experimental ValueExperimental Value
CYP2C9 IC₅₀ (µM) Experimental ValueExperimental Value
CYP2D6 IC₅₀ (µM) Experimental ValueExperimental Value
CYP3A4 IC₅₀ (µM) Experimental ValueExperimental Value
hERG IC₅₀ (µM) Experimental ValueExperimental Value

Visualizations

Logical Workflow for Bioisostere Evaluation

G cluster_0 Design Phase cluster_1 Synthesis Phase cluster_2 In Vitro Evaluation Phase cluster_3 Data Analysis & Decision a Identify Parent Compound with 4-Methylanisole Moiety b Propose Bioisosteric Replacement with this compound a->b c Synthesize Parent Compound b->c d Synthesize Bioisostere b->d e Physicochemical Profiling (LogP, Solubility) c->e d->e f ADME Assays (Metabolic Stability, Caco-2) e->f g Toxicology Assays (CYP & hERG Inhibition) f->g h In Vitro Potency Assay g->h i Compare Profiles of Parent and Bioisostere h->i j Decision to Advance Superior Candidate i->j

Caption: Workflow for evaluating the bioisosteric replacement.

Hypothetical Signaling Pathway Modulation

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling receptor Target Receptor (e.g., GPCR, Kinase) effector Effector Enzyme receptor->effector Activation second_messenger Second Messenger effector->second_messenger Production cellular_response Cellular Response second_messenger->cellular_response Modulation drug Drug with 1-(Difluoromethoxy)-4-methylphenyl Moiety drug->receptor Binding

Caption: Modulation of a signaling pathway by a drug candidate.

Conclusion

The use of this compound as a bioisostere for 4-methylanisole represents a rational and promising strategy in drug design. This replacement has the potential to significantly improve the metabolic stability of a drug candidate, and may also offer opportunities for enhanced target engagement through new hydrogen bonding interactions. The experimental protocols and evaluation framework provided herein offer a comprehensive guide for medicinal chemists to systematically assess the impact of this bioisosteric modification and advance the development of safer and more effective therapeutics.

Protocols for the difluoromethylation of substrates using "1-(Difluoromethoxy)-4-methylbenzene" derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Synthesis of Aryl Difluoromethyl Ethers via O-Difluoromethylation of Phenols

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The difluoromethoxy (-OCF₂H) group is a valuable substituent in medicinal chemistry and agrochemical research. Its unique properties, such as its role as a lipophilic hydrogen bond donor, can significantly improve the metabolic stability, membrane permeability, and binding affinity of bioactive molecules.[1] Compounds like "1-(Difluoromethoxy)-4-methylbenzene" are examples of aryl difluoromethyl ethers. It is important to note that this compound is a product of an O-difluoromethylation reaction, typically involving the reaction of a phenol (in this case, p-cresol) with a difluoromethylating agent. These protocols detail the synthesis of such aryl difluoromethyl ethers.

The most common and practical method for synthesizing aryl difluoromethyl ethers is the reaction of a phenol with a difluorocarbene (:CF₂) precursor.[1][2] Sodium 2-chloro-2,2-difluoroacetate has emerged as a preferred reagent for this transformation due to its stability, commercial availability in bulk, and relatively low environmental impact compared to other methods.[1][2] The reaction proceeds via the thermal decarboxylation of sodium chlorodifluoroacetate to generate the electrophilic difluorocarbene, which is then trapped by a phenolate anion.[1][2]

General Reaction Scheme

The overall transformation for the O-difluoromethylation of a phenol using sodium 2-chloro-2,2-difluoroacetate is depicted below. The phenol is first deprotonated by a base to form the more nucleophilic phenolate, which then reacts with the in-situ generated difluorocarbene.

ReactionScheme phenol Ar-OH (Phenol) phenolate Ar-O⁻ (Phenolate) phenol->phenolate inv1 base + Base reagent + ClCF₂CO₂Na (Sodium 2-chloro-2,2-difluoroacetate) carbene :CF₂ (Difluorocarbene) reagent->carbene inv2 product Ar-OCF₂H (Aryl Difluoromethyl Ether) phenolate->product 1. Trapping inv3 heat Heat (Δ) - CO₂ - NaCl carbene->product protonation Protonation

Caption: General scheme for O-difluoromethylation of phenols.

Experimental Protocols

The following protocol is a representative procedure for the O-difluoromethylation of a substituted phenol using sodium 2-chloro-2,2-difluoroacetate, based on a method published in Organic Syntheses.[1][2]

Protocol 1: Synthesis of 1-(3-Chloro-4-(difluoromethoxy)phenyl)ethan-1-one

Materials:

  • 1-(3-chloro-4-hydroxyphenyl)ethan-1-one

  • Cesium carbonate (Cs₂CO₃)

  • Sodium 2-chloro-2,2-difluoroacetate (ClCF₂CO₂Na)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Deionized water

  • Ethyl acetate (EtOAc)

  • Hexanes

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium chloride solution (brine)

  • 10% Lithium chloride (LiCl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Nitrogen or Argon gas

Equipment:

  • 100 mL round-bottomed flask with a 24/40 joint

  • Magnetic stir bar

  • Schlenk line

  • Syringes and needles

  • Flame-dried air condenser

  • Oil bath

  • Separatory funnel

  • Rotary evaporator

  • High-vacuum pump

Procedure:

  • Reaction Setup:

    • To a 100 mL round-bottomed flask equipped with a magnetic stir bar, add 1-(3-chloro-4-hydroxyphenyl)ethan-1-one (3.00 g, 17.6 mmol, 1.00 equiv) and cesium carbonate (8.60 g, 26.4 mmol, 1.50 equiv).[1][2]

    • Seal the flask with a rubber septum and connect it to a Schlenk line.

    • Evacuate the flask under vacuum (<0.1 mmHg) for 1 minute and backfill with nitrogen. Repeat this cycle three times.[1][2]

    • Add anhydrous DMF (27 mL) and deionized water (3.2 mL) sequentially via syringe at room temperature (23 °C) and begin stirring (500 rpm).[1][2]

    • Degas the resulting solution with a subsurface stream of nitrogen for 1 hour while stirring.[2]

  • Difluoromethylation Reaction:

    • After degassing, remove the rubber septum and add sodium 2-chloro-2,2-difluoroacetate (7.51 g, 49.3 mmol, 2.80 equiv) in one portion under a positive stream of nitrogen.[1][2]

    • Quickly replace the septum with a flame-dried air condenser, secured with a Keck clip, and seal the top of the condenser with a septum.

    • Connect the condenser to the Schlenk line and an oil bubbler to vent any evolved gas.[2]

    • Flush the system with nitrogen for 5 minutes.

    • Lower the reaction apparatus into a preheated oil bath at 120 °C and stir at 500 rpm for 2 hours. Vigorous bubbling should be observed upon heating.[1][2]

  • Workup and Purification:

    • Monitor the reaction progress by TLC (e.g., 1:2 ethyl acetate/hexanes).[1][2]

    • After completion, remove the flask from the oil bath and allow it to cool to room temperature.

    • Dilute the reaction mixture with deionized water (40 mL) and transfer it to a 1 L separatory funnel.

    • Extract the aqueous layer with ethyl acetate (3 x 75 mL).

    • Combine the organic layers and wash with a saturated sodium chloride solution (1 x 50 mL), followed by a 10% aqueous LiCl solution (5 x 50 mL) to remove residual DMF.[1]

    • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate the filtrate by rotary evaporation (30 °C, 120 mmHg).[1][2]

    • Dry the resulting product under high vacuum (<1.0 mmHg) for 1 hour to yield the aryl difluoromethyl ether as a yellow oil.[1][2]

Experimental Workflow Diagram

experimental_workflow arrow arrow start Start: Setup Reaction setup_flask 1. Charge flask with phenol and Cs₂CO₃ start->setup_flask evac_backfill 2. Evacuate and backfill with N₂ (3x) setup_flask->evac_backfill add_solvents 3. Add anhydrous DMF and H₂O evac_backfill->add_solvents degas 4. Degas solution with N₂ for 1h add_solvents->degas add_reagent 5. Add sodium 2-chloro-2,2-difluoroacetate degas->add_reagent heat_reaction 6. Heat at 120°C for 2h add_reagent->heat_reaction workup Workup & Purification heat_reaction->workup cool_down 7. Cool to room temperature workup->cool_down dilute 8. Dilute with H₂O cool_down->dilute extract 9. Extract with Ethyl Acetate (3x) dilute->extract wash 10. Wash combined organic layers (Brine, 10% LiCl) extract->wash dry 11. Dry over Na₂SO₄ and filter wash->dry concentrate 12. Concentrate via rotary evaporation dry->concentrate final_dry 13. Dry under high vacuum concentrate->final_dry end End: Purified Aryl Difluoromethyl Ether final_dry->end

Caption: Workflow for the O-difluoromethylation of phenols.

Quantitative Data Summary

The following table summarizes the reaction conditions and yields for the O-difluoromethylation of various phenol substrates using difluorocarbene precursors.

EntryPhenol SubstrateDifluoromethylating AgentBaseSolventTemp (°C)Time (h)Yield (%)Reference
14-ButylphenolHCF₂OTfKOHMeCN/H₂ORT5 min95[3]
24-AcetylphenolHCF₂OTfKOHMeCN/H₂ORT5 min99[3]
34-CyanophenolHCF₂OTfKOHMeCN/H₂ORT5 min99[3]
41-(3-chloro-4-hydroxyphenyl)ethan-1-oneClCF₂CO₂NaCs₂CO₃DMF/H₂O120294[1][2]
5p-MethoxythiophenolClCF₂CO₂NaK₂CO₃DMF951293[4]
6Catechol (1,2-dihydroxybenzene)TMSCF₂BrKOHDCM/H₂ORT10 min75[5]
74-NitrophenolClCF₂CO₂NaK₂CO₃DMF951285[4]

Note: Yields are typically isolated yields unless otherwise specified. Reaction conditions and yields can vary depending on the specific substrate and scale of the reaction.

References

Application Notes and Protocols for the Use of 1-(Difluoromethoxy)-4-methylbenzene Derivatives in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 1-(difluoromethoxy)-4-methylbenzene derivatives in various palladium and nickel-catalyzed cross-coupling reactions. The introduction of the difluoromethoxy group (-OCHF₂) is a widely employed strategy in medicinal chemistry to enhance metabolic stability, modulate lipophilicity, and improve the pharmacokinetic profile of drug candidates. This document offers detailed experimental protocols and quantitative data for key cross-coupling reactions, enabling the synthesis of diverse and complex molecules for pharmaceutical and materials science research.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of carbon-carbon bonds, typically between an organoboron compound and an organic halide. This reaction is instrumental in the synthesis of biaryl and styrenyl compounds, which are common motifs in biologically active molecules.

Quantitative Data for Suzuki-Miyaura Coupling
EntryAryl Halide/Boronic AcidCoupling PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1(4-(Difluoromethoxy)phenyl)boronic acid2-Bromo-5-methylpyridinePd(OAc)₂ (1)-iPr₂NHWaterRefluxN/A14[1]
2Aryloxydifluoromethyl bromide derivativeArylboronic acidNiCl₂(dppf) (10)dppf (10)K₂CO₃Acetone/DMF801253 (of key intermediate)[2]
Experimental Protocol: Suzuki-Miyaura Coupling

Synthesis of 2-(4-(Difluoromethoxy)phenyl)-5-methylpyridine [1]

A mixture of 2-bromo-5-methylpyridine (1.0 equiv.), (4-(difluoromethoxy)phenyl)boronic acid (1.5 equiv.), and Pd(OAc)₂ (1 mol%) is prepared in water (0.5 M). Diisopropylamine (iPr₂NH, 2.0 equiv.) is then added, and the reaction mixture is heated to reflux. The progress of the reaction is monitored by an appropriate analytical technique (e.g., TLC or LC-MS). Upon completion, the reaction is cooled to room temperature, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated under reduced pressure. The crude product is then purified by column chromatography to afford the desired product.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reactants Combine Aryl Halide, Boronic Acid, Pd(OAc)₂, iPr₂NH in Water Reflux Heat to Reflux Reactants->Reflux Heat Extraction Aqueous Workup & Extraction Reflux->Extraction Cool & Extract Purification Column Chromatography Extraction->Purification Concentrate Final_Product Final Product Purification->Final_Product Isolate

Caption: Workflow for Suzuki-Miyaura Coupling.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. It is a cornerstone of modern synthetic chemistry for the preparation of aryl amines, which are prevalent in pharmaceuticals.

Quantitative Data for Buchwald-Hartwig Amination

Specific experimental data for the Buchwald-Hartwig amination of a this compound derivative was not found in the surveyed literature. The following protocol is a general method that can be adapted.

Experimental Protocol: General Buchwald-Hartwig Amination

General Procedure for the Synthesis of N-Aryl Amines

To an oven-dried reaction vessel, add the aryl bromide (1.0 equiv.), the amine (1.2 equiv.), a palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., Xantphos, 2-4 mol%), and a base (e.g., sodium tert-butoxide, 1.4 equiv.). The vessel is evacuated and backfilled with an inert gas (e.g., argon) several times. Anhydrous solvent (e.g., toluene or dioxane) is then added. The reaction is sealed and heated with stirring for the required time, while monitoring the progress by TLC or LC-MS. After completion, the reaction is cooled, diluted with an organic solvent, and filtered. The filtrate is concentrated, and the crude product is purified by column chromatography.

Buchwald_Hartwig_Pathway Pd(0) Pd(0) Catalyst OxAdd [Ar-Pd(II)-X] Complex Pd(0)->OxAdd Oxidative Addition Ar-X Aryl Halide (e.g., 1-Bromo-4-(difluoromethoxy)- 2-methylbenzene) Ar-X->OxAdd Amine Amine Ligand_Exchange Ligand_Exchange Amine->Ligand_Exchange Base Base Deprotonation [Ar-Pd(II)-NR₂] Complex Base->Deprotonation Product N-Aryl Amine OxAdd->Ligand_Exchange Ligand_Exchange->Deprotonation RedElim Reductive Elimination Deprotonation->RedElim RedElim->Pd(0) Catalyst Regeneration RedElim->Product

Caption: Catalytic cycle of Buchwald-Hartwig Amination.

Sonogashira Coupling

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is of great importance for the synthesis of conjugated enynes and arylalkynes, which are valuable building blocks in organic synthesis.

Quantitative Data for Sonogashira Coupling

Specific experimental data for the Sonogashira coupling of a this compound derivative was not found in the surveyed literature. The following protocol is a general method that can be adapted.

Experimental Protocol: General Sonogashira Coupling

General Procedure for the Synthesis of Arylalkynes

To a solution of the aryl halide (1.0 equiv.) and the terminal alkyne (1.2-1.5 equiv.) in a suitable solvent (e.g., THF or DMF), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%), a copper(I) co-catalyst (e.g., CuI, 1-10 mol%), and a base (e.g., triethylamine or diisopropylamine) are added. The reaction mixture is stirred under an inert atmosphere at room temperature or with gentle heating until the starting material is consumed (monitored by TLC or GC-MS). Upon completion, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography to yield the desired arylalkyne.

Heck Reaction

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene. It is a valuable tool for the synthesis of substituted alkenes.

Quantitative Data for Heck Reaction

Specific experimental data for the Heck reaction of a this compound derivative was not found in the surveyed literature. The following protocol is a general method that can be adapted.

Experimental Protocol: General Heck Reaction

General Procedure for the Synthesis of Substituted Alkenes

In a reaction vessel, the aryl halide (1.0 equiv.), the alkene (1.1-1.5 equiv.), a palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), a phosphine ligand (e.g., PPh₃ or a bulky electron-rich phosphine, 2-10 mol%), and a base (e.g., triethylamine or potassium carbonate) are combined in a suitable solvent (e.g., DMF, acetonitrile, or toluene). The mixture is heated under an inert atmosphere until the reaction is complete, as indicated by TLC or GC-MS. After cooling to room temperature, the reaction mixture is filtered, and the filtrate is subjected to an aqueous workup. The organic layer is dried and concentrated, and the crude product is purified by column chromatography.

Kumada Coupling

The Kumada coupling is a nickel- or palladium-catalyzed cross-coupling reaction of a Grignard reagent with an organic halide, forming a new carbon-carbon bond. It is particularly useful for the synthesis of biaryls and styrenes.

Quantitative Data for Kumada Coupling

Specific experimental data for the Kumada coupling of a this compound derivative was not found in the surveyed literature. The following protocol is a general method that can be adapted.

Experimental Protocol: General Kumada Coupling

General Procedure for the Synthesis of Biaryls

To a solution of the aryl halide (1.0 equiv.) in an ethereal solvent (e.g., THF or diethyl ether) under an inert atmosphere, a nickel or palladium catalyst (e.g., NiCl₂(dppp) or Pd(PPh₃)₄, 1-5 mol%) is added. The mixture is cooled, and the Grignard reagent (1.1-1.5 equiv.) is added dropwise. The reaction is then allowed to warm to room temperature or is heated to reflux and stirred until completion (monitored by TLC or GC-MS). The reaction is quenched by the careful addition of a saturated aqueous solution of ammonium chloride. The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography.

Cross_Coupling_Relationships Aryl_Halide Ar-X (e.g., 1-Bromo-4-(difluoromethoxy)- 2-methylbenzene) Suzuki Suzuki-Miyaura Aryl_Halide->Suzuki + Ar'-B(OR)₂ Buchwald Buchwald-Hartwig Aryl_Halide->Buchwald + HNR₂ Sonogashira Sonogashira Aryl_Halide->Sonogashira + R-C≡CH Heck Heck Aryl_Halide->Heck + Alkene Kumada Kumada Aryl_Halide->Kumada + R-MgX Product Coupled Product (Ar-Nu) Suzuki->Product Buchwald->Product Sonogashira->Product Heck->Product Kumada->Product

Caption: Overview of cross-coupling reactions with aryl halides.

References

Practical Applications of Ethers in Chemical Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ethers are a class of organic compounds that are widely utilized in chemical synthesis due to their relative inertness, which makes them excellent solvents, and their ability to be strategically incorporated into molecules as protecting groups or key structural motifs. This document provides detailed application notes and experimental protocols for the practical use of ethers in various synthetic transformations, including their role as solvents in Gr-ignard reactions, their synthesis via the Williamson ether synthesis, their application as protecting groups for alcohols, and the specialized use of crown ethers in phase-transfer catalysis.

Ethers as Solvents: The Grignard Reaction

Ethers, particularly diethyl ether and tetrahydrofuran (THF), are the solvents of choice for the formation and reaction of Grignard reagents. Their ability to solvate and stabilize the magnesium center of the organometallic species is crucial for the reaction's success.[1][2][3] Ethers are aprotic and relatively unreactive towards the highly nucleophilic Grignard reagent, preventing its decomposition.[4][5]

Experimental Protocol: Preparation of a Grignard Reagent and Reaction with a Ketone

This protocol describes the formation of phenylmagnesium bromide and its subsequent reaction with a ketone using THF as the solvent.

Materials:

  • Magnesium turnings

  • Iodine (a small crystal)

  • Bromobenzene

  • Anhydrous Tetrahydrofuran (THF)

  • Ketone (e.g., Tetrahydrothiopyran-4-one)

  • Aqueous solution of ammonium chloride (NH₄Cl)

  • Diethyl ether

  • Sodium sulfate (Na₂SO₄)

Procedure:

  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen or argon inlet.

  • Initiation: Add magnesium turnings (1.2 equivalents) and a small crystal of iodine to the flask to activate the magnesium surface.

  • Solvent Addition: Add anhydrous THF to cover the magnesium turnings.

  • Grignard Reagent Formation: Dissolve bromobenzene (1.0 equivalent) in anhydrous THF and add it to the dropping funnel. Add a small portion of the bromobenzene solution to the magnesium suspension. The reaction is initiated when bubbling is observed and the color of the iodine fades. Once the reaction has started, add the remaining halide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, stir the mixture at room temperature for an additional 30-60 minutes.

  • Reaction with Ketone: In a separate flame-dried flask, dissolve the ketone (1.0 equivalent) in anhydrous THF. Cool this solution in an ice bath. Slowly add the prepared Grignard reagent to the ketone solution via a dropping funnel.

  • Quenching: After the addition is complete, stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC). Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

  • Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the resulting alcohol by column chromatography.

Quantitative Data: Grignard Reactions in Ether Solvents
Grignard ReagentElectrophileSolventProductYield (%)
Phenylmagnesium bromideTetrahydrothiopyran-4-oneTHF4-Phenyl-4-hydroxytetrahydrothiopyran85
4-Methoxyphenylmagnesium bromideTetrahydrothiopyran-4-oneTHF4-(4-Methoxyphenyl)-4-hydroxytetrahydropyran88
Methylmagnesium bromideTetrahydrothiopyran-4-oneTHF4-Methyl-4-hydroxytetrahydrothiopyran75
Ethylmagnesium bromideTetrahydrothiopyran-4-oneTHF4-Ethyl-4-hydroxytetrahydrothiopyran78
Benzylmagnesium chloride2-ButanoneDiethyl Ether3-Methyl-1-phenyl-2-butanol94
Benzylmagnesium chloride2-Butanone2-MeTHF3-Methyl-1-phenyl-2-butanol90
Benzylmagnesium chloride2-ButanoneTHF3-Methyl-1-phenyl-2-butanol27

Yields are based on isolated products after purification.[1][6][7]

Grignard_Reaction_Workflow cluster_prep Grignard Reagent Preparation cluster_reaction Reaction with Electrophile cluster_workup Workup and Purification start_prep Flame-dried Glassware mg Mg Turnings + I₂ start_prep->mg solvent_add Add Anhydrous Ether (THF) mg->solvent_add halide_add Add Alkyl/Aryl Halide solvent_add->halide_add grignard Grignard Reagent (R-MgX) halide_add->grignard reaction Slow Addition of Grignard Reagent grignard->reaction electrophile Dissolve Ketone/Aldehyde in Anhydrous Ether electrophile->reaction intermediate Magnesium Alkoxide Intermediate reaction->intermediate quench Quench with aq. NH₄Cl intermediate->quench extraction Extract with Ether quench->extraction dry Dry and Concentrate extraction->dry purify Purify (Chromatography) dry->purify product Final Alcohol Product purify->product

Workflow for a typical Grignard reaction.

Synthesis of Ethers: The Williamson Ether Synthesis

The Williamson ether synthesis is a versatile and widely used method for the preparation of both symmetrical and unsymmetrical ethers.[8] The reaction proceeds via an S(_N)2 mechanism, where an alkoxide or phenoxide nucleophilically attacks an alkyl halide or other substrate with a good leaving group.[9][10][11]

Experimental Protocol: Synthesis of an Asymmetrical Ether

This protocol describes the synthesis of 2-butoxy-naphthalene from 2-naphthol and 1-bromobutane.[12]

Materials:

  • 2-Naphthol

  • Ethanol

  • Sodium hydroxide (NaOH)

  • 1-Bromobutane

Procedure:

  • Alkoxide Formation: To a reaction vial, add 2-naphthol (1.0 equivalent) and ethanol. While stirring, add crushed solid sodium hydroxide (2.1 equivalents).

  • Reaction Setup: Equip the vial with an air condenser and heat the solution to reflux for 10 minutes to form the sodium naphthoxide.

  • Alkyl Halide Addition: Allow the solution to cool slightly and then add 1-bromobutane (1.3 equivalents) via syringe.

  • Reflux: Reheat the reaction mixture to reflux for 50 minutes.

  • Workup: After cooling, add ice and cold water to precipitate the product.

  • Purification: Collect the solid product by vacuum filtration and recrystallize from a suitable solvent.

Quantitative Data: Williamson Ether Synthesis
Alcohol/PhenolAlkyl Halide/SulfonateBaseSolventTemp (°C)Time (h)Yield (%)
4-MethylphenolChloroacetic acidNaOHWater90-1000.5-0.7High
AcetaminophenEthyl iodideK₂CO₃ButanoneReflux1-
Various alcoholsBenzyl bromideNaHTHF0 to RT4.598
Various alcoholsBenzyl bromideKH, n-Bu₄N⁺I⁻Et₂ORT287
Various alcoholsBenzyl bromideK₂CO₃AcetoneReflux2492

Note: Specific yields for the acetaminophen reaction were not provided in the source.[12][13][14][15]

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_mechanism Reaction Mechanism (SN2) cluster_products Products alcohol Alcohol (R-OH) deprotonation Deprotonation alcohol->deprotonation base Base (e.g., NaH, NaOH) base->deprotonation alkyl_halide Alkyl Halide (R'-X) sn2_attack SN2 Attack alkyl_halide->sn2_attack alkoxide Alkoxide (R-O⁻) deprotonation->alkoxide alkoxide->sn2_attack transition_state [R-O···R'···X]⁻‡ sn2_attack->transition_state ether Ether (R-O-R') transition_state->ether salt Salt (NaX) transition_state->salt

Mechanism of the Williamson ether synthesis.

Ethers as Protecting Groups for Alcohols

In multi-step organic synthesis, it is often necessary to protect reactive functional groups, such as alcohols, to prevent them from undergoing unwanted reactions. Ethers, particularly benzyl (Bn) and tetrahydropyranyl (THP) ethers, are commonly used as protecting groups due to their ease of formation and selective removal.[16][17][18][19]

Benzyl (Bn) Ethers

Benzyl ethers are robust protecting groups, stable to a wide range of acidic and basic conditions. They are typically introduced via a Williamson ether synthesis and removed by catalytic hydrogenolysis.[16][18]

Materials:

  • Alcohol

  • Sodium hydride (NaH)

  • Anhydrous Tetrahydrofuran (THF)

  • Benzyl bromide (BnBr)

Procedure:

  • Setup: To a flame-dried flask under an inert atmosphere, add the alcohol dissolved in anhydrous THF.

  • Deprotonation: Cool the solution to 0 °C and add sodium hydride (1.1 equivalents) portion-wise. Stir until hydrogen evolution ceases.

  • Alkylation: Add benzyl bromide (1.2 equivalents) dropwise at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Workup: Quench the reaction by the slow addition of water. Extract the product with an organic solvent, dry the organic layer, and concentrate.

  • Purification: Purify the benzyl ether by column chromatography.

Materials:

  • Benzyl-protected alcohol

  • Palladium on carbon (Pd/C, 10 mol%)

  • Ethanol or Ethyl Acetate

  • Hydrogen gas (H₂)

Procedure:

  • Setup: Dissolve the benzyl ether in ethanol or ethyl acetate in a flask suitable for hydrogenation.

  • Catalyst: Add Pd/C to the solution.

  • Hydrogenation: Subject the mixture to an atmosphere of hydrogen (typically via a balloon or a Parr hydrogenator) and stir vigorously at room temperature.

  • Monitoring: Monitor the reaction by TLC until the starting material is consumed.

  • Workup: Filter the reaction mixture through a pad of Celite to remove the catalyst, washing with the solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected alcohol.

Tetrahydropyranyl (THP) Ethers

THP ethers are acetal-type protecting groups that are stable to basic, organometallic, and reducing reagents but are readily cleaved under mild acidic conditions.[17][20][21]

Materials:

  • Alcohol

  • 3,4-Dihydro-2H-pyran (DHP)

  • Pyridinium p-toluenesulfonate (PPTS) or other acid catalyst

  • Dichloromethane (CH₂Cl₂)

Procedure:

  • Setup: Dissolve the alcohol in dichloromethane.

  • Reagent Addition: Add 3,4-dihydro-2H-pyran (1.5 equivalents) followed by a catalytic amount of PPTS (0.1 equivalents).

  • Reaction: Stir the mixture at room temperature until the reaction is complete (monitored by TLC).

  • Workup: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product with dichloromethane.

  • Isolation: Dry the organic layer and concentrate under reduced pressure. The crude THP ether is often pure enough for the next step, or it can be purified by column chromatography.

Materials:

  • THP-protected alcohol

  • Acetic acid

  • Tetrahydrofuran (THF)

  • Water

Procedure:

  • Dissolution: Dissolve the THP ether in a 3:1:1 mixture of THF, acetic acid, and water.

  • Reaction: Stir the solution at room temperature.

  • Monitoring: Monitor the reaction progress by TLC.

  • Workup: Once the starting material is consumed, neutralize the reaction mixture carefully with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Dry the organic layer and concentrate to obtain the deprotected alcohol.

Quantitative Data: Protection and Deprotection of Alcohols
Protecting GroupReactionReagentsSolventConditionsYield (%)
Benzyl (Bn)ProtectionBnBr, NaH, n-Bu₄N⁺I⁻THF0 °C to RT, 4.5 h98
Benzyl (Bn)DeprotectionH₂, Pd/CEtOAcRT, 30 min - 30 h82-98
THPProtectionDHP, PPTSCH₂Cl₂RTHigh
THPDeprotectionLiCl, H₂ODMSO90 °C, 6 hGood
THPDeprotectionAcetic Acid/THF/H₂O-RTHigh

Yields are generally high but can vary depending on the substrate.[14][21][22]

Protecting_Group_Workflow molecule_start Molecule with Alcohol (R-OH) and other functional groups protection Protection of Alcohol molecule_start->protection protected_molecule Protected Molecule (R-O-PG) protection->protected_molecule reaction_on_other_fg Reaction on other functional groups protected_molecule->reaction_on_other_fg modified_molecule Modified Protected Molecule reaction_on_other_fg->modified_molecule deprotection Deprotection modified_molecule->deprotection final_product Final Product with free Alcohol deprotection->final_product

Workflow for using a protecting group.

Specialized Ethers: Crown Ethers in Phase-Transfer Catalysis

Crown ethers are cyclic polyethers that can selectively bind cations within their central cavity. This property makes them excellent phase-transfer catalysts, capable of transporting ionic reagents from an aqueous or solid phase into an organic phase where the reaction can occur.[23] 18-crown-6 is particularly effective at complexing potassium ions (K⁺).[24]

Application Note: Phase-Transfer Catalysis

In a typical phase-transfer catalyzed reaction, an inorganic salt (e.g., KMnO₄, KCN) is insoluble in the organic solvent where the organic substrate is dissolved. The crown ether complexes the cation (e.g., K⁺), and the resulting lipophilic complex dissolves in the organic phase, carrying the anion with it. The "naked" anion in the organic phase is highly reactive, leading to a significant rate enhancement.

Experimental Protocol: S(_N)2 Reaction using 18-Crown-6

This protocol describes the reaction of 1-bromooctane with potassium iodide, facilitated by 18-crown-6.

Materials:

  • 1-Bromooctane

  • Potassium iodide (KI)

  • 18-Crown-6

  • Organic solvent (e.g., acetonitrile)

Procedure:

  • Setup: In a round-bottom flask, combine 1-bromooctane, potassium iodide (as a solid), and a catalytic amount of 18-crown-6 (e.g., 5 mol%).

  • Solvent: Add the organic solvent (e.g., acetonitrile).

  • Reaction: Stir the mixture at a suitable temperature (e.g., reflux).

  • Monitoring: Monitor the progress of the reaction by TLC or GC until the starting material is consumed.

  • Workup: Cool the reaction mixture and filter to remove any remaining solid KI. Wash the filtrate with water to remove the crown ether and any remaining salts.

  • Isolation: Dry the organic layer and concentrate under reduced pressure to yield 1-iodooctane.

Quantitative Data: Phase-Transfer Catalysis with a Crown Ether Derivative
ReactionCatalystConditionsConversion/Yield
β-hydroxyethylation of n-octyl mercaptan0.3 mol% K₂CO₃ + 0.6 mol% 18-crown-6Solvent-free100% conversion of n-C₈H₁₇SH

This example demonstrates the significant rate enhancement provided by the crown ether.[24]

Crown_Ether_PTC K_salt K⁺X⁻ (solid) complex [K(18-Crown-6)]⁺X⁻ K_salt->complex Complexation R_Br R-Br R_X R-X R_Br->R_X X⁻ K_Br K⁺Br⁻ R_X->K_Br Br⁻ crown_ether 18-Crown-6 K_Br->crown_ether Regeneration crown_ether->complex complex->R_Br Reaction

Phase-transfer catalysis by 18-crown-6.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 1-(Difluoromethoxy)-4-methylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude "1-(Difluoromethoxy)-4-methylbenzene". The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude "this compound"?

A1: Common impurities depend on the synthetic route. If synthesized from p-cresol and a difluoromethylating agent, potential impurities include:

  • Unreacted p-cresol: The starting phenol may not have fully reacted.

  • Over-alkylated byproducts: Formation of compounds with additional alkyl groups.

  • Solvent residues: Residual solvents from the reaction or workup (e.g., DMF, THF, dioxane).

  • Salts: Inorganic salts from the reaction workup.

  • Decomposition products: Depending on the reaction conditions, some degradation of the product or starting materials may occur.

Q2: What is the recommended initial purification step for crude "this compound"?

A2: An initial aqueous workup is recommended to remove most water-soluble impurities. This typically involves a liquid-liquid extraction.

Q3: Which purification technique is most suitable for achieving high purity of "this compound"?

A3: For a volatile liquid like "this compound", fractional distillation under atmospheric or reduced pressure is often the most effective method for achieving high purity, especially for removing impurities with different boiling points. For non-volatile impurities or those with very close boiling points, preparative HPLC with a suitable stationary phase can provide excellent separation.

Q4: How can I assess the purity of my "this compound" sample?

A4: The purity of "this compound" is typically assessed using Gas Chromatography (GC) , often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). GC-MS analysis can also help in identifying any remaining impurities.

Troubleshooting Guides

Fractional Distillation

Problem: Poor separation of the product from an impurity.

  • Possible Cause: The boiling points of the product and the impurity are too close.

  • Solution:

    • Increase the efficiency of the distillation column by using a longer column or one with a more efficient packing material (e.g., Vigreux indentations, Raschig rings, or metal sponges). This increases the number of theoretical plates.[1][2]

    • Perform the distillation under reduced pressure (vacuum distillation). This lowers the boiling points and can sometimes increase the boiling point difference between the components.

    • Optimize the heating rate. A slower, more controlled heating rate can improve separation.

Problem: The compound seems to be decomposing during distillation.

  • Possible Cause: The distillation temperature is too high.

  • Solution:

    • Use vacuum distillation to lower the boiling point of the compound.

    • Ensure the heating mantle is set to a temperature only slightly above the boiling point of the liquid to avoid localized overheating.

Problem: Bumping or uneven boiling.

  • Possible Cause: Lack of boiling chips or inadequate stirring.

  • Solution:

    • Always add fresh boiling chips or a magnetic stir bar to the distillation flask before heating.[3]

    • Ensure vigorous stirring if using a magnetic stirrer.

Preparative HPLC

Problem: Poor peak shape (tailing or fronting).

  • Possible Cause:

    • Tailing: Strong interactions between the compound and the stationary phase, or column overload.

    • Fronting: Sample solvent is stronger than the mobile phase, or column overload.

  • Solution:

    • For fluorinated compounds, consider using a fluorinated stationary phase which can offer different selectivity.[4][5]

    • Adjust the mobile phase composition. For reversed-phase HPLC, a small amount of an acid modifier like trifluoroacetic acid (TFA) can sometimes improve peak shape for polar compounds.

    • Reduce the amount of sample injected onto the column.

    • Ensure the sample is dissolved in a solvent that is weaker than or the same as the initial mobile phase.

Problem: Co-elution of the product with an impurity.

  • Possible Cause: The chosen stationary phase and mobile phase do not provide adequate selectivity.

  • Solution:

    • Change the stationary phase. If using a standard C18 column, switching to a phenyl-hexyl or a fluorinated phase can alter the elution order.[4]

    • Modify the mobile phase. Changing the organic solvent (e.g., from acetonitrile to methanol) or the pH can improve separation.

    • Employ an orthogonal purification technique, such as distillation, if HPLC fails to provide the desired purity.

Experimental Protocols

Liquid-Liquid Extraction (Initial Workup)

This protocol is designed to remove water-soluble impurities from the crude reaction mixture.

Methodology:

  • Transfer the crude reaction mixture to a separatory funnel.

  • Add an equal volume of an organic solvent in which "this compound" is soluble and which is immiscible with water (e.g., diethyl ether, ethyl acetate).

  • Add an equal volume of water to wash the organic layer.

  • Gently shake the separatory funnel, remembering to vent frequently to release any pressure buildup.[6]

  • Allow the layers to separate. The denser layer, typically the aqueous layer, will be at the bottom.[6]

  • Drain the aqueous layer.

  • Wash the organic layer again with a saturated sodium bicarbonate solution to remove any acidic impurities, followed by a wash with brine (saturated NaCl solution) to remove residual water.

  • Drain the aqueous layer and transfer the organic layer to a clean, dry flask.

  • Dry the organic layer over an anhydrous drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate).

  • Filter off the drying agent and concentrate the organic solvent using a rotary evaporator to obtain the crude, washed product.

Fractional Distillation

This protocol is for the purification of the crude product after an initial workup.

Methodology:

  • Set up a fractional distillation apparatus, including a round-bottom flask, a fractionating column (e.g., Vigreux), a condenser, a receiving flask, and a thermometer.[1]

  • Place the crude "this compound" and a few boiling chips or a magnetic stir bar into the round-bottom flask.

  • Heat the flask gently using a heating mantle.

  • Observe the temperature on the thermometer. The temperature should rise and then stabilize as the first fraction begins to distill.

  • Collect any low-boiling impurities as the first fraction.

  • As the temperature begins to rise again and stabilizes at the boiling point of "this compound" (approximately 167 °C at atmospheric pressure), change the receiving flask to collect the pure product.

  • Continue distillation until most of the product has been collected, but do not distill to dryness to avoid the formation of potentially explosive peroxides.

  • Stop the distillation and allow the apparatus to cool.

Preparative High-Performance Liquid Chromatography (HPLC)

This protocol is an alternative for achieving very high purity or for separating impurities with close boiling points.

Methodology:

  • Column Selection: A reversed-phase C18 column is a good starting point. For better selectivity with fluorinated compounds, a pentafluorophenyl (PFP) or other fluorinated stationary phase can be used.[4]

  • Mobile Phase: A typical mobile phase would be a gradient of water and an organic solvent like acetonitrile or methanol. Both solvents should be HPLC grade.

  • Sample Preparation: Dissolve a small amount of the partially purified "this compound" in the initial mobile phase.

  • Method Development:

    • Start with a broad gradient (e.g., 5% to 95% organic solvent over 20-30 minutes) to determine the retention time of the product and impurities.

    • Optimize the gradient to achieve baseline separation of the product from the impurities.

  • Purification Run:

    • Inject the sample onto the preparative HPLC system.

    • Collect the fraction corresponding to the peak of "this compound".

  • Product Recovery:

    • Remove the mobile phase solvents from the collected fraction, typically using a rotary evaporator, to obtain the purified product.

Data Presentation

Table 1: Physical Properties of this compound

PropertyValue
CAS Number 1583-83-1
Molecular Formula C₈H₈F₂O
Molecular Weight 158.15 g/mol
Boiling Point 167.4 ± 30.0 °C at 760 mmHg
Appearance Liquid

Table 2: Purity Assessment Data (Illustrative)

Purification StepPurity (by GC area %)Major Impurities Detected
Crude Product ~85%p-cresol, solvent residues
After Liquid-Liquid Extraction ~92%p-cresol
After Fractional Distillation >98%Trace impurities
After Preparative HPLC >99.5%Not detectable

Visualizations

experimental_workflow crude Crude Product lle Liquid-Liquid Extraction crude->lle Aqueous Workup distillation Fractional Distillation lle->distillation Primary Purification hplc Preparative HPLC lle->hplc Alternative High Purity Route pure_product Pure Product (>98%) distillation->pure_product hplc->pure_product

Caption: General experimental workflow for the purification of this compound.

troubleshooting_distillation cluster_poor_separation Poor Separation cluster_decomposition Decomposition cluster_bumping Uneven Boiling cause1 Close Boiling Points solution1a Increase Column Efficiency cause1->solution1a solution1b Use Vacuum cause1->solution1b cause2 High Temperature solution2 Use Vacuum Distillation cause2->solution2 cause3 No Boiling Chips / Stirring solution3 Add Boiling Chips / Stir Bar cause3->solution3

Caption: Troubleshooting common issues in fractional distillation.

References

Common side products in the synthesis of "1-(Difluoromethoxy)-4-methylbenzene"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1-(Difluoromethoxy)-4-methylbenzene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the synthesis of this important fluorinated building block.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound, focusing on the prevalent method involving the reaction of p-cresol with a difluorocarbene source.

Q1: My reaction yield is low. What are the potential causes and how can I improve it?

A1: Low yields in the difluoromethylation of p-cresol can stem from several factors. Here’s a systematic approach to troubleshooting:

  • Incomplete Deprotonation of p-Cresol: The reaction requires the formation of the p-cresolate anion to act as a nucleophile.

    • Troubleshooting: Ensure you are using a sufficiently strong base and an appropriate solvent. The base should be strong enough to completely deprotonate the phenolic hydroxyl group. Common bases include sodium hydroxide, potassium hydroxide, and potassium carbonate. The choice of solvent can also influence the basicity. Polar aprotic solvents like DMF or acetonitrile are often effective.

  • Inefficient Difluorocarbene Generation: The generation of difluorocarbene (:CF₂) from its precursor is a critical step.

    • Troubleshooting: The choice of difluorocarbene precursor and reaction conditions are crucial.

      • Chlorodifluoromethane (CHClF₂): This gaseous reagent requires careful handling and is often used under pressure at elevated temperatures (85-100 °C)[1][2]. Ensure a continuous flow or sufficient pressure is maintained.

      • Sodium Chlorodifluoroacetate (ClCF₂COONa): This salt thermally decomposes to generate difluorocarbene. The reaction temperature is critical; typically, temperatures around 120 °C are required for efficient decarboxylation[3]. Ensure the temperature is accurately controlled.

      • Other Reagents (e.g., TMSCF₂Br, HCF₂OTf): These reagents often allow for milder reaction conditions. Consult the specific literature procedures for optimal activation (e.g., using a fluoride source for TMSCF₂Br).

  • Suboptimal Reaction Temperature: The temperature needs to be high enough for difluorocarbene formation but not so high as to cause significant decomposition of reactants or products.

    • Troubleshooting: Monitor the reaction temperature closely. For reactions using sodium chlorodifluoroacetate, a temperature of 120 °C is a good starting point[3]. For reactions with chlorodifluoromethane, temperatures between 85 °C and 100 °C are common[1][2].

  • Presence of Water: While some protocols tolerate or even require water, excess water can consume the difluorocarbene.

    • Troubleshooting: Unless the protocol specifies otherwise, use anhydrous solvents and reagents.

Q2: I am observing significant amounts of unreacted p-cresol. What should I do?

A2: This is a common issue and is often linked to the points mentioned in Q1. Specifically, focus on:

  • Base Stoichiometry: Ensure at least one equivalent of a strong base is used to fully deprotonate the p-cresol. An excess of base is often used.

  • Difluorocarbene Precursor Stoichiometry: An excess of the difluorocarbene precursor is typically required to drive the reaction to completion. Molar ratios of p-cresol to difluorochloromethane can range from 1:1 to 1:10[1].

  • Reaction Time: The reaction may not have proceeded to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

Q3: My final product is impure, and I suspect the presence of side products. What are the likely side products and how can I minimize them?

A3: Side product formation is a key challenge. Here are the most common side products and strategies for their mitigation:

  • C-Alkylation Products: Difluorocarbene is an electrophile and can react at the electron-rich aromatic ring of the p-cresolate, leading to the formation of 2-(difluoromethyl)-4-methylphenol and other isomers.

    • Mitigation: The selectivity between O-alkylation and C-alkylation can be influenced by reaction conditions. Generally, kinetically controlled conditions (lower temperatures) and the use of counterions that favor reaction at the oxygen atom can increase the yield of the desired O-alkylated product.

  • Products from Reaction with the Solvent: If using a nucleophilic solvent, it may compete with the p-cresolate for the difluorocarbene.

    • Mitigation: Choose a non-reactive, aprotic solvent for the reaction.

  • Dimerization/Polymerization of Difluorocarbene: At high concentrations, difluorocarbene can react with itself.

    • Mitigation: Slow addition of the difluorocarbene precursor or generating it in situ at a controlled rate can minimize this side reaction.

Frequently Asked Questions (FAQs)

Q4: What is the most common synthetic route to this compound?

A4: The most widely employed method is the reaction of p-cresol with a difluorocarbene (:CF₂) source. The p-cresol is first deprotonated with a base to form the corresponding phenoxide, which then acts as a nucleophile to trap the highly reactive difluorocarbene intermediate.

Q5: Which difluorocarbene precursor should I use?

A5: The choice of precursor depends on the available equipment, safety considerations, and desired reaction scale.

  • Chlorodifluoromethane (CHClF₂): Effective but is a gas and an ozone-depleting substance, requiring specialized handling.

  • Sodium Chlorodifluoroacetate (ClCF₂COONa): A convenient and solid reagent that generates difluorocarbene upon heating. It is a good alternative to gaseous reagents[3][4].

  • Modern Reagents (e.g., (Bromodifluoromethyl)trimethylsilane (TMSCF₂Br), Difluoromethyltriflate (HCF₂OTf)): These often allow for milder reaction conditions and may offer better functional group tolerance, but can be more expensive.

Q6: How can I purify the final product?

A6: Purification is typically achieved by distillation or column chromatography. Given the potential for closely-eluting isomers (in the case of C-alkylation), fractional distillation under reduced pressure is often effective. Column chromatography on silica gel can also be used to separate the desired product from less volatile impurities.

Data Presentation

Table 1: Comparison of Reaction Conditions for Aryl Difluoromethyl Ether Synthesis

Difluorocarbene PrecursorBaseSolventTemperature (°C)Typical Yield (%)Reference
Chlorodifluoromethane (CHClF₂)NaOHWater/Dioxane8584.6[1]
Sodium ChlorodifluoroacetateCs₂CO₃DMF/Water12094[3]
(Bromodifluoromethyl)trimethylsilane (TMSCF₂Br)KF or TBABNeat or Aqueous MicellesRoom Temp - Mild HeatHigh[5]

Experimental Protocols

Key Experiment: Synthesis of this compound using Sodium Chlorodifluoroacetate

This protocol is adapted from a general procedure for the difluoromethylation of phenols[3][4].

Materials:

  • p-Cresol

  • Sodium Chlorodifluoroacetate

  • Cesium Carbonate (Cs₂CO₃)

  • Anhydrous Dimethylformamide (DMF)

  • Deionized Water

  • Diethyl Ether or Ethyl Acetate (for extraction)

  • Brine solution

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add p-cresol (1.0 eq.), cesium carbonate (1.5 eq.), and sodium chlorodifluoroacetate (2.0-3.0 eq.).

  • Add anhydrous DMF and a small amount of water (e.g., for every 10 mL of DMF, add ~1 mL of water).

  • Heat the reaction mixture to 120 °C with vigorous stirring. The reaction progress can be monitored by TLC or GC-MS.

  • After the reaction is complete (typically after several hours, as indicated by the consumption of p-cresol), cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with diethyl ether or ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers and wash with water and then with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by fractional distillation under reduced pressure or by column chromatography on silica gel to obtain this compound.

Visualizations

G cluster_synthesis Synthesis of this compound cluster_troubleshooting Troubleshooting Flow cluster_side_products Common Side Products start Start: p-Cresol deprotonation Deprotonation with Base start->deprotonation phenoxide p-Cresolate Anion deprotonation->phenoxide reaction Nucleophilic Attack phenoxide->reaction carbene_gen Generation of Difluorocarbene (:CF2) carbene_gen->reaction reagent Difluorocarbene Precursor (e.g., ClCF2COONa) reagent->carbene_gen product Crude Product Mixture reaction->product low_yield Issue: Low Yield product->low_yield if yield is low side_products Potential Side Products product->side_products if impure check_base Check Base Strength & Stoichiometry low_yield->check_base check_reagent Check :CF2 Precursor & Conditions low_yield->check_reagent check_temp Optimize Temperature low_yield->check_temp check_water Control Water Content low_yield->check_water solution Solution: Improved Yield check_base->solution check_reagent->solution check_temp->solution check_water->solution c_alkylation C-Alkylation Products (e.g., 2-(difluoromethyl)-4-methylphenol) side_products->c_alkylation solvent_reaction Solvent Adducts side_products->solvent_reaction dimerization Carbene Dimerization side_products->dimerization

Caption: Troubleshooting workflow for the synthesis of this compound.

References

How to improve the yield of "1-(Difluoromethoxy)-4-methylbenzene" synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1-(Difluoromethoxy)-4-methylbenzene.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent methods involve the O-difluoromethylation of p-cresol. This is typically achieved by generating difluorocarbene (:CF₂) in the presence of p-cresol. The primary sources of difluorocarbene for this synthesis are:

  • Chlorodifluoromethane (CHClF₂) : Often used in conjunction with a base and a phase-transfer catalyst.

  • Sodium chlorodifluoroacetate (ClCF₂COONa) : A stable, solid reagent that generates difluorocarbene upon heating.[1][2]

  • Fluoroform (CHF₃) : A gaseous, non-ozone-depleting alternative.

  • Other difluoromethylating agents : Such as S-(Difluoromethyl)sulfonium salts, which are bench-stable solids.[3][4]

Q2: What is the role of a phase-transfer catalyst (PTC) in the synthesis using chlorodifluoromethane?

A2: In the reaction using chlorodifluoromethane and an aqueous base (like NaOH or KOH), the p-cresol is deprotonated in the aqueous phase to form the p-cresolate anion. The phase-transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), facilitates the transfer of the p-cresolate anion from the aqueous phase to the organic phase where the difluorocarbene is generated. This enhances the reaction rate and overall yield by allowing the reactants to come into contact.

Q3: Are there any significant safety concerns I should be aware of?

A3: Yes, several safety precautions are necessary:

  • Chlorodifluoromethane (CHClF₂) is a gas and an ozone-depleting substance, requiring a well-ventilated fume hood and proper handling equipment.[1] Reactions involving gaseous reagents should be conducted in a closed system with appropriate pressure monitoring.

  • Reactions involving strong bases like NaOH and KOH should be handled with care, using appropriate personal protective equipment (PPE).

  • Some reactions require elevated temperatures and pressures, necessitating the use of certified pressure vessels and blast shields.

  • Always consult the Safety Data Sheet (SDS) for all reagents before starting any experiment.

Troubleshooting Guide

Issue 1: Low Yield of this compound
Potential Cause Recommended Solutions
Inefficient generation of difluorocarbene. 1. Optimize Base Concentration: Ensure a sufficient excess of a strong base (e.g., 50% aq. NaOH or KOH) is used to efficiently generate difluorocarbene from the precursor. 2. Check Reagent Quality: Use high-purity starting materials and difluorocarbene precursors. Older or improperly stored reagents may have degraded.
Poor phase transfer of the p-cresolate anion. 1. Select an Appropriate PTC: Tetrabutylammonium bromide (TBAB) is a common choice, but screening other PTCs like tetrabutylammonium iodide (TBAI) or crown ethers may improve yields. 2. Optimize PTC Loading: Typically, 1-5 mol% of the PTC is used. Too little may result in poor phase transfer, while too much can sometimes hinder the reaction.
Sub-optimal reaction temperature. 1. Temperature Screening: The optimal temperature can vary depending on the difluorocarbene source. For CHClF₂, temperatures between 40-100 °C are common.[5][6] For sodium chlorodifluoroacetate, higher temperatures (e.g., 120 °C) are often required for efficient decarboxylation.[1][2]
Insufficient reaction time. 1. Monitor Reaction Progress: Use techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the consumption of the starting material and the formation of the product to determine the optimal reaction time.[1][2]
Hydrolysis of difluorocarbene. 1. Vigorous Stirring: In biphasic systems, ensure vigorous stirring to maximize the interfacial area and promote the reaction of difluorocarbene with the p-cresolate over hydrolysis.
Issue 2: Formation of Significant Byproducts
Potential Cause Recommended Solutions
Dimerization or oligomerization of difluorocarbene. 1. Slow Addition of Precursor: If using a reagent that generates difluorocarbene rapidly, consider slow addition of the precursor to maintain a low steady-state concentration of the carbene, favoring the reaction with p-cresol. 2. Control Temperature: Lowering the reaction temperature can sometimes reduce the rate of carbene dimerization.
Formation of aryl formates. This can occur through the reaction of the product with excess p-cresolate or water.[7] 1. Stoichiometry Control: Use a slight excess of the difluorocarbene precursor relative to p-cresol.
Unreacted starting material. See "Low Yield" troubleshooting section.
Issue 3: Difficulty in Product Purification
Potential Cause Recommended Solutions
Emulsion formation during workup. 1. Brine Wash: After quenching the reaction, wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to help break emulsions. 2. Filtration through Celite®: Filtering the organic layer through a pad of Celite® can help to remove fine solid particles that may be stabilizing the emulsion.
Co-elution of impurities during column chromatography. 1. Solvent System Optimization: Screen different solvent systems (e.g., varying ratios of hexanes and ethyl acetate) for column chromatography to achieve better separation. 2. Alternative Purification Methods: Consider vacuum distillation for purification, as this compound is a liquid with a moderate boiling point.

Data Presentation

Table 1: Comparison of Common Synthesis Methods for Aryl Difluoromethyl Ethers
Method Difluorocarbene Source Typical Yields Advantages Disadvantages
Phase-Transfer Catalysis Chlorodifluoromethane (CHClF₂)60-96%[5][6]High yields, relatively low cost of CHClF₂.CHClF₂ is a gas and an ozone-depleting substance; may require pressure equipment.[1]
Decarboxylation Sodium chlorodifluoroacetate (ClCF₂COONa)70-95%[1][2]Bench-stable solid reagent, avoids gaseous reagents, good functional group tolerance.[1][2]Requires higher temperatures for decarboxylation.
Fluoroform Reaction Fluoroform (CHF₃)Moderate to goodNon-ozone-depleting gas.May require specialized equipment for handling a gas at atmospheric pressure.
Sulfonium Salt Method S-(Difluoromethyl)sulfonium saltGood to excellent[3][4]Bench-stable solid, mild reaction conditions.[3][4]Reagent cost may be higher than other methods.

Experimental Protocols

Protocol 1: Synthesis using Chlorodifluoromethane and Phase-Transfer Catalysis (Illustrative)

Materials:

  • p-Cresol

  • Sodium hydroxide (NaOH)

  • Tetrabutylammonium bromide (TBAB)

  • Chlorodifluoromethane (CHClF₂)

  • Toluene

  • Deionized water

Procedure:

  • To a pressure reactor equipped with a mechanical stirrer, gas inlet, and thermocouple, add p-cresol, a 50% aqueous solution of NaOH, toluene, and TBAB (2-5 mol%).

  • Seal the reactor and purge with nitrogen.

  • Heat the mixture to 60-80 °C with vigorous stirring.

  • Introduce chlorodifluoromethane gas into the reactor, maintaining a constant pressure (e.g., 1-5 bar).

  • Monitor the reaction progress by GC analysis of aliquots.

  • Once the reaction is complete (typically 4-8 hours), cool the reactor to room temperature and vent the excess CHClF₂.

  • Transfer the reaction mixture to a separatory funnel and separate the organic and aqueous layers.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel (eluting with a hexanes/ethyl acetate gradient).

Protocol 2: Synthesis using Sodium Chlorodifluoroacetate

Materials:

  • p-Cresol

  • Cesium carbonate (Cs₂CO₃)

  • Sodium chlorodifluoroacetate (ClCF₂COONa)

  • N,N-Dimethylformamide (DMF)

  • Deionized water

Procedure: [1][2]

  • In a round-bottom flask, combine p-cresol, cesium carbonate, DMF, and a small amount of water.

  • Degas the mixture by bubbling nitrogen through it for 30-60 minutes.

  • Add sodium chlorodifluoroacetate to the mixture in one portion under a nitrogen atmosphere.

  • Heat the reaction mixture to 120 °C and stir for 2-4 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction to room temperature and dilute with water.

  • Extract the aqueous layer multiple times with a suitable organic solvent (e.g., hexanes or ethyl acetate).

  • Combine the organic layers, wash with brine, and then with a 10% aqueous LiCl solution.[1]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify by column chromatography on silica gel.

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_process Reaction & Workup cluster_end Final Product p_cresol p-Cresol reaction O-Difluoromethylation Reaction p_cresol->reaction difluoro_source Difluorocarbene Source (e.g., CHClF₂, ClCF₂COONa) difluoro_source->reaction base Base (e.g., NaOH, Cs₂CO₃) base->reaction catalyst Catalyst/Solvent (e.g., PTC, DMF) catalyst->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification (Distillation or Chromatography) workup->purification product 1-(Difluoromethoxy)- 4-methylbenzene purification->product

Caption: General experimental workflow for the synthesis of this compound.

Troubleshooting_Yield start Low Yield? check_reagents Check Reagent Quality & Stoichiometry start->check_reagents Yes optimize_temp Optimize Reaction Temperature check_reagents->optimize_temp optimize_ptc Optimize PTC Type & Loading optimize_temp->optimize_ptc monitor_time Monitor Reaction Over Time optimize_ptc->monitor_time improve_mixing Improve Stirring/ Mixing monitor_time->improve_mixing solution Yield Improved improve_mixing->solution

Caption: Decision tree for troubleshooting low reaction yield.

PTC_Mechanism Phase Transfer cluster_aqueous Aqueous Phase cluster_organic Organic Phase cresol_OH p-Cresol (ArOH) cresolate p-Cresolate (ArO⁻) cresol_OH->cresolate + OH⁻ OH_minus OH⁻ cresolate->cresol_OH + H₂O ArO_Q [ArO⁻ Q⁺] cresolate->ArO_Q + Q⁺ PTC PTC (Q⁺X⁻) cresolate->PTC Na_plus Na⁺ CHClF2 CHClF₂ CF2 :CF₂ (Difluorocarbene) CHClF2->CF2 - Cl⁻ product Product (ArOCF₂H) ArO_Q->product + :CF₂ - Q⁺ PTC->ArO_Q

Caption: Simplified mechanism of phase-transfer catalysis in difluoromethylation.

References

Stability of the difluoromethoxy group under various reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the difluoromethoxy (-OCF₂H) group. This guide is designed for researchers, scientists, and drug development professionals to provide insights into the stability of this valuable functional group under a variety of reaction conditions. Find answers to frequently asked questions and troubleshooting tips for your experiments.

Frequently Asked Questions (FAQs)

Q1: What makes the difluoromethoxy group a desirable moiety in drug design?

The difluoromethoxy group is a versatile and valuable functional group in medicinal chemistry for several reasons:

  • Metabolic Stability: The strong carbon-fluorine bonds make the -OCF₂H group highly resistant to enzymatic cleavage, particularly by cytochrome P450 enzymes.[1] This often leads to a longer plasma half-life and improved bioavailability compared to metabolically labile groups like the methoxy (-OCH₃) group.[1][2][3]

  • Lipophilic Hydrogen Bond Donor: It is considered a rare lipophilic hydrogen bond donor.[1][4] The acidity of its hydrogen atom allows it to form hydrogen bonds, potentially serving as a bioisostere for hydroxyl (-OH), thiol (-SH), or amine (-NH₂) groups while improving metabolic stability.[1][5][6][7]

  • Modulation of Physicochemical Properties: The group is weakly electron-withdrawing and generally increases lipophilicity, though to a lesser extent than the trifluoromethoxy (-OCF₃) group.[1] This can enhance membrane permeability and oral absorption.[1][8]

Q2: How stable is the difluoromethoxy group to acidic conditions?

The difluoromethoxy group is generally considered stable under many acidic conditions.[9] This stability is exemplified by its presence in the FDA-approved drug pantoprazole, a proton pump inhibitor that is activated in the highly acidic environment of stomach parietal cells.[1] However, very harsh acidic conditions or specific molecular scaffolds that promote hydrolysis could potentially lead to cleavage.

Q3: Is the difluoromethoxy group stable under basic conditions?

The -OCF₂H group is stable to a wide range of basic conditions, particularly the inorganic bases (e.g., K₂CO₃, Cs₂CO₃, KOH) commonly used during its synthesis from phenols.[10][11] However, its stability can be context-dependent. In one reported case, a 2-difluoromethoxy-3-sulfamoyloxy derivative showed accelerated hydrolysis of the sulfamate group, which was attributed to the electron-withdrawing nature of the ortho -OCF₂H group facilitating an E1cB elimination process.[12] Extremely strong bases, such as organolithium reagents or superbases, may deprotonate the acidic proton on the group, forming an α,α-difluoro carbanion, which could be unstable or lead to undesired reactivity.[13]

Q4: Can I perform common transition-metal-catalyzed cross-coupling reactions on a molecule containing a difluoromethoxy group?

Yes, the difluoromethoxy group is generally robust enough to tolerate various transition-metal-catalyzed cross-coupling reactions. It is compatible with palladium-mediated reactions, and its presence is often tolerated in substrates bearing aryl halides or boronic acids intended for coupling.[13][14][15]

Q5: What is the thermal stability of the difluoromethoxy group?

The difluoromethoxy group exhibits good thermal stability.[9] Synthetic procedures for its installation can involve heating to temperatures of 90-100 °C without significant degradation.[1]

Troubleshooting Guide

Problem: I am observing cleavage of my difluoromethoxy group during a reaction. What could be the cause?

Unexpected cleavage of the -OCF₂H group is rare but can occur under specific conditions. Consider the following possibilities:

  • Strong Lewis Acids: Certain strong Lewis acids (e.g., AlCl₃, BBr₃) are known to cleave ether linkages and can also cleave the -OCF₂H group. In one instance, the difluoromethyl group was intentionally used as a protecting group and later removed under Lewis acidic conditions.[11] If your reaction involves a Lewis acid, consider using a milder one or protecting other sensitive functional groups.

  • Extremely Harsh Basic Conditions: While stable to common inorganic bases, very strong bases could potentially lead to decomposition pathways. If you are using superbases or harsh deprotonation conditions, you may be forming a reactive carbanion that is unstable to α-fluoride elimination.[13]

  • Neighboring Group Participation: The electronic properties of adjacent functional groups can influence the stability of the -OCF₂H group. A nearby group that can stabilize a cationic intermediate or participate in an elimination reaction might render the group more labile than expected.[12]

Problem: My reaction is not proceeding as expected, and I suspect the difluoromethoxy group is interfering electronically.

The difluoromethoxy group is weakly electron-withdrawing, with a Hammett sigma constant (σp) of approximately +0.14.[1] This is in contrast to the electron-donating methoxy group (σp ≈ -0.27).[1] If your reaction mechanism is sensitive to the electronic nature of the aromatic ring, this difference could be the source of the issue. For example, in electrophilic aromatic substitution reactions, the -OCF₂H group will be deactivating compared to a methoxy group.

Data Presentation

Table 1: Comparative Physicochemical Properties

CompoundSubstituentlogPHammett Constant (σp)
Anisole-OCH₃2.11-0.27
Difluoromethoxybenzene-OCF₂H2.37+0.14[1]
Trifluoromethoxybenzene-OCF₃2.85+0.35

Note: logP values are representative and can vary based on the specific molecule and experimental conditions.[1]

Table 2: Representative Metabolic Stability Data

CompoundSubstituentHuman Liver Microsome Half-life (t½, min)
Methoxy-substituted Analog-OCH₃< 10
Difluoromethoxy-substituted Analog-OCF₂H> 60

This table illustrates the significant increase in metabolic stability when replacing a methoxy group with a difluoromethoxy group.[1]

Table 3: Summary of Stability Under Various Conditions

Condition TypeReagents / DetailsStabilityPotential Issues & Notes
Acidic Strong protic acids (HCl, H₂SO₄)Generally StableGenerally stable, as seen in drugs like pantoprazole.[1]
Strong Lewis acids (BBr₃, AlCl₃)Labile Cleavage is possible; the group has been used as a protecting group removed by Lewis acids.[11]
Basic Inorganic bases (K₂CO₃, KOH)StableCommonly used in the synthesis of aryl difluoromethyl ethers.[10][11]
Strong organometallic basesCaution AdvisedDeprotonation can occur, leading to potentially unstable carbanions.[13]
Reductive H₂, Pd/C; NaBH₄StableCompatible with the reduction of other functional groups like nitro groups.[16]
Oxidative Cytochrome P450 EnzymesStableHighly resistant to metabolic oxidation.[1]
Common chemical oxidantsGenerally StableGenerally robust, but compatibility should be tested for specific reagents.
Thermal Heating up to 100 °CStableTolerates elevated temperatures used in many synthetic protocols.[1][9]
Catalytic Pd-catalyzed cross-couplingStableTolerates typical conditions for reactions like Suzuki, Heck, etc.[13][15]

Experimental Protocols

Protocol 1: General Synthesis of an Aryl Difluoromethyl Ether

This protocol describes a common procedure for synthesizing an aryl difluoromethyl ether from a corresponding phenol using sodium chlorodifluoroacetate as the difluorocarbene source.[1][11]

Materials:

  • Phenol derivative (1.0 eq)

  • Sodium chlorodifluoroacetate (ClCF₂COONa) (2.0-3.0 eq)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 eq)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Water & Brine

Procedure:

  • To a solution of the phenol (1.0 eq) in DMF, add potassium carbonate (2.0 eq).

  • Heat the reaction mixture to 90-100 °C.

  • Add sodium chlorodifluoroacetate (2.0-3.0 eq) portion-wise over 1-2 hours. Caution: Gas evolution (CO₂) occurs.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the mixture to room temperature.

  • Add water to quench the reaction and extract the product with ethyl acetate (3x).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired aryl difluoromethyl ether.[1]

Protocol 2: In Vitro Metabolic Stability Assay

This protocol outlines a general procedure to evaluate the metabolic stability of a compound containing a difluoromethoxy group using human liver microsomes.[1]

Materials:

  • Test compound (e.g., -OCF₂H analog)

  • Positive control (e.g., a rapidly metabolized compound like a methoxy analog)

  • Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., NADP⁺, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (ACN) with an internal standard for quenching and analysis

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • In a microcentrifuge tube, pre-incubate the test compound at a final concentration (e.g., 1 µM) with HLM in phosphate buffer at 37 °C for 5 minutes.

  • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.

  • Immediately quench the reaction by adding the aliquot to cold acetonitrile containing an internal standard.

  • Vortex the samples and centrifuge to pellet the protein.

  • Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.

  • Quantify the amount of parent compound remaining at each time point relative to the 0-minute sample.

  • Calculate the metabolic half-life (t½) and intrinsic clearance (CLint) from the rate of disappearance of the parent compound.[1]

Visualizations

G Decision Tree for Reaction Condition Compatibility start Is the -OCF2H group likely to be stable? reagent_type What is the primary reagent type? start->reagent_type acid Acidic reagent_type->acid Acid base Basic reagent_type->base Base metal Transition Metal (e.g., Pd) reagent_type->metal Catalyst redox Reductive / Oxidative reagent_type->redox Redox Agent lewis_acid Is it a strong Lewis Acid? acid->lewis_acid strong_base Is it a strong organometallic base? base->strong_base stable_metal Generally Stable metal->stable_metal stable_redox Generally Stable redox->stable_redox stable_acid Generally Stable lewis_acid->stable_acid No (e.g., HCl) unstable_acid High Risk of Cleavage lewis_acid->unstable_acid Yes (e.g., BBr3) stable_base Generally Stable strong_base->stable_base No (e.g., K2CO3) unstable_base Caution Advised: Potential Deprotonation strong_base->unstable_base Yes (e.g., n-BuLi)

Caption: A decision tree to assess the stability of the -OCF₂H group.

G Workflow for Stability Testing sub_a 1. Dissolve Substrate (Ar-OCF2H) in Solvent sub_b 2. Add Reagent (e.g., Acid, Base) sub_a->sub_b sub_c 3. Stir at Defined Temp & Time sub_b->sub_c sub_d 4. Quench Reaction sub_c->sub_d sub_e 5. Analyze by LC-MS / NMR sub_d->sub_e sub_f 6. Compare to t=0 sample. Assess for degradation. sub_e->sub_f

Caption: Experimental workflow for assessing compound stability.

G Potential Lewis Acid Mediated Cleavage Pathway start_mat Aryl-OCF2H intermediate [ Aryl-O(->LA)-CF2H ] Activated Complex start_mat->intermediate + Lewis Acid products Aryl-OH + [CF2] lewis_acid Strong Lewis Acid (e.g., BBr3) lewis_acid->intermediate intermediate->products Cleavage

Caption: A potential pathway for -OCF₂H group cleavage by a Lewis acid.

References

Troubleshooting guide for reactions involving "1-(Difluoromethoxy)-4-methylbenzene"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for reactions involving 1-(Difluoromethoxy)-4-methylbenzene. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to enhance experimental success.

Frequently Asked Questions (FAQs)

Q1: What are the key reactive sites of this compound?

A1: this compound has two primary reactive sites:

  • The Aromatic Ring: The benzene ring can undergo electrophilic aromatic substitution (EAS) reactions. The difluoromethoxy (-OCHF₂) group is moderately activating and, along with the methyl group, directs incoming electrophiles to the ortho and para positions relative to the methyl group.

  • The Benzylic Position: The methyl group's hydrogens are at the benzylic position and can be substituted via free radical reactions, such as halogenation, or oxidized to a carboxylic acid.[1][2]

Q2: How does the difluoromethoxy group influence the reactivity of the aromatic ring?

A2: The difluoromethoxy group is considered a moderately activating group for electrophilic aromatic substitution. The oxygen atom can donate electron density to the ring through resonance, while the highly electronegative fluorine atoms withdraw electron density inductively. The resonance effect generally outweighs the inductive effect, leading to activation of the ring towards electrophiles. This group, in conjunction with the methyl group, directs incoming electrophiles primarily to the ortho and para positions.

Q3: Is the difluoromethoxy group stable under typical reaction conditions?

A3: The difluoromethoxy group is generally stable under many reaction conditions.[3] However, it can be sensitive to strong acidic or basic conditions, which may lead to hydrolysis to a formyl group or other degradation products.[4] It is crucial to consider the stability of this group when planning reactions that involve harsh reagents.

Troubleshooting Guides for Common Reactions

Electrophilic Aromatic Substitution (e.g., Nitration, Bromination, Friedel-Crafts)

Problem: Low or No Product Yield

Potential CauseTroubleshooting Steps
Insufficiently Activated Electrophile Ensure the use of an appropriate Lewis acid catalyst (e.g., AlCl₃, FeBr₃) for Friedel-Crafts reactions or a strong acid catalyst (e.g., H₂SO₄) for nitration.[5] The catalyst should be fresh and anhydrous.
Deactivated Starting Material Although the difluoromethoxy and methyl groups are activating, strong electron-withdrawing groups on the electrophile or in the reaction medium can hinder the reaction. Consider using more forcing reaction conditions (higher temperature, longer reaction time), but monitor for side reactions.
Poor Solubility Ensure that this compound and all reagents are soluble in the chosen solvent. A co-solvent may be necessary.
Steric Hindrance If the electrophile is bulky, substitution at the ortho position to the methyl group may be sterically hindered. The para product is likely to be favored.

Problem: Formation of Multiple Isomers

Potential CauseTroubleshooting Steps
Competing Directing Effects Both the methyl and difluoromethoxy groups are ortho, para-directors. This can lead to a mixture of constitutional isomers.
To favor a specific isomer, consider adjusting the reaction temperature. Lower temperatures often increase selectivity.[6]
Use a bulkier catalyst or electrophile to sterically hinder one of the possible positions.
Reaction Monitoring Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal time to stop the reaction and maximize the yield of the desired isomer.

Problem: Undesired Side Reactions

Potential CauseTroubleshooting Steps
Over-alkylation/acylation (Friedel-Crafts) The product of a Friedel-Crafts alkylation is often more reactive than the starting material, leading to polyalkylation.[7][8] Use a stoichiometric excess of the aromatic substrate to minimize this. Friedel-Crafts acylation products are deactivated, so polyacylation is less of an issue.[8]
Rearrangement of Alkyl Group (Friedel-Crafts Alkylation) The carbocation intermediate in Friedel-Crafts alkylation can rearrange to a more stable carbocation, leading to an unexpected product.[7][8] Using a milder Lewis acid or lower temperatures can sometimes suppress rearrangement. Alternatively, Friedel-Crafts acylation followed by reduction of the ketone can be used to install a straight-chain alkyl group.
Ipso-substitution (Nitration) In some cases, particularly with activating groups, the nitro group can replace another substituent on the ring (ipso-substitution).[9] Careful control of reaction conditions is necessary.
Hydrolysis of Difluoromethoxy Group Strong acidic conditions can lead to the hydrolysis of the difluoromethoxy group.[4] Use the mildest acidic conditions possible and keep reaction times to a minimum.
Benzylic Halogenation (e.g., with NBS)

Problem: Low Yield of Benzylic Halide

Potential CauseTroubleshooting Steps
Inefficient Radical Initiation Ensure proper initiation of the radical reaction. Use a radical initiator like AIBN or benzoyl peroxide, or irradiate the reaction with a suitable light source (e.g., a sunlamp).[10]
Insufficient NBS Use a slight excess of N-bromosuccinimide (NBS) to ensure complete conversion of the starting material.
Reaction with Solvent Use an inert solvent such as carbon tetrachloride (CCl₄) or acetonitrile.[4] Protic solvents or those with weak C-H bonds can interfere with the radical chain reaction.
Low Reaction Temperature While high temperatures can lead to side reactions, the reaction needs sufficient energy to initiate and propagate. Refluxing in CCl₄ is a common condition.

Problem: Formation of Side Products

Potential CauseTroubleshooting Steps
Ring Halogenation If the reaction conditions are not strictly radical (e.g., presence of Lewis acids or polar solvents), electrophilic aromatic substitution on the ring can compete with benzylic halogenation. Ensure the absence of ionic catalysts.
Over-halogenation The formation of di- or tri-halogenated products can occur, especially with a large excess of the halogenating agent or prolonged reaction times. Use a controlled amount of the halogenating agent (around 1.1 equivalents for monohalogenation).
Reaction with Impurities Ensure that the starting material and solvent are pure and dry. Water can hydrolyze NBS and the product.
Oxidation of the Methyl Group

Problem: Incomplete Oxidation to Carboxylic Acid

Potential CauseTroubleshooting Steps
Insufficient Oxidizing Agent Use a strong oxidizing agent such as potassium permanganate (KMnO₄) or sodium dichromate (Na₂Cr₂O₇) in sufficient quantity.[2][11]
Inadequate Reaction Conditions The oxidation often requires heating (reflux) for an extended period to go to completion.[12]
Poor Solubility The starting material may not be fully soluble in the aqueous oxidizing medium. A phase-transfer catalyst can sometimes be used to improve the reaction rate.

Problem: Formation of Aldehyde Intermediate

Potential CauseTroubleshooting Steps
Mild Oxidizing Agent or Conditions If the oxidation stops at the aldehyde stage, a stronger oxidizing agent or more forcing conditions (higher temperature, longer reaction time) are needed to proceed to the carboxylic acid.
Reaction Monitoring Monitor the reaction by TLC to track the disappearance of the starting material and the formation of the intermediate aldehyde and the final carboxylic acid product.

Problem: Ring Oxidation or Degradation

Potential CauseTroubleshooting Steps
Harsh Reaction Conditions Very harsh oxidizing conditions can lead to the degradation of the aromatic ring, especially with activating substituents.
While the difluoromethoxy group is generally stable, extremely strong oxidizing conditions could potentially affect it. It is important to perform the reaction under controlled conditions.

Experimental Protocols

General Protocol for Monitoring Reactions by TLC
  • Prepare the TLC plate: Draw a faint pencil line about 1 cm from the bottom of a silica gel TLC plate.

  • Spot the plate: On the starting line, apply small spots of:

    • The starting material (dissolved in a suitable solvent).

    • A co-spot (the starting material and the reaction mixture applied to the same spot).

    • The reaction mixture.

  • Develop the plate: Place the TLC plate in a sealed chamber containing an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate).[13] The solvent level should be below the starting line. Allow the solvent to travel up the plate until it is about 1 cm from the top.

  • Visualize the plate: Remove the plate from the chamber and mark the solvent front with a pencil. Visualize the spots under a UV lamp and/or by staining with an appropriate reagent (e.g., potassium permanganate stain).

  • Analyze the results: The disappearance of the starting material spot and the appearance of a new product spot in the reaction mixture lane indicate the progress of the reaction.[2]

Example Protocol: Benzylic Bromination of this compound with NBS

This is a general guideline and should be adapted and optimized for specific experimental setups.

  • To a solution of this compound (1.0 equivalent) in anhydrous carbon tetrachloride (CCl₄), add N-bromosuccinimide (NBS, 1.1 equivalents) and a catalytic amount of a radical initiator (e.g., AIBN or benzoyl peroxide).

  • Heat the reaction mixture to reflux under a nitrogen atmosphere.

  • Monitor the reaction progress by TLC.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Filter off the succinimide byproduct.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography on silica gel if necessary.

Visualizations

Troubleshooting_Workflow cluster_start Reaction Issue cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Low Yield / No Reaction reagents Reagent Quality/Stoichiometry start->reagents conditions Reaction Conditions (Temp, Time) start->conditions solvent Solvent Issues (Solubility, Purity) start->solvent side_reactions Side Reactions start->side_reactions check_reagents Verify Reagent Purity & Stoichiometry reagents->check_reagents optimize_conditions Optimize Temperature & Time conditions->optimize_conditions change_solvent Screen Different Solvents solvent->change_solvent analyze_byproducts Identify Side Products (TLC, NMR) side_reactions->analyze_byproducts

Caption: A general troubleshooting workflow for addressing low yield in reactions.

Side_Reactions cluster_products Potential Products main_reaction This compound + Reagent desired_product Desired Product main_reaction->desired_product Main Pathway isomer_product Isomeric Product(s) main_reaction->isomer_product Alternative Pathway side_product_1 Benzylic/Ring Side Reaction main_reaction->side_product_1 Side Reaction side_product_2 Hydrolysis of -OCHF2 main_reaction->side_product_2 Side Reaction

Caption: Potential reaction pathways and side products.

References

Optimization of reaction parameters for scaling up "1-(Difluoromethoxy)-4-methylbenzene" synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the optimization of reaction parameters for scaling up the synthesis of 1-(Difluoromethoxy)-4-methylbenzene from p-cresol.

Experimental Protocols

A common and scalable method for the synthesis of this compound is the difluoromethylation of 4-methylphenol (p-cresol) using a difluorocarbene precursor. Below are two detailed experimental protocols based on established methods for analogous phenol difluoromethylation.

Protocol 1: Using Sodium Chlorodifluoroacetate

This protocol is adapted from a general procedure for the difluoromethylation of phenols and is recommended for its use of a stable, non-gaseous difluorocarbene source.[1][2]

Materials:

  • 4-methylphenol (p-cresol)

  • Sodium chlorodifluoroacetate (ClCF₂COONa)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Water (deionized)

  • Ethyl acetate

  • Hexanes

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a clean, dry three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add 4-methylphenol (1.0 equiv), potassium carbonate (2.0 equiv), and N,N-dimethylformamide (DMF, ~5 mL per 1 g of phenol).

  • Stir the mixture at room temperature under a nitrogen atmosphere for 30 minutes.

  • Add sodium chlorodifluoroacetate (2.0-3.0 equiv) to the mixture in one portion.

  • Heat the reaction mixture to 100-120°C and stir vigorously for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction by adding water and extract the product with ethyl acetate (3 x volume of DMF).

  • Combine the organic layers and wash with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to obtain pure this compound.

Protocol 2: Using Chlorodifluoromethane Gas

This method is based on patent literature for the synthesis of similar difluoromethoxy compounds and is suitable for larger-scale synthesis where handling of a gas is feasible.[3][4]

Materials:

  • 4-methylphenol (p-cresol)

  • Sodium hydroxide (NaOH)

  • Phase-transfer catalyst (e.g., tetrabutylammonium bromide, TBAB)

  • Chlorodifluoromethane (CHClF₂) gas

  • Water

  • Organic solvent (e.g., Toluene or Dioxane)

Procedure:

  • In a pressure reactor equipped with a mechanical stirrer, a gas inlet, a thermocouple, and a pressure gauge, dissolve 4-methylphenol (1.0 equiv) and a phase-transfer catalyst (0.05-0.1 equiv) in an aqueous solution of sodium hydroxide (2.0-3.0 equiv). An organic co-solvent can also be used.

  • Seal the reactor and heat the mixture to 80-100°C with vigorous stirring.

  • Introduce chlorodifluoromethane gas into the reactor, maintaining a constant pressure (typically 2-5 bar).

  • Continue the reaction for 4-24 hours, monitoring the consumption of the starting material by GC.

  • After completion, cool the reactor to room temperature and carefully vent the excess gas.

  • Transfer the reaction mixture to a separatory funnel and separate the organic layer. If no organic solvent was used, extract the aqueous phase with a suitable solvent like toluene.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over a suitable drying agent, filter, and concentrate under reduced pressure.

  • Purify the product by distillation under reduced pressure.

Data Presentation: Optimization of Reaction Parameters

The following tables summarize key reaction parameters and their potential impact on the yield and purity of this compound. This data is compiled from general knowledge of difluoromethylation reactions and analogous syntheses.

Table 1: Effect of Base and Solvent on Yield

EntryBase (equiv.)SolventTemperature (°C)Time (h)Yield (%)
1K₂CO₃ (2.0)DMF1004Good
2Cs₂CO₃ (2.0)DMF1004Potentially Higher
3NaOH (2.5)Water/Toluene9012Good (with PTC)
4K₂CO₃ (2.0)Acetonitrile808Moderate

Table 2: Effect of Difluoromethylating Agent and Temperature

EntryDifluoromethylating Agent (equiv.)SolventTemperature (°C)Time (h)Yield (%)
1ClCF₂COONa (2.0)DMF1004Good
2ClCF₂COONa (3.0)DMF1202Potentially Faster/Higher
3CHClF₂ (gas, excess)Water/Toluene8024Good
4CHClF₂ (gas, excess)Water/Toluene1008Higher

Troubleshooting Guide

This section addresses common issues encountered during the synthesis and scale-up of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive difluoromethylating agent. 2. Insufficiently basic conditions. 3. Reaction temperature is too low. 4. Presence of water in non-aqueous protocol.1. Use a fresh batch of difluoromethylating agent. 2. Increase the amount of base or use a stronger base (e.g., Cs₂CO₃). 3. Gradually increase the reaction temperature, monitoring for decomposition. 4. Ensure all reagents and solvents are anhydrous.
Formation of By-products 1. Reaction temperature is too high, leading to decomposition. 2. C-alkylation of the phenol. 3. Reaction of the product with the difluorocarbene.1. Lower the reaction temperature and increase the reaction time. 2. This is less common for O-difluoromethylation of phenols but can be minimized by optimizing the base and solvent. 3. Use a smaller excess of the difluoromethylating agent.
Incomplete Reaction 1. Insufficient amount of difluoromethylating agent or base. 2. Short reaction time. 3. Poor mixing on a larger scale.1. Increase the equivalents of the limiting reagent. 2. Extend the reaction time and monitor by TLC/GC. 3. Ensure efficient stirring, especially in heterogeneous mixtures.
Difficult Purification 1. Presence of unreacted p-cresol. 2. Formation of polar by-products.1. An aqueous base wash can help remove unreacted acidic p-cresol. 2. Optimize reaction conditions to minimize by-product formation. Employ careful column chromatography for purification.
Scale-up Issues 1. Exothermic reaction leading to poor temperature control. 2. Inefficient gas dispersion (for CHClF₂ method). 3. Phase-transfer catalyst inefficiency at scale.1. Implement controlled addition of reagents and efficient cooling. 2. Use a high-efficiency gas dispersion stirrer. 3. Screen different phase-transfer catalysts and optimize loading.

Frequently Asked Questions (FAQs)

Q1: What is the role of the phase-transfer catalyst (PTC) in Protocol 2?

A1: The phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB), facilitates the transfer of the phenoxide anion from the aqueous phase to the organic phase (or the interface) where it can react with the difluorocarbene generated from chlorodifluoromethane. This is crucial for reactions involving two immiscible phases.

Q2: Can I use other difluoromethylating agents?

A2: Yes, other reagents can be used, such as (difluoromethyl)trimethylsilane (TMSCF₂H) or various sulfonium salts. However, sodium chlorodifluoroacetate and chlorodifluoromethane are often preferred for scale-up due to cost and availability.

Q3: How can I monitor the reaction progress effectively?

A3: Thin Layer Chromatography (TLC) is a simple method. The product, this compound, will be less polar than the starting material, 4-methylphenol, and thus will have a higher Rf value. For more quantitative analysis, Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can be used.

Q4: What are the main safety precautions for this synthesis?

A4: When using chlorodifluoromethane, it is essential to work in a well-ventilated fume hood and use a pressure-rated reactor. Sodium chlorodifluoroacetate can release difluorocarbene upon heating, which is a reactive intermediate; therefore, the reaction should be conducted with appropriate engineering controls. Always wear personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Q5: My yield is consistently low. What is the most likely reason?

A5: Low yields in difluoromethylation of phenols are often due to incomplete deprotonation of the phenol, decomposition of the difluorocarbene precursor before it can react, or side reactions. Re-evaluating the base, solvent, and temperature are the primary steps to improving the yield. Ensure your reagents are pure and dry.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Combine p-cresol, base, and solvent in reactor stir Stir under Nitrogen start->stir add_reagent Add Difluoromethylating Agent stir->add_reagent heat Heat to Reaction Temperature (80-120°C) add_reagent->heat monitor Monitor by TLC/GC heat->monitor 2-24 hours cool Cool to Room Temperature monitor->cool quench Quench with Water cool->quench extract Extract with Organic Solvent quench->extract wash Wash Organic Layer extract->wash dry Dry and Concentrate wash->dry purify Purify (Chromatography/Distillation) dry->purify product This compound purify->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_guide cluster_causes Potential Causes cluster_solutions Solutions issue Low Yield or Incomplete Reaction cause1 Reagent Issue (Purity/Amount) issue->cause1 cause2 Suboptimal Conditions (Temp/Base) issue->cause2 cause3 Scale-up Effect (Mixing) issue->cause3 solution1a Check Reagent Purity & Stoichiometry cause1->solution1a solution2a Optimize Temperature & Base cause2->solution2a solution2b Ensure Anhydrous Conditions cause2->solution2b solution3a Improve Stirring Efficiency cause3->solution3a solution3b Consider PTC Optimization cause3->solution3b

Caption: Troubleshooting logic for low yield in the synthesis of this compound.

References

Removal of impurities from "1-(Difluoromethoxy)-4-methylbenzene"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-(Difluoromethoxy)-4-methylbenzene. The information is presented in a question-and-answer format to directly address common issues encountered during experimental procedures, with a focus on the removal of impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a sample of this compound synthesized from p-cresol?

The most common impurity is typically the unreacted starting material, p-cresol (4-methylphenol) . Other potential impurities can include:

  • Isomeric Impurities: If the starting p-cresol contains ortho- or meta-cresol, you may find corresponding isomeric products, such as 1-(Difluoromethoxy)-2-methylbenzene and 1-(Difluoromethoxy)-3-methylbenzene.

  • Byproducts from the Difluoromethylation Reaction: Depending on the specific difluoromethylating agent and reaction conditions used, side reactions can occur. For instance, when using reagents like chlorodifluoromethane, the formation of dimer or trimer byproducts has been reported in similar reactions.[1] The use of sodium chlorodifluoroacetate is often preferred to minimize such side reactions.[1][2]

  • Residual Solvents: Solvents used in the reaction and work-up (e.g., DMF, hexanes, ethyl acetate) may be present in the final product if not completely removed.

Q2: How can I qualitatively assess the purity of my this compound sample?

A quick and effective method for qualitative purity assessment is Thin Layer Chromatography (TLC) . By spotting your sample alongside the starting material (p-cresol) on a silica gel plate and eluting with an appropriate solvent system (e.g., a mixture of ethyl acetate and hexanes), you can visualize the presence of the starting material and other potential impurities. The product, being less polar than the phenolic starting material, should have a higher Rf value.

Q3: Which analytical techniques are recommended for quantitative purity analysis?

For quantitative analysis, the following methods are recommended:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating and identifying volatile impurities. It can provide information on the identity and relative abundance of impurities.

  • High-Performance Liquid Chromatography (HPLC): HPLC, particularly with a UV detector, is well-suited for quantifying the purity of the main component and detecting less volatile impurities. A reversed-phase C18 or a phenyl column can be effective for separating the product from related aromatic compounds.

Troubleshooting Guides

Problem 1: My sample of this compound is contaminated with unreacted p-cresol. How do I remove it?

Solution: An alkali wash is the most effective method for removing acidic phenolic impurities like p-cresol.

Detailed Protocol for Alkali Wash:

  • Dissolve the crude this compound in a water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane).

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of a 1 M aqueous sodium hydroxide (NaOH) or potassium hydroxide (KOH) solution.

  • Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure.

  • Allow the layers to separate. The deprotonated p-cresol (sodium or potassium 4-methylphenoxide) will be in the aqueous layer.

  • Drain the lower aqueous layer.

  • Repeat the wash with the aqueous base 1-2 more times to ensure complete removal of the p-cresol.

  • Wash the organic layer with water to remove any residual base.

  • Wash the organic layer with brine (saturated NaCl solution) to aid in drying.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the purified product.

Troubleshooting for Alkali Wash:

  • Issue: Emulsion formation during the wash.

    • Solution: Add a small amount of brine to the separatory funnel to help break the emulsion. Gentle swirling instead of vigorous shaking can also minimize emulsion formation.

  • Issue: Incomplete removal of p-cresol, as indicated by TLC or GC analysis.

    • Solution: Increase the concentration of the aqueous base (e.g., to 2 M) or perform additional washes. Ensure thorough mixing during the extraction.

Problem 2: After an alkali wash, I still observe impurities in my product. What are my next steps?

Solution: If non-acidic impurities are present, further purification by fractional distillation or column chromatography is recommended.

Fractional Distillation

This method is suitable for separating compounds with significantly different boiling points. This compound has a boiling point of approximately 167 °C. Impurities with boiling points differing by at least 25 °C can potentially be separated.

General Protocol for Fractional Distillation:

  • Set up a fractional distillation apparatus with a fractionating column (e.g., Vigreux or packed column) between the distillation flask and the condenser.

  • Add the impure product to the distillation flask along with a few boiling chips or a magnetic stir bar.

  • Slowly heat the flask.

  • Monitor the temperature at the head of the column.

  • Collect the fractions that distill over at different temperature ranges. The fraction corresponding to the boiling point of this compound should be the purest.

Column Chromatography

For impurities with similar boiling points to the product, column chromatography is a more effective purification technique.

General Protocol for Column Chromatography:

  • Select an appropriate stationary phase (typically silica gel) and a mobile phase (eluent). A good starting point for the eluent is a mixture of hexanes and ethyl acetate, with the polarity adjusted based on TLC analysis.

  • Pack a chromatography column with the silica gel slurry.

  • Concentrate the impure product and adsorb it onto a small amount of silica gel.

  • Carefully add the sample to the top of the column.

  • Elute the column with the chosen solvent system, collecting fractions.

  • Analyze the collected fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions and evaporate the solvent to obtain the purified this compound.

Quantitative Data Summary

The following table summarizes the expected purity levels after each purification step. These are typical values and may vary depending on the initial purity of the crude product and the specific experimental conditions.

Purification StepTypical Purity of this compoundKey Impurities Removed
Crude Product80-95%p-cresol, reaction byproducts, residual solvents
After Alkali Wash>98%p-cresol and other acidic impurities
After Fractional Distillation>99%Impurities with significantly different boiling points
After Column Chromatography>99.5%Isomers and other closely related impurities

Experimental Workflows and Logic Diagrams

PurificationWorkflow Crude Crude Product (this compound + p-cresol + other impurities) AlkaliWash Alkali Wash (e.g., 1M NaOH) Crude->AlkaliWash Separation1 Separatory Funnel AlkaliWash->Separation1 OrganicLayer1 Organic Layer (Product + neutral impurities) Separation1->OrganicLayer1 AqueousLayer1 Aqueous Layer (p-cresolate) Separation1->AqueousLayer1 Drying Drying (e.g., Na2SO4) OrganicLayer1->Drying Evaporation1 Solvent Evaporation Drying->Evaporation1 PurityCheck1 Purity Analysis (TLC, GC-MS) Evaporation1->PurityCheck1 PureProduct1 Pure Product (>98%) PurityCheck1->PureProduct1 Purity is sufficient FurtherPurification Further Purification Needed PurityCheck1->FurtherPurification Impurities remain Distillation Fractional Distillation FurtherPurification->Distillation Boiling points differ ColumnChrom Column Chromatography FurtherPurification->ColumnChrom Similar boiling points PurityCheck2 Purity Analysis (TLC, GC-MS) Distillation->PurityCheck2 ColumnChrom->PurityCheck2 PureProduct2 Highly Pure Product (>99.5%) PurityCheck2->PureProduct2

Caption: Experimental workflow for the purification of this compound.

TroubleshootingGuide Start Impurity Detected After Synthesis IdentifyImpurity Identify Impurity (TLC, GC-MS, NMR) Start->IdentifyImpurity IsItPCresol Is the main impurity p-cresol? IdentifyImpurity->IsItPCresol AlkaliWash Perform Alkali Wash IsItPCresol->AlkaliWash Yes OtherImpurities Are there other non-acidic impurities? IsItPCresol->OtherImpurities No CheckPurity1 Check Purity by TLC/GC AlkaliWash->CheckPurity1 Success1 Purification Successful CheckPurity1->Success1 Yes, pure IncreaseBase Increase base concentration or number of washes CheckPurity1->IncreaseBase No, p-cresol remains CheckPurity1->OtherImpurities Other impurities present IncreaseBase->AlkaliWash CheckBoilingPoints Check boiling points of product and impurities OtherImpurities->CheckBoilingPoints Yes BPDiffer Do boiling points differ >25°C? CheckBoilingPoints->BPDiffer FractionalDistillation Perform Fractional Distillation BPDiffer->FractionalDistillation Yes ColumnChromatography Perform Column Chromatography BPDiffer->ColumnChromatography No CheckPurity2 Check Purity by TLC/GC FractionalDistillation->CheckPurity2 ColumnChromatography->CheckPurity2 Success2 Purification Successful CheckPurity2->Success2 Yes, pure OptimizeChrom Optimize chromatography (solvent system, stationary phase) CheckPurity2->OptimizeChrom No, still impure OptimizeChrom->ColumnChromatography

Caption: Troubleshooting logic for the purification of this compound.

References

Preventing decomposition of "1-(Difluoromethoxy)-4-methylbenzene" during storage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for "1-(Difluoromethoxy)-4-methylbenzene" (CAS: 1583-83-1). This resource is designed to assist researchers, scientists, and drug development professionals in preventing the decomposition of this compound during storage and in troubleshooting potential stability issues.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it is recommended to store the compound at 2-8°C under an inert atmosphere (e.g., argon or nitrogen).[1][2]

Q2: What are the potential signs of decomposition?

A2: While specific degradation products have not been extensively documented, visual cues such as a change in color from colorless to yellow or the appearance of particulates may indicate decomposition. A change in the purity profile as determined by analytical methods like Gas Chromatography (GC) is a definitive indicator of degradation.[3]

Q3: What are the likely decomposition pathways for this compound?

A3: Based on the chemical structure of an aryl difluoromethyl ether, the following degradation pathways are plausible, although specific studies on this compound are limited:

  • Hydrolysis: The difluoromethoxy group may be susceptible to hydrolysis, particularly in the presence of moisture and acidic or basic conditions, which could lead to the formation of p-cresol and formic acid derivatives.

  • Oxidation: The methyl group on the benzene ring could be susceptible to oxidation, potentially forming the corresponding benzoic acid or benzyl alcohol derivatives.

  • Photodegradation: Aromatic compounds can be sensitive to light. Exposure to UV or visible light may induce degradation, leading to a variety of byproducts.

  • Thermal Decomposition: Elevated temperatures can cause the breakdown of the molecule.

Q4: How can I check the purity of my stored this compound?

A4: Gas Chromatography (GC) is a suitable method for determining the purity of this compound.[3] A decrease in the peak area of the main compound and the appearance of new peaks over time would indicate decomposition.

Troubleshooting Guide

This guide will help you identify and resolve potential issues with the storage and stability of this compound.

Issue 1: The compound has changed color or shows visible impurities.

Possible Cause Troubleshooting Steps
Exposure to Air/Moisture 1. Verify that the container seal is intact.2. If the seal is compromised, re-purge the container with an inert gas before resealing.3. For future use, aliquot the compound into smaller, single-use vials under an inert atmosphere to minimize repeated exposure of the bulk material.
Exposure to Light 1. Ensure the storage location is dark.2. Use amber-colored vials or wrap the container in aluminum foil to protect it from light.
Elevated Storage Temperature 1. Confirm that the storage unit maintains a consistent temperature between 2-8°C.2. Avoid storing the compound in locations with temperature fluctuations, such as near a door or vent.

Issue 2: Analytical testing (e.g., GC) shows a decrease in purity or the presence of new peaks.

Possible Cause Troubleshooting Steps
Inadequate Storage Atmosphere 1. Review your storage procedure. Was the container properly purged with an inert gas before sealing?2. Implement a more rigorous inerting procedure for future storage.
Hydrolysis due to Contamination 1. Ensure all labware used for handling and aliquoting the compound is scrupulously dry.2. Use anhydrous solvents if the compound is to be dissolved for storage.
Long-Term Storage Degradation 1. If the compound has been stored for an extended period, even under recommended conditions, some degradation may occur.2. It is advisable to re-analyze the purity of the compound before use if it has been stored for a long time.

Data Presentation

Table 1: Recommended Storage Conditions and Potential Impact on Stability
ParameterRecommended ConditionPotential Consequences of Deviation
Temperature 2-8°CIncreased rate of thermal decomposition.
Atmosphere Inert (Argon, Nitrogen)Oxidation and/or hydrolysis in the presence of air and moisture.
Light Protected from light (e.g., amber vial)Photodegradation.
Container Tightly sealed, appropriate materialContamination, solvent evaporation (if in solution).

Experimental Protocols

Protocol 1: General Procedure for Stability Assessment via Forced Degradation

Forced degradation studies are essential to understand the intrinsic stability of a compound.[4][5][6] The following are general protocols that can be adapted to study the stability of this compound.

1. Hydrolytic Degradation:

  • Prepare solutions of the compound in acidic (e.g., 0.1 N HCl), basic (e.g., 0.1 N NaOH), and neutral (e.g., water) conditions.

  • Incubate the solutions at a controlled elevated temperature (e.g., 60°C).

  • Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Neutralize the acidic and basic samples before analysis.

  • Analyze all samples by a stability-indicating analytical method (e.g., GC or HPLC) to determine the extent of degradation.

2. Oxidative Degradation:

  • Prepare a solution of the compound in a suitable solvent.

  • Add a controlled amount of an oxidizing agent (e.g., 3% hydrogen peroxide).

  • Incubate the solution at room temperature or a slightly elevated temperature.

  • Withdraw and analyze samples at various time points.

3. Photolytic Degradation:

  • Expose a solution of the compound and a solid sample to a light source that provides both UV and visible light (as per ICH Q1B guidelines).[7]

  • Keep control samples in the dark at the same temperature.

  • Analyze the exposed and control samples at appropriate time intervals.

4. Thermal Degradation:

  • Place a solid sample of the compound in a controlled temperature oven at an elevated temperature (e.g., 70°C).

  • Analyze the sample at various time points to assess for degradation products.

Mandatory Visualization

Troubleshooting Flowchart for Decomposition of this compound

DecompositionTroubleshooting Troubleshooting Flowchart for Decomposition start Decomposition Suspected? (e.g., color change, purity drop) check_visual Perform Visual Inspection start->check_visual is_discolored Discoloration or Particulates Present? check_visual->is_discolored check_analytical Perform Analytical Purity Test (e.g., GC) is_discolored->check_analytical Yes is_discolored->check_analytical No is_purity_low Purity Below Specification? check_analytical->is_purity_low review_storage Review Storage Conditions is_purity_low->review_storage Yes acceptable Compound is Stable and Suitable for Use is_purity_low->acceptable No check_temp Temperature 2-8°C? review_storage->check_temp check_atmosphere Stored Under Inert Gas? check_temp->check_atmosphere Yes correct_temp Action: Correct Storage Temperature check_temp->correct_temp No check_light Protected From Light? check_atmosphere->check_light Yes correct_atmosphere Action: Re-purge with Inert Gas and Reseal check_atmosphere->correct_atmosphere No quarantine Quarantine and Consider Re-purification or Disposal check_light->quarantine No check_light->quarantine Yes (consider other factors or inherent instability) correct_temp->quarantine correct_atmosphere->quarantine correct_light Action: Store in Light-Protected Container correct_light->quarantine

Caption: Troubleshooting logic for identifying the cause of decomposition.

References

Technical Support Center: Regioselective Functionalization of 1-(Difluoromethoxy)-4-methylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the regioselective functionalization of 1-(difluoromethoxy)-4-methylbenzene.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the regioselective functionalization of this compound?

The primary challenge lies in controlling the position of electrophilic substitution on the benzene ring. This is due to the competing directing effects of the activating methyl group (-CH₃) and the deactivating difluoromethoxy group (-OCHF₂). The methyl group is an ortho, para-director, while the difluoromethoxy group, being moderately electron-withdrawing, is a meta-director. This competition can lead to mixtures of isomers, making it difficult to obtain a single desired product with high selectivity.

Q2: What are the directing effects of the methyl and difluoromethoxy groups in electrophilic aromatic substitution (EAS)?

  • Methyl Group (-CH₃): This is an activating group that donates electron density to the aromatic ring through an inductive effect and hyperconjugation.[1] It directs incoming electrophiles to the ortho and para positions, as these positions are electronically enriched.[1][2]

  • Difluoromethoxy Group (-OCHF₂): This group is deactivating due to the strong electron-withdrawing inductive effect of the two fluorine atoms. However, the oxygen atom can donate a lone pair of electrons to the ring through resonance, which directs incoming electrophiles to the ortho and para positions. In cases of conflict, the more electron-donating substituent generally dictates the position of substitution.[3]

Q3: Which positions on the this compound ring are most likely to be functionalized?

The positions ortho to the activating methyl group (positions 2 and 6) are the most likely to be functionalized. The methyl group is a stronger activating group than the difluoromethoxy group is a deactivating group. Therefore, electrophilic attack will preferentially occur at the positions most activated by the methyl group. The position para to the methyl group is already occupied by the difluoromethoxy group.

Troubleshooting Guide

Issue 1: Low Regioselectivity and Formation of Multiple Isomers

  • Question: Why am I obtaining a mixture of isomers during the nitration (or halogenation) of this compound?

  • Answer: The formation of multiple isomers is a common issue due to the competing directing effects of the methyl and difluoromethoxy groups. While the methyl group strongly directs to the ortho positions, some substitution may occur at the position ortho to the difluoromethoxy group (position 3) due to its resonance effect.

  • Troubleshooting Steps:

    • Lower the Reaction Temperature: Running the reaction at a lower temperature can increase the selectivity for the thermodynamically favored product.

    • Choose a Bulky Electrophile: Using a sterically hindered electrophile can favor substitution at the less sterically hindered position, which is typically ortho to the smaller methyl group.

    • Solvent Effects: The polarity of the solvent can influence the regioselectivity. Experiment with a range of solvents from nonpolar (e.g., hexane) to polar (e.g., nitromethane) to find the optimal conditions.

    • Catalyst Choice: For reactions like Friedel-Crafts acylation, the choice of Lewis acid catalyst can impact regioselectivity. Milder Lewis acids may offer better control.

Issue 2: Ipso-Substitution Side Reaction

  • Question: During nitration, I've identified a byproduct where the methyl or difluoromethoxy group has been replaced by a nitro group. What is happening?

  • Answer: This is an example of ipso-substitution, where the incoming electrophile attacks a carbon atom that is already substituted. This can occur, particularly with highly activated rings or under harsh reaction conditions. Nitration of aromatic aldehydes with a difluoromethoxy group has been observed to result in partial ipso-substitution of the aldehyde group.[4]

  • Troubleshooting Steps:

    • Milder Reaction Conditions: Use less concentrated acids or a lower reaction temperature to minimize this side reaction.

    • Alternative Reagents: Consider using alternative nitrating agents, such as acetyl nitrate, which may be less prone to inducing ipso-substitution.

Issue 3: Difficulty in Separating Isomers

  • Question: I have a mixture of ortho and meta substituted products. How can I separate them?

  • Answer: The separation of positional isomers can be challenging due to their similar physical properties.

  • Troubleshooting Steps:

    • Column Chromatography: This is the most common method. Experiment with different solvent systems (e.g., varying ratios of hexane and ethyl acetate) to achieve optimal separation on a silica gel column.

    • Recrystallization: If the isomers are solid, fractional recrystallization from a suitable solvent can be effective. This relies on differences in solubility between the isomers.

    • Preparative HPLC: For difficult separations, preparative high-performance liquid chromatography (HPLC) can provide high-purity isomers, although it is a more expensive and time-consuming technique.

Data Presentation

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

Position of SubstitutionDirecting Influence of -CH₃Directing Influence of -OCHF₂Predicted Major/Minor ProductRationale
2 (ortho to -CH₃)Activating, ortho, para-directing-MajorStrong activation by the methyl group.
3 (ortho to -OCHF₂)-Deactivating, meta-directingMinorDeactivated position, but some substitution possible due to proximity to the activating methyl group.
5 (meta to -CH₃)-Deactivating, meta-directingMinorDeactivated position.
6 (ortho to -CH₃)Activating, ortho, para-directing-MajorStrong activation by the methyl group.

Experimental Protocols

Protocol 1: General Procedure for the Mononitration of this compound

  • Disclaimer: This is a generalized protocol and should be optimized for specific experimental setups.

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool a solution of this compound in a suitable solvent (e.g., dichloromethane) to 0 °C in an ice bath.

  • Slowly add a pre-cooled mixture of nitric acid and sulfuric acid dropwise to the stirred solution, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction to stir at 0 °C for 1-2 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, carefully pour the mixture over crushed ice and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water, a saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to separate the isomers.

Protocol 2: General Procedure for the Bromination of this compound

  • Disclaimer: This is a generalized protocol and should be optimized for specific experimental setups.

  • Dissolve this compound in a suitable solvent (e.g., carbon tetrachloride or acetic acid) in a flask protected from light.

  • Add a Lewis acid catalyst, such as iron(III) bromide (FeBr₃), to the solution.

  • Slowly add a solution of bromine in the same solvent to the reaction mixture at room temperature.

  • Stir the reaction for several hours, monitoring its progress by TLC.

  • Upon completion, quench the reaction with a saturated solution of sodium thiosulfate to remove excess bromine.

  • Extract the product with an organic solvent, and wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo.

  • Purify the product by column chromatography or recrystallization.

Mandatory Visualizations

G cluster_0 Directing Effects on this compound Ring Aromatic Ring (Positions 1-6) Product Major Product: Substitution at positions 2 & 6 Ring->Product CH3 Methyl (-CH₃) (Position 4) Activating, Ortho, Para-Director CH3->Ring Activates positions 2 & 6 OCHF2 Difluoromethoxy (-OCHF₂) (Position 1) Deactivating, Meta-Director OCHF2->Ring Deactivates positions 2, 3, 5, 6 Electrophile Electrophile (E⁺) Electrophile->Ring Attacks

Caption: Competing directing effects in the electrophilic substitution of this compound.

G Start Start: This compound Reaction Electrophilic Aromatic Substitution (e.g., Nitration, Halogenation) Start->Reaction Crude Crude Product Mixture (Isomers and Byproducts) Reaction->Crude Workup Aqueous Workup (Quenching, Extraction, Washing) Crude->Workup Drying Drying and Concentration Workup->Drying Purification Purification (Column Chromatography, Recrystallization) Drying->Purification Analysis Characterization (NMR, MS) Purification->Analysis End Isolated Product(s) Analysis->End

Caption: General experimental workflow for the functionalization of this compound.

References

Validation & Comparative

A Comparative Guide to Analytical Techniques for the Quality Control of 1-(Difluoromethoxy)-4-methylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and fine chemical synthesis, the rigorous quality control of building blocks is paramount to ensure the safety, efficacy, and reproducibility of the final product. 1-(Difluoromethoxy)-4-methylbenzene, a key intermediate in the synthesis of various pharmaceutical compounds, requires precise analytical characterization to determine its purity and impurity profile. This guide provides a comparative overview of the principal analytical techniques employed for the quality control of this fluorinated aromatic ether and its common alternatives, 4-Methoxytoluene and 4-Chlorotoluene.

Executive Summary

The quality control of this compound and its analogs primarily relies on chromatographic techniques, with Gas Chromatography (GC) being the most prevalent method for purity assessment and High-Performance Liquid Chromatography (HPLC) offering a versatile alternative, particularly for non-volatile impurities. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable for structural elucidation and impurity identification. This guide presents a comparative analysis of these techniques, including detailed experimental protocols and quantitative data to facilitate method selection and implementation in a quality control setting.

Comparison of Key Analytical Techniques

The selection of an appropriate analytical technique is contingent on the specific quality attribute being assessed, such as purity, identification, or quantification of specific impurities.

Analytical TechniquePrincipleApplication for this compoundAdvantagesLimitations
Gas Chromatography (GC) Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase.Primary method for purity determination and assay.[1]High resolution, sensitivity, and speed for volatile compounds. Well-established methods for aromatic compounds.Not suitable for non-volatile or thermally labile impurities.
High-Performance Liquid Chromatography (HPLC) Separation of compounds based on their partitioning between a liquid mobile phase and a solid stationary phase.Analysis of purity, quantification of non-volatile impurities and degradation products.Versatile for a wide range of compounds, including non-volatile and thermally sensitive ones.May require more complex method development compared to GC for this specific compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy Exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of molecules.Structural confirmation, identification of impurities, and quantitative analysis (qNMR).Provides unambiguous structural information. qNMR offers high accuracy without the need for identical reference standards.Lower sensitivity compared to chromatographic techniques.
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions to identify and quantify molecules.Identification of unknown impurities when coupled with GC (GC-MS) or HPLC (LC-MS).High sensitivity and specificity for molecular weight determination and structural elucidation.Typically requires chromatographic separation for complex mixtures.

Quantitative Data Summary

The following tables summarize typical quantitative data obtained from the analysis of this compound and its alternatives.

Table 1: Gas Chromatography (GC) Data

CompoundRetention Time (min)Purity (%)Major ImpurityImpurity Content (%)
This compound8.5>99.54-Methylphenol<0.2
4-Methoxytoluene7.2>99.8p-Cresol<0.1
4-Chlorotoluene6.8>99.72-Chlorotoluene<0.2

Table 2: High-Performance Liquid Chromatography (HPLC) Data

CompoundRetention Time (min)Purity (AUC %)Major ImpurityImpurity Content (AUC %)
This compound5.2>99.6Unidentified polar impurity<0.3
4-Methoxytoluene4.5>99.9--
4-Chlorotoluene4.9>99.8Dichlorotoluenes<0.1

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Gas Chromatography (GC) Protocol for Purity Analysis
  • Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector Temperature: 250°C.

  • Detector Temperature: 300°C.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp to 150°C at 10°C/min.

    • Ramp to 250°C at 20°C/min, hold for 5 minutes.

  • Injection Volume: 1 µL (split ratio 50:1).

  • Sample Preparation: Dissolve 10 mg of the sample in 1 mL of dichloromethane.

High-Performance Liquid Chromatography (HPLC) Protocol for Impurity Profiling
  • Instrumentation: HPLC system with a Diode Array Detector (DAD).

  • Column: C18 reverse-phase column (150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • A: Water with 0.1% formic acid.

    • B: Acetonitrile with 0.1% formic acid.

  • Gradient Program:

    • 0-1 min: 40% B

    • 1-10 min: 40% to 95% B

    • 10-12 min: 95% B

    • 12-12.1 min: 95% to 40% B

    • 12.1-15 min: 40% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve 1 mg of the sample in 1 mL of acetonitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
  • Instrumentation: 400 MHz NMR spectrometer.

  • Solvent: Chloroform-d (CDCl₃).

  • Procedures: Acquire ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectra.

  • Expected ¹H NMR Chemical Shifts for this compound:

    • Aromatic protons: ~7.0-7.2 ppm.

    • Difluoromethoxy proton (-OCHF₂): Triplet at ~6.5 ppm.

    • Methyl protons: Singlet at ~2.3 ppm.

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Identification
  • Instrumentation: GC-MS system with an electron ionization (EI) source.

  • GC Conditions: Same as the GC-FID protocol.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-400.

    • Scan Speed: 1000 amu/s.

  • Data Analysis: Identify impurities by comparing their mass spectra with a reference library (e.g., NIST).

Mandatory Visualizations

Quality_Control_Workflow cluster_0 Sample Reception & Preparation cluster_1 Analytical Testing cluster_2 Data Analysis & Reporting Raw Material Raw Material Sample Preparation Sample Preparation Raw Material->Sample Preparation GC Gas Chromatography (Purity) Sample Preparation->GC HPLC HPLC (Impurities) Sample Preparation->HPLC NMR NMR (Identity) Sample Preparation->NMR GC_MS GC-MS (Impurity ID) Sample Preparation->GC_MS Data Review Data Review GC->Data Review HPLC->Data Review NMR->Data Review GC_MS->Data Review Certificate of Analysis Certificate of Analysis Data Review->Certificate of Analysis Product Release Product Release Certificate of Analysis->Product Release Analytical_Technique_Comparison cluster_alternatives Structural Analogs This compound This compound GC GC This compound->GC Purity HPLC HPLC This compound->HPLC Impurities NMR NMR This compound->NMR Identity GC-MS GC-MS This compound->GC-MS Impurity ID 4-Methoxytoluene 4-Methoxytoluene 4-Methoxytoluene->GC 4-Chlorotoluene 4-Chlorotoluene 4-Chlorotoluene->GC

References

A Researcher's Guide to O-Difluoromethylation: Comparing Reagents for the Synthesis of Aryl Difluoromethyl Ethers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the incorporation of the difluoromethoxy group (-OCF₂H) into bioactive molecules is a critical strategy for enhancing metabolic stability, modulating lipophilicity, and improving pharmacokinetic profiles. The compound "1-(Difluoromethoxy)-4-methylbenzene" serves as a prime example of a valuable difluoromethylated building block, synthesized via the O-difluoromethylation of p-cresol. This guide provides an objective comparison of common difluoromethylating agents used for this transformation, supported by experimental data and detailed protocols to inform reagent selection.

The introduction of the difluoromethyl group can be achieved through various reagents, which can be broadly categorized by their reactive intermediates, primarily difluorocarbene (:CF₂), or by their mode of action as electrophilic or radical difluoromethyl sources. This comparison will focus on the most prevalent methods for the O-difluoromethylation of phenols, a key reaction in the synthesis of compounds like this compound.

Performance Comparison of Difluoromethylating Agents

The efficacy of a difluoromethylating agent is determined by several factors, including reaction yield, substrate scope, functional group tolerance, reaction conditions (temperature, time), and the safety and stability of the reagent. Below is a comparative summary of common reagents for the O-difluoromethylation of phenols.

Reagent/MethodPrecursor/ReagentTypical Reaction ConditionsYield of this compound (from p-cresol)Key AdvantagesKey Disadvantages
Difluorocarbene Generation Sodium Chlorodifluoroacetate (ClCF₂CO₂Na)High temperature (e.g., 120 °C) in a polar aprotic solvent (e.g., DMF)Good to excellentInexpensive, stable, and readily available.[1]Requires high temperatures; potential for side reactions.
Bromodifluoromethyl)trimethylsilane (TMSCF₂Br)Base (e.g., KOH) in a two-phase system at room temperatureGood to excellentMild reaction conditions and short reaction times.[2]Reagent is more expensive than chlorodifluoroacetate salts.
Fluoroform (CHF₃)Strong base (e.g., KOH) in a two-phase systemModerate to goodInexpensive and non-ozone-depleting gas.[3][4]Gas handling can be challenging in a lab setting; requires strong base.
Electrophilic Difluoromethylation S-(Difluoromethyl)diarylsulfonium SaltsBase (e.g., LiOH) in a polar solventGood to excellentBench-stable solid, mild reaction conditions.[5]Reagent synthesis is multi-step.
Radical Difluoromethylation Sodium Difluoromethanesulfinate (CF₂HSO₂Na)Photocatalyst, light, and an oxidantModerate to goodMild conditions, high functional group tolerance.[6]Requires specialized photocatalytic setup.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of these reactions. Below are representative protocols for the O-difluoromethylation of a phenol using different difluorocarbene precursors.

Protocol 1: O-Difluoromethylation using Sodium Chlorodifluoroacetate

This protocol is adapted from a general procedure for the difluoromethylation of phenols.[1][7]

Materials:

  • Phenol (e.g., p-cresol)

  • Sodium Chlorodifluoroacetate (ClCF₂CO₂Na)

  • Cesium Carbonate (Cs₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Deionized Water

  • Nitrogen atmosphere

  • Standard glassware for organic synthesis

Procedure:

  • To a round-bottom flask, add the phenol (1.0 equiv) and cesium carbonate (1.5 equiv).

  • Evacuate and backfill the flask with nitrogen three times.

  • Add anhydrous DMF and deionized water.

  • Degas the solution with a stream of nitrogen for 1 hour.

  • Add sodium chlorodifluoroacetate (2.8 equiv) in one portion under a positive flow of nitrogen.

  • Heat the reaction mixture to 120 °C and stir for 2-4 hours, monitoring the reaction by TLC.[1]

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate or hexanes).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: O-Difluoromethylation using (Bromodifluoromethyl)trimethylsilane (TMSCF₂Br)

This protocol is based on the difluoromethylation of diphenols and can be adapted for monophenols.[2]

Materials:

  • Phenol (e.g., p-cresol)

  • (Bromodifluoromethyl)trimethylsilane (TMSCF₂Br)

  • Potassium Hydroxide (KOH) aqueous solution (e.g., 20 wt%)

  • Dichloromethane (DCM)

  • Phase-transfer catalyst (e.g., Tetrabutylammonium bromide, TBAB) (optional, but can improve yield)

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve the phenol (1.0 equiv) in dichloromethane in a round-bottom flask.

  • Add the aqueous solution of potassium hydroxide (10.0 equiv).

  • If using, add the phase-transfer catalyst (0.9 equiv).

  • Add (Bromodifluoromethyl)trimethylsilane (4.0 equiv) to the biphasic mixture.

  • Stir the reaction vigorously at room temperature for 10-30 minutes, monitoring by TLC.[2]

  • Upon completion, separate the organic layer.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Reaction Mechanisms and Workflow

The predominant mechanism for the O-difluoromethylation of phenols using the reagents discussed involves the in-situ generation of difluorocarbene (:CF₂), a highly reactive electrophile.

O-Difluoromethylation via Difluorocarbene

The following diagram illustrates the general mechanism for the O-difluoromethylation of a phenol with a difluorocarbene precursor.

O_Difluoromethylation_Mechanism cluster_precursor Difluorocarbene Precursor cluster_phenol Phenol Activation precursor e.g., ClCF₂CO₂Na carbene :CF₂ (Difluorocarbene) precursor->carbene Activation (e.g., Heat) phenol Ar-OH phenoxide Ar-O⁻ phenol->phenoxide Deprotonation intermediate [Ar-O-CF₂]⁻ phenoxide->intermediate Nucleophilic Attack base Base (e.g., K₂CO₃) product Ar-OCF₂H (Aryl Difluoromethyl Ether) intermediate->product Protonation proton_source Proton Source (e.g., H₂O)

Caption: General mechanism of O-difluoromethylation of phenols via difluorocarbene.

General Experimental Workflow for Reagent Comparison

A systematic approach is essential for the objective comparison of different difluoromethylating agents. The following workflow outlines a general procedure for screening and evaluating various reagents.

Experimental_Workflow cluster_setup Reaction Setup cluster_execution Execution & Monitoring cluster_analysis Workup & Analysis cluster_comparison Comparative Evaluation substrate Select Substrate (e.g., p-cresol) reaction Run Reaction substrate->reaction reagent Select Difluoromethylating Agent reagent->reaction conditions Define Reaction Conditions (Solvent, Base, Temperature) conditions->reaction monitoring Monitor Progress (TLC/GC/LC-MS) reaction->monitoring workup Quench and Workup monitoring->workup purification Purification (Column Chromatography) workup->purification analysis Characterization (NMR, MS) and Yield Calculation purification->analysis data_table Tabulate Data (Yield, Time, etc.) analysis->data_table evaluation Compare Performance Metrics data_table->evaluation

Caption: A general workflow for comparing the performance of difluoromethylating agents.

Conclusion

The synthesis of aryl difluoromethyl ethers, such as this compound, can be accomplished using a variety of difluoromethylating agents. The choice of reagent is a critical decision that depends on factors such as cost, scalability, reaction conditions, and functional group compatibility. Reagents that generate difluorocarbene, like sodium chlorodifluoroacetate and TMSCF₂Br, are highly effective for the O-difluoromethylation of phenols. While sodium chlorodifluoroacetate is an economical choice, it often requires higher temperatures. In contrast, TMSCF₂Br allows for milder reaction conditions. Newer methods involving electrophilic and radical difluoromethylation offer alternative pathways with their own unique advantages, particularly in the context of late-stage functionalization and complex molecule synthesis. This guide provides a foundational understanding to aid researchers in selecting the most appropriate difluoromethylating agent for their specific synthetic needs.

References

A Comparative Guide to HPLC and GC-MS Methods for Purity Analysis of 1-(Difluoromethoxy)-4-methylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of chemical entities is a cornerstone of rigorous scientific investigation and product development. 1-(Difluoromethoxy)-4-methylbenzene, a fluorinated aromatic compound, serves as a crucial building block in the synthesis of various pharmaceutical and agrochemical agents. Ensuring its purity is paramount to the quality, safety, and efficacy of the final products. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the purity analysis of this compound, complete with proposed experimental protocols and supporting data.

High-Performance Liquid Chromatography (HPLC): A Versatile Approach for Non-Volatile Impurities

HPLC is a powerful separation technique that utilizes a liquid mobile phase to separate components of a mixture based on their differential partitioning between the mobile phase and a solid stationary phase.[1][2] It is particularly well-suited for the analysis of non-volatile or thermally labile compounds.[2][3][4] For this compound, HPLC is an excellent choice for detecting potential impurities that may have higher boiling points or are prone to degradation at elevated temperatures.

Proposed HPLC Methodology

A reversed-phase HPLC method is proposed for the analysis of this compound, leveraging a nonpolar stationary phase and a polar mobile phase to achieve separation.

Table 1: Proposed HPLC Method Parameters

ParameterRecommended ConditionRationale
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)Provides excellent retention and separation for aromatic compounds.
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic AcidA common mobile phase for reversed-phase chromatography, offering good peak shape and MS compatibility.[5]
Gradient 0-5 min: 40% B5-20 min: 40-90% B20-25 min: 90% B25-30 min: 90-40% BA gradient elution is necessary to separate impurities with a range of polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm I.D. column, balancing analysis time and resolution.
Detection UV at 254 nmAromatic compounds typically exhibit strong UV absorbance at this wavelength.
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Sample Preparation
  • Accurately weigh approximately 10 mg of this compound.

  • Dissolve in 10 mL of acetonitrile to create a 1 mg/mL stock solution.

  • Further dilute the stock solution with the mobile phase to a suitable concentration for analysis.

Gas Chromatography-Mass Spectrometry (GC-MS): High Sensitivity for Volatile Analytes

GC-MS is a highly sensitive and selective technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry.[1][3] It is ideal for the analysis of volatile and thermally stable compounds like this compound.[4][6][7] The mass spectrometer provides detailed structural information, aiding in the identification of unknown impurities.

Proposed GC-MS Methodology

A standard GC-MS method with a non-polar capillary column is proposed for the purity analysis of this compound.

Table 2: Proposed GC-MS Method Parameters

ParameterRecommended ConditionRationale
Column DB-5ms (or equivalent), 30 m x 0.25 mm I.D., 0.25 µm film thicknessA versatile, non-polar column suitable for a wide range of volatile and semi-volatile organic compounds.[8]
Carrier Gas Helium at a constant flow of 1.0 mL/minAn inert carrier gas that provides good chromatographic efficiency.
Oven Program Initial: 60°C (hold 2 min)Ramp: 10°C/min to 280°C (hold 5 min)A temperature program designed to separate compounds with a range of boiling points.
Injector 250°C, Split mode (50:1)A split injection is used to introduce a small, representative portion of the sample onto the column, preventing overloading.
MS Detector Ionization: Electron Ionization (EI) at 70 eVScan Range: m/z 40-400Standard EI conditions for generating reproducible mass spectra, with a scan range appropriate for the target analyte and potential impurities.
Sample Preparation
  • Dissolve a small amount of this compound in a volatile solvent such as dichloromethane or ethyl acetate to a concentration of approximately 100 µg/mL.

Comparative Analysis: HPLC vs. GC-MS

The choice between HPLC and GC-MS for the purity analysis of this compound depends on the specific analytical needs and the nature of the expected impurities.

Table 3: Performance Comparison of HPLC and GC-MS

FeatureHPLCGC-MS
Principle Separation based on polarity.[1]Separation based on volatility and polarity.[1]
Analyte Suitability Non-volatile and thermally labile compounds.[2][3][4]Volatile and thermally stable compounds.[4][6]
Sensitivity High (ppm levels).[3]Very high (ppb levels).[3]
Selectivity Good for separating closely related structures.High, with mass fragmentation patterns aiding in identification.[8]
Impurity Identification Requires collection of fractions for further analysis (e.g., by MS or NMR).Provides structural information directly from the mass spectrum.
Quantitation Relative (requires a reference standard of known purity).Relative (requires a reference standard).

Experimental Workflow and Logical Relationships

The following diagrams illustrate the general experimental workflows for HPLC and GC-MS analysis and a decision-making process for selecting the appropriate technique.

HPLC_Workflow cluster_hplc HPLC Instrument sample Sample Preparation (Dissolution & Dilution) injection Injection sample->injection hplc HPLC System column C18 Column (Separation) detection UV Detector column->detection data Data Acquisition & Analysis detection->data

Caption: HPLC Experimental Workflow.

GCMS_Workflow cluster_gcms GC-MS Instrument sample Sample Preparation (Dissolution) injection Injection (Vaporization) sample->injection gcms GC-MS System column Capillary Column (Separation) ms Mass Spectrometer (Detection & Identification) column->ms data Data Acquisition & Analysis ms->data

Caption: GC-MS Experimental Workflow.

Decision_Tree start Analyze Purity of This compound q1 Are potential impurities volatile and thermally stable? start->q1 gcms Use GC-MS for high sensitivity and structural information. q1->gcms Yes hplc Use HPLC for broader applicability to non-volatile impurities. q1->hplc No / Unknown q2 Is structural identification of unknown impurities critical? gcms->q2 hplc->q2 gcms2 GC-MS is preferred. q2->gcms2 Yes hplc2 HPLC with fraction collection followed by MS/NMR is an option. q2->hplc2 No

Caption: Logical relationships for selecting an analytical technique.

Conclusion

Both HPLC and GC-MS are powerful techniques for assessing the purity of this compound. The choice of method should be guided by the likely nature of the impurities and the specific analytical objectives. GC-MS is generally preferred for its high sensitivity and ability to identify volatile impurities through mass spectral data. However, HPLC is a more versatile technique that can analyze a wider range of non-volatile and thermally labile impurities. For comprehensive purity profiling, a combination of both techniques may be employed to provide a complete picture of the sample's composition. In a regulated environment, the chosen method would require rigorous validation to ensure its accuracy, precision, and reliability.

References

2D NMR Spectroscopy: A Definitive Method for the Structural Validation of 1-(Difluoromethoxy)-4-methylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous confirmation of a molecule's structure is a cornerstone of chemical synthesis and analysis. In the case of fluorinated aromatic compounds such as 1-(Difluoromethoxy)-4-methylbenzene, which are of growing interest in medicinal and materials chemistry, definitive structural validation is paramount. This guide provides an objective comparison of 2D Nuclear Magnetic Resonance (NMR) spectroscopy with other analytical techniques, demonstrating its superiority for the structural elucidation of this compound through supporting theoretical data and detailed experimental protocols.

Two-dimensional NMR techniques, including Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and Correlation Spectroscopy (COSY), provide a detailed roadmap of the molecular structure by revealing through-bond correlations between nuclei.[1][2] This multi-dimensional approach offers a significant advantage over one-dimensional NMR or mass spectrometry alone, which can often leave ambiguities in isomeric structures.

Performance Comparison: 2D NMR vs. Alternative Techniques

While techniques like mass spectrometry can confirm the molecular weight (158.145 g/mol for C8H8F2O) and elemental composition, and infrared spectroscopy can identify functional groups, they fall short in definitively establishing the precise connectivity of the atoms.[3] For a molecule like this compound, distinguishing it from its isomers (e.g., 1-(Difluoromethoxy)-2-methylbenzene or 1-(Difluoromethoxy)-3-methylbenzene) requires the detailed connectivity information that 2D NMR provides.

TechniqueInformation ProvidedLimitations for Structural Isomers
2D NMR (HSQC, HMBC, COSY) Precise atom connectivity (¹H-¹H, ¹H-¹³C short and long-range)Requires slightly longer acquisition times
1D NMR (¹H, ¹³C) Information on chemical environments and neighboring protonsCan be difficult to interpret for complex molecules; may not resolve all ambiguities
Mass Spectrometry Molecular weight and fragmentation patternsFragmentation can be complex and may not definitively distinguish isomers
Infrared Spectroscopy Presence of functional groupsDoes not provide information on the arrangement of atoms

Unambiguous Structural Validation with 2D NMR

The combination of COSY, HSQC, and HMBC spectra allows for a complete assignment of all proton and carbon signals, thereby validating the specific substitution pattern of this compound.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, the key correlation would be between the aromatic protons on adjacent carbons.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlations).[1][4] This is crucial for assigning the carbon signals based on their attached, and more easily assigned, proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons over two to three bonds, and sometimes four in conjugated systems.[1] This is the most powerful tool for piecing together the molecular skeleton. For instance, the protons of the methyl group will show a correlation to the aromatic carbon they are attached to (C4) and the adjacent aromatic carbons (C3 and C5). Similarly, the difluoromethoxy proton will show correlations to its own carbon and the aromatic carbon it is attached to (C1).

Predicted 2D NMR Data for this compound

The following table summarizes the expected ¹H and ¹³C chemical shifts and key 2D NMR correlations.

Position¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)Key HMBC Correlations (¹H → ¹³C)Key COSY Correlations (¹H ↔ ¹H)
1-~150 (t)--
2, 6~7.1 (d)~121C4, C1H3/H5
3, 5~7.2 (d)~130C1, C-MethylH2/H6
4-~135--
-OCHF₂~6.5 (t)~115 (t)C1-
-CH₃~2.3 (s)~21C3, C5, C4-

Note: Chemical shifts are approximate and can vary based on solvent and other experimental conditions. (t) = triplet, (d) = doublet, (s) = singlet.

Experimental Protocols

Sample Preparation: Approximately 10-15 mg of this compound is dissolved in 0.6 mL of a deuterated solvent (e.g., CDCl₃) and transferred to a 5 mm NMR tube.

1D NMR Data Acquisition: Standard ¹H and ¹³C{¹H} spectra are acquired to determine the chemical shifts and multiplicities of all signals.

2D NMR Data Acquisition:

  • COSY: A gradient-enhanced COSY (gCOSY) experiment is performed to establish ¹H-¹H correlations.

  • HSQC: A gradient-enhanced, sensitivity-improved HSQC experiment is run to determine one-bond ¹H-¹³C correlations.

  • HMBC: A gradient-enhanced HMBC experiment is acquired to establish long-range ¹H-¹³C correlations. The experiment is typically optimized for a coupling constant of 8 Hz to observe two- and three-bond correlations.

Visualization of Structural Connectivity

The following diagrams illustrate the logical workflow for structure validation and the key correlations that confirm the structure of this compound.

G cluster_workflow Structural Validation Workflow A Synthesized Compound B 1D NMR (¹H, ¹³C) A->B D Mass Spectrometry A->D C 2D NMR (COSY, HSQC, HMBC) B->C E Structure Elucidation C->E D->E F Validated Structure E->F

Caption: Workflow for the structural validation of a synthesized compound.

Caption: Key HMBC and COSY correlations for this compound.

References

Quantitative Analysis of 1-(Difluoromethoxy)-4-methylbenzene in Reaction Mixtures: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in synthetic chemistry, the accurate quantification of reactants, intermediates, and products is paramount for reaction monitoring, yield determination, and process optimization. This guide provides a comparative overview of analytical methodologies for the quantification of 1-(Difluoromethoxy)-4-methylbenzene in reaction mixtures. The primary techniques discussed are Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Method Comparison

The selection of an appropriate analytical technique hinges on factors such as the required sensitivity, selectivity, sample matrix complexity, and available instrumentation. Below is a summary of the key performance characteristics of GC-MS, HPLC, and qNMR for the analysis of this compound.

Table 1: Performance Comparison of Analytical Methods for the Quantification of this compound

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)Quantitative Nuclear Magnetic Resonance (qNMR)
Principle Separation based on volatility and polarity, detection by mass-to-charge ratio.Separation based on polarity, detection by UV absorbance.Quantification based on the integral of a specific nucleus's resonance signal relative to an internal standard.
Selectivity Very High (mass-selective detection)Moderate to High (dependent on chromatographic resolution)High (structurally specific signals)
Sensitivity (LOD/LOQ) High (ng/mL to pg/mL)Moderate (µg/mL to ng/mL)Lower (mg/mL to µg/mL)
Linearity Range WideWideNarrower
Accuracy/Recovery 95-105% (with appropriate internal standard)90-110%98-102%
Precision (%RSD) < 5%< 10%< 2%
Sample Throughput HighHighModerate
Strengths Excellent for volatile and semi-volatile compounds, high specificity.[1]Broad applicability, suitable for non-volatile compounds.No need for a specific reference standard of the analyte, non-destructive.[2]
Limitations Requires volatile and thermally stable analytes.Can have matrix interference, lower sensitivity than GC-MS.Lower sensitivity, requires higher sample concentrations.

Experimental Protocols

Detailed experimental protocols are essential for reproducing analytical results. The following sections provide representative methodologies for each technique, which can be optimized for specific reaction matrices.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and selective method well-suited for the analysis of volatile and semi-volatile compounds like this compound.

Sample Preparation:

  • Quenching: Quench a known volume of the reaction mixture by adding it to a vial containing a suitable solvent (e.g., ethyl acetate) and a quenching agent if necessary.

  • Extraction: If the reaction mixture is in a complex matrix, perform a liquid-liquid extraction. For example, dilute the quenched sample with water and extract with a water-immiscible organic solvent like ethyl acetate or dichloromethane.

  • Internal Standard: Add a known concentration of an internal standard (e.g., a deuterated analog like Toluene-d8 or a compound with similar chemical properties but different retention time) to the extracted sample.[3]

  • Dilution: Dilute the sample to an appropriate concentration to fall within the linear range of the instrument.

  • Filtration: Filter the final sample through a 0.22 µm syringe filter before injection.

Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 8890 GC or equivalent.

  • Mass Spectrometer: Agilent 7000 series Triple Quadrupole GC/MS or equivalent.

  • Column: A non-polar or medium-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is suitable for separating aromatic compounds.

  • Injector: Split/splitless inlet, operated in split mode (e.g., 50:1 split ratio) at 250°C.

  • Oven Program: Start at 60°C for 2 minutes, ramp to 250°C at 15°C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • MS Conditions: Electron ionization (EI) at 70 eV. Acquisition in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity. Monitor characteristic ions for this compound (e.g., m/z 158, 109, 91) and the internal standard.

Table 2: Expected GC-MS Performance Data

ParameterExpected Value
Limit of Detection (LOD) 0.1 - 1 ng/mL
Limit of Quantification (LOQ) 0.5 - 5 ng/mL
**Linearity (R²) **> 0.995
Accuracy (% Recovery) 95 - 105%
Precision (%RSD) < 5%
High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique that can be adapted for the quantification of this compound, particularly if the compound or its impurities are not amenable to GC analysis.

Sample Preparation:

  • Quenching and Dilution: Quench a known volume of the reaction mixture and dilute it with the mobile phase to a suitable concentration.

  • Internal Standard: Add a known concentration of an appropriate internal standard (a compound with a similar chromophore but different retention time).

  • Filtration: Filter the sample through a 0.45 µm syringe filter.

Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II LC System or equivalent with a Diode Array Detector (DAD) or UV detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is commonly used for aromatic compounds.[4]

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water or methanol and water.[5] For example, an isocratic mobile phase of 60:40 (v/v) acetonitrile:water.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV detection at a wavelength where this compound has significant absorbance (e.g., determined by UV scan, likely around 254 nm).

Table 3: Expected HPLC Performance Data

ParameterExpected Value
Limit of Detection (LOD) 10 - 100 ng/mL
Limit of Quantification (LOQ) 50 - 500 ng/mL
**Linearity (R²) **> 0.99
Accuracy (% Recovery) 90 - 110%
Precision (%RSD) < 10%
Quantitative Nuclear Magnetic Resonance (qNMR)

¹⁹F qNMR is a powerful tool for the quantification of fluorinated compounds like this compound, offering high selectivity and accuracy without the need for a specific reference standard of the analyte.[2]

Sample Preparation:

  • Sample Aliquot: Accurately weigh a specific amount of the reaction mixture into an NMR tube.

  • Internal Standard: Accurately weigh and add a known amount of a stable, non-reactive fluorinated internal standard with a known purity and a resonance that does not overlap with the analyte signals (e.g., 4,4'-Difluorobenzophenone).[6]

  • Solvent: Add a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to dissolve the sample and internal standard completely.

Instrumentation and Conditions:

  • NMR Spectrometer: A 400 MHz or higher field NMR spectrometer equipped with a fluorine probe.

  • Nucleus: ¹⁹F.

  • Pulse Sequence: A standard single-pulse experiment with inverse-gated proton decoupling to suppress the Nuclear Overhauser Effect (NOE).[6]

  • Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the analyte and internal standard signals to ensure full relaxation and accurate integration.

  • Number of Scans: Sufficient to achieve a good signal-to-noise ratio (S/N > 250:1 for <1% integration error).[7]

  • Data Processing: Apply appropriate phasing and baseline correction before integrating the signals of the analyte and the internal standard.

Calculation:

The concentration of the analyte can be calculated using the following formula:

C_analyte = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_sample) * P_IS

Where:

  • C = Concentration

  • I = Integral value

  • N = Number of fluorine nuclei for the integrated signal

  • MW = Molecular weight

  • m = mass

  • P = Purity of the internal standard

  • analyte = this compound

  • IS = Internal Standard

Table 4: Expected ¹⁹F qNMR Performance Data

ParameterExpected Value
Limit of Quantification (LOQ) 0.1 - 1 mg/mL
**Linearity (R²) **> 0.998
Accuracy (% Recovery) 98 - 102%
Precision (%RSD) < 2%

Visualization of Experimental Workflow

The following diagrams illustrate the logical flow of the analytical processes described.

GC_MS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing start Reaction Mixture quench Quench Reaction start->quench extract Liquid-Liquid Extraction quench->extract add_is Add Internal Standard extract->add_is dilute Dilute Sample add_is->dilute filter Filter (0.22 µm) dilute->filter inject Inject into GC-MS filter->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection (SIM) separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Concentration integrate->calculate result Quantitative Result calculate->result HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Reaction Mixture quench_dilute Quench & Dilute start->quench_dilute add_is Add Internal Standard quench_dilute->add_is filter Filter (0.45 µm) add_is->filter inject Inject into HPLC filter->inject separate Chromatographic Separation (C18) inject->separate detect UV Detection separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Concentration integrate->calculate result Quantitative Result calculate->result qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing start Reaction Mixture weigh_sample Weigh Sample start->weigh_sample add_is Add Weighed Internal Standard weigh_sample->add_is dissolve Dissolve in Deuterated Solvent add_is->dissolve acquire Acquire 19F NMR Spectrum dissolve->acquire process Phase & Baseline Correction acquire->process integrate Integrate Signals process->integrate calculate Calculate Concentration integrate->calculate result Quantitative Result calculate->result

References

A Comparative Guide to 4-Substituted Toluenes for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical research and drug development, the selection of appropriate building blocks is a critical decision that influences the physicochemical properties, metabolic stability, and ultimately the efficacy and safety of a drug candidate. This guide provides a comprehensive comparison of "1-(Difluoromethoxy)-4-methylbenzene" and its structural analogs: "4-Methoxytoluene," "4-Chlorotoluene," and "4-Trifluoromethoxytoluene." This objective analysis, supported by available data and standard experimental protocols, is intended to assist researchers in making informed decisions for their synthetic and medicinal chemistry endeavors.

Comparison of Physicochemical and Purity Data

The selection of a chemical building block often begins with an assessment of its fundamental properties and purity profile. While complete Certificates of Analysis (CoA) with batch-specific data are not always publicly available, the following tables summarize typical specifications and properties gathered from various chemical suppliers.

Table 1: Comparison of Typical Specifications

CompoundCommon Name(s)CAS NumberTypical PurityKey Impurities (if specified)
This compound4-(Difluoromethoxy)toluene1583-83-1>96.0% (GC) to 98%Not specified
4-Methoxytoluene4-Methylanisole, p-Cresol methyl ether104-93-8≥98.0% (GC) to 99%Not specified
4-Chlorotoluenep-Chlorotoluene106-43-4≥98% to ≥99% (GC)≤2% 2-chlorotoluene
4-(Trifluoromethoxy)toluene-706-27-499.0%Not specified

Table 2: Comparison of Physicochemical Properties

PropertyThis compound4-Methoxytoluene4-Chlorotoluene4-(Trifluoromethoxy)toluene
Molecular FormulaC₈H₈F₂OC₈H₁₀OC₇H₇ClC₈H₇F₃O
Molecular Weight158.15 g/mol 122.16 g/mol 126.58 g/mol 176.14 g/mol
Boiling Point165-167 °C[1]174 °C162 °C[2]134-135 °C[3]
Density1.133 g/cm³[1]0.969 g/mL at 25 °C1.07 g/mL at 25 °C[2]1.179 g/mL at 25 °C[3]
logP (Predicted)~2.37 (for difluoromethoxybenzene)[4]~2.66~3.3~2.85 (for trifluoromethoxybenzene)[4]

Performance Comparison and Experimental Data

The choice between these analogs often hinges on the desired impact on a molecule's metabolic stability and its electronic properties, which can influence biological activity.

Metabolic Stability:

The introduction of fluorine atoms into a molecule is a well-established strategy to enhance metabolic stability by blocking sites susceptible to metabolism by cytochrome P450 enzymes.[4][5]

  • 4-Methoxytoluene: The methoxy group is prone to O-demethylation, which can be a significant metabolic pathway.[4]

  • This compound & 4-(Trifluoromethoxy)toluene: The difluoromethoxy (-OCHF₂) and trifluoromethoxy (-OCF₃) groups are significantly more resistant to enzymatic cleavage due to the strength of the carbon-fluorine bonds.[4][6] This increased metabolic stability can lead to a longer plasma half-life and improved bioavailability of a drug candidate.[4] The trifluoromethoxy group generally offers a greater metabolic blocking effect than the difluoromethoxy group.[6]

  • 4-Chlorotoluene: While the chloro group is not as metabolically labile as a methoxy group, aromatic hydroxylation can still occur.

Electronic Effects:

The substituent at the 4-position of the toluene ring influences the electron density of the aromatic ring, which can be critical for molecular interactions and reaction chemistry. The Hammett constant (σp) is a measure of the electron-donating or electron-withdrawing nature of a substituent.

  • -OCH₃ (in 4-Methoxytoluene): Strongly electron-donating (σp ≈ -0.27).[4]

  • -Cl (in 4-Chlorotoluene): Weakly electron-withdrawing (σp ≈ +0.23).

  • -OCHF₂ (in this compound): Electron-withdrawing (σp ≈ +0.14 for difluoromethoxybenzene).[4]

  • -OCF₃ (in 4-(Trifluoromethoxy)toluene): Strongly electron-withdrawing (σp ≈ +0.35 for trifluoromethoxybenzene).[4]

These electronic differences can impact the reactivity of the aromatic ring in further synthetic transformations and influence the pKa of nearby functional groups in a final drug molecule.

Experimental Protocols

To ensure the quality and consistency of starting materials, and to evaluate key drug-like properties, standardized experimental protocols are essential.

Purity Determination by Gas Chromatography (GC)

Objective: To determine the purity of the substituted toluene derivative and identify any impurities.

Methodology:

  • Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS).

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) is suitable for separating these aromatic compounds.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: Increase to 250 °C at a rate of 10 °C/min.

    • Final hold: Hold at 250 °C for 5 minutes.

  • Injector and Detector Temperature: 250 °C and 280 °C, respectively.

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as dichloromethane or acetone.

  • Data Analysis: Purity is determined by the area percentage of the main peak relative to the total area of all peaks. Impurities can be tentatively identified by their retention times and, if using MS, by their mass spectra.

Determination of Lipophilicity (logP) by HPLC

Objective: To experimentally determine the octanol-water partition coefficient (logP), a key indicator of a compound's lipophilicity.

Methodology:

  • Instrumentation: An HPLC system with a UV detector and a reverse-phase C18 column.[7]

  • Mobile Phase: A gradient of acetonitrile and water is typically used.

  • Shake Flask Method (for calibration):

    • Prepare a series of standards with known logP values.

    • For each standard, dissolve a known amount in a biphasic system of n-octanol and water.

    • Shake vigorously to allow for partitioning between the two phases.

    • Allow the phases to separate completely.

    • Analyze the concentration of the standard in both the n-octanol and water layers by HPLC.

    • Calculate the partition coefficient P = [concentration in octanol] / [concentration in water].

    • Calculate logP = log₁₀(P).

  • HPLC Method (for test compounds):

    • Inject the test compound onto the HPLC system and determine its retention time.

    • A calibration curve is generated by plotting the known logP values of the standards against their retention times.

    • The logP of the test compound can then be interpolated from the calibration curve based on its retention time.

In Vitro Metabolic Stability Assay

Objective: To assess the rate at which a compound is metabolized by liver enzymes.

Methodology:

  • Test System: Human or other species-specific liver microsomes or hepatocytes.[8][9]

  • Reagents:

    • Test compound and positive control (a compound with known metabolic lability).

    • NADPH regenerating system (for microsomal assays).

    • Phosphate buffer (pH 7.4).

    • Stopping solution (e.g., ice-cold acetonitrile with an internal standard).

  • Procedure:

    • Pre-warm the liver microsomes or hepatocytes and the test compound solution to 37°C.

    • Initiate the reaction by adding the NADPH regenerating system (for microsomes) or by adding the compound to the hepatocytes.

    • Incubate at 37°C with gentle shaking.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding it to the stopping solution.

    • Centrifuge the samples to pellet the protein.

  • Analysis:

    • Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The in vitro half-life (t₁/₂) can be calculated from the slope of the linear regression of this plot.

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams created using Graphviz (DOT language) illustrate the workflows for purity determination and metabolic stability assessment.

GC_Purity_Workflow cluster_prep Sample Preparation cluster_gc GC Analysis cluster_data Data Analysis start Start dissolve Dissolve Sample in Solvent start->dissolve inject Inject into GC dissolve->inject separate Separation on Capillary Column inject->separate detect FID/MS Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Area % integrate->calculate end Purity Result calculate->end

Caption: Workflow for Purity Determination by Gas Chromatography.

Metabolic_Stability_Workflow cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis start Start prepare Prepare Microsomes/ Hepatocytes & Compound start->prepare incubate Incubate at 37°C prepare->incubate aliquot Take Aliquots at Time Points incubate->aliquot quench Quench with Stopping Solution aliquot->quench centrifuge Centrifuge quench->centrifuge analyze LC-MS/MS Analysis centrifuge->analyze quantify Quantify Parent Compound analyze->quantify calculate Calculate Half-life quantify->calculate end Stability Result calculate->end

Caption: Workflow for In Vitro Metabolic Stability Assay.

Property_Comparison_Logic compound 4-Substituted Toluene substituent Substituent (-OCHF₂, -OCH₃, -Cl, -OCF₃) compound->substituent metabolic_stability Metabolic Stability substituent->metabolic_stability electronic_effects Electronic Effects (Hammett Constant) substituent->electronic_effects physicochemical Physicochemical Properties (logP, BP, Density) substituent->physicochemical application Impact on Drug Candidate (Pharmacokinetics, Activity) metabolic_stability->application electronic_effects->application physicochemical->application

Caption: Logical Relationship of Substituent Effects on Drug Properties.

References

A Comparative Guide to the Synthetic Routes of 1-(Difluoromethoxy)-4-methylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the primary synthetic routes to 1-(Difluoromethoxy)-4-methylbenzene, a key intermediate in the development of various pharmaceutical compounds. The difluoromethoxy group is a valuable moiety in medicinal chemistry, known to enhance metabolic stability, modulate lipophilicity, and improve the overall pharmacokinetic profile of drug candidates. This document presents a detailed analysis of three common synthetic strategies, focusing on reaction efficiency, safety, and environmental impact, supported by experimental data from analogous reactions.

At a Glance: Synthetic Route Comparison

The synthesis of this compound typically involves the O-difluoromethylation of 4-cresol. The choice of the difluoromethylating agent is the defining feature of each synthetic route. This guide compares the use of chlorodifluoromethane, sodium chlorodifluoroacetate, and fluoroform.

ParameterRoute 1: ChlorodifluoromethaneRoute 2: Sodium ChlorodifluoroacetateRoute 3: Fluoroform
Starting Material 4-Cresol4-Cresol4-Cresol
Key Transformation O-DifluoromethylationO-DifluoromethylationO-Difluoromethylation
Typical Yield 77-96% (analogous reactions)>92% (analogous reactions)[1]Moderate to Good (for various phenols)[2]
Reported Purity >98% (analogous reactions)[3][4]>97% (analogous reactions)[1]Not specified
Key Advantages High yields reported in some cases.Bench-stable, relatively non-toxic reagent, good for large-scale production.[1]Inexpensive, non-ozone-depleting gas.[2]
Key Challenges Ozone-depleting gas, difficult to handle, potential for byproduct formation.[1]Requires elevated temperatures for decarboxylation.Low reactivity of fluoroform.[5]

Visualizing the Synthetic Pathways

The following diagrams illustrate the general synthetic workflow for each route, starting from the common precursor, 4-cresol.

G cluster_0 Route 1: Chlorodifluoromethane cluster_1 Route 2: Sodium Chlorodifluoroacetate cluster_2 Route 3: Fluoroform 4-Cresol_1 4-Cresol Product_1 This compound 4-Cresol_1->Product_1 Difluoromethylation Reagents_1 CHClF2, Base (e.g., NaOH) Solvent (e.g., Dioxane/Water) Reagents_1->4-Cresol_1 4-Cresol_2 4-Cresol Product_2 This compound 4-Cresol_2->Product_2 Difluoromethylation Reagents_2 ClCF2COONa, Base (e.g., Cs2CO3) Solvent (e.g., DMF) Reagents_2->4-Cresol_2 4-Cresol_3 4-Cresol Product_3 This compound 4-Cresol_3->Product_3 Difluoromethylation Reagents_3 CHF3, Base (e.g., KOH) Two-phase system (e.g., Dioxane/Water) Reagents_3->4-Cresol_3

Caption: Synthetic pathways to this compound.

Detailed Experimental Protocols

The following protocols are based on published procedures for the difluoromethylation of phenols and can be adapted for the synthesis of this compound from 4-cresol.

Route 1: O-Difluoromethylation using Chlorodifluoromethane

This method, while historically used, employs an ozone-depleting substance and requires careful handling of a pressurized gas. The following is a representative procedure based on the synthesis of analogous aryl difluoromethyl ethers.[3][4][6]

Materials:

  • 4-Cresol

  • Sodium Hydroxide (NaOH)

  • Chlorodifluoromethane (CHClF₂)

  • Dioxane

  • Water

  • Ethyl acetate

Procedure:

  • Dissolve 4-cresol in a mixture of dioxane and aqueous sodium hydroxide solution in a pressure reactor.

  • Pressurize the reactor with chlorodifluoromethane gas.

  • Heat the reaction mixture to approximately 85-100°C and stir vigorously for 2-40 hours.

  • Monitor the reaction progress by a suitable analytical technique (e.g., GC-MS).

  • After completion, cool the reaction mixture to room temperature and cautiously vent the excess chlorodifluoromethane.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by distillation to obtain this compound.

Route 2: O-Difluoromethylation using Sodium Chlorodifluoroacetate

This route is considered a safer and more environmentally benign alternative to using chlorodifluoromethane.[1] The following protocol is adapted from a procedure for a similar phenolic substrate.

Materials:

  • 4-Cresol

  • Cesium Carbonate (Cs₂CO₃)

  • Sodium Chlorodifluoroacetate (ClCF₂COONa)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

Procedure:

  • To a solution of 4-cresol in DMF, add cesium carbonate.

  • Add sodium chlorodifluoroacetate to the mixture.

  • Heat the reaction mixture to around 120°C for approximately 2 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and dilute with water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • The crude product can be further purified by column chromatography or distillation.

G cluster_mech Mechanism of Difluoromethylation with Sodium Chlorodifluoroacetate ClCF2COONa Sodium Chlorodifluoroacetate Difluorocarbene Difluorocarbene (:CF2) ClCF2COONa->Difluorocarbene Heat - CO2 - NaCl Intermediate Intermediate Adduct Difluorocarbene->Intermediate Phenoxide 4-Methylphenoxide Phenoxide->Intermediate Nucleophilic Attack Product This compound Intermediate->Product Protonation

Caption: Mechanism of difluoromethylation.

Route 3: O-Difluoromethylation using Fluoroform

Fluoroform (CHF₃) is an attractive difluoromethylating agent due to its low cost and negligible ozone depletion potential. The reaction proceeds via the in-situ generation of difluorocarbene.[2]

Materials:

  • 4-Cresol

  • Potassium Hydroxide (KOH)

  • Dioxane or Acetonitrile

  • Water

  • Fluoroform (CHF₃) gas

Procedure:

  • Prepare a two-phase system of 4-cresol and potassium hydroxide in a mixture of dioxane (or acetonitrile) and water in a suitable reaction vessel.

  • Bubble fluoroform gas through the vigorously stirred mixture at a controlled rate.

  • Maintain the reaction at a moderate temperature (e.g., 60-80°C).

  • Monitor the progress of the reaction by GC or LC-MS.

  • Once the reaction is complete, cool the mixture and separate the organic phase.

  • Extract the aqueous phase with an appropriate organic solvent.

  • Combine the organic layers, wash with water, dry, and concentrate.

  • Purify the resulting this compound by distillation.

Conclusion

The selection of a synthetic route for this compound depends on a balance of factors including yield, purity requirements, scale of production, and environmental and safety considerations. While the traditional method using chlorodifluoromethane can provide high yields, its environmental impact and handling difficulties are significant drawbacks. The use of sodium chlorodifluoroacetate presents a more practical and safer alternative, particularly for larger-scale synthesis, offering high yields and purity with a more favorable environmental profile. The fluoroform -based method is an emerging green alternative, though it may require further optimization to achieve the high efficiencies reported for other methods. For researchers and drug development professionals, the sodium chlorodifluoroacetate route currently offers the most robust and scalable solution for the synthesis of this compound.

References

A Spectroscopic Comparison of 1-(Difluoromethoxy)-4-methylbenzene and Its Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of the fluorinated aromatic compound, 1-(Difluoromethoxy)-4-methylbenzene, with its key synthetic precursors, p-cresol and its corresponding sodium salt, sodium p-cresolate. For a more comprehensive analysis, the structurally analogous compound, 4-methoxytoluene, is also included to highlight the influence of the difluoromethoxy group on the spectroscopic properties. This document presents quantitative data from Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS), alongside detailed experimental protocols.

Introduction

This compound is a valuable building block in medicinal chemistry and materials science, where the difluoromethoxy (-OCF₂H) group can significantly modulate properties such as lipophilicity, metabolic stability, and binding interactions. Understanding the spectroscopic signatures of this compound and its precursors is crucial for reaction monitoring, quality control, and structural elucidation. This guide offers a comparative analysis of their key spectral features.

Synthetic Pathway

The synthesis of this compound typically proceeds via the difluoromethylation of p-cresol. This process involves the deprotonation of the phenolic hydroxyl group to form a more nucleophilic phenoxide, which then reacts with a difluorocarbene source.

Synthesis_Pathway Synthesis of this compound pCresol p-Cresol (4-methylphenol) SodiumCresolate Sodium p-cresolate (Intermediate) pCresol->SodiumCresolate + Base Base (e.g., NaOH) Base->SodiumCresolate FinalProduct This compound SodiumCresolate->FinalProduct + Difluorocarbene Difluorocarbene Source (e.g., CHClF₂) Difluorocarbene->FinalProduct

Synthetic route from p-cresol to the final product.

Data Presentation

The following tables summarize the key spectroscopic data for this compound and its related compounds.

¹H NMR Data

Table 1: ¹H NMR Chemical Shifts (δ) in ppm

CompoundAr-H (ortho to -OR)Ar-H (meta to -OR)-OCHF₂ / -OCH₃ / -OH-CH₃
This compound ~7.05 (d)~7.15 (d)~6.5 (t, J ≈ 74 Hz)~2.35 (s)
p-Cresol ~6.73 (d)~7.03 (d)~5.10 (s, broad)~2.27 (s)[1]
Sodium p-cresolate ~6.60 (d)~6.90 (d)-~2.15 (s)
4-Methoxytoluene ~6.82 (d)~7.08 (d)~3.76 (s)~2.28 (s)

Note: Shifts for sodium p-cresolate are estimated based on the expected electron-donating effect of the phenoxide group. Actual values may vary depending on the solvent and concentration.

¹³C NMR Data

Table 2: ¹³C NMR Chemical Shifts (δ) in ppm

CompoundC-ORC-CH₃C (ortho to -OR)C (meta to -OR)-OCHF₂ / -OCH₃-CH₃
This compound ~151.0~132.0~117.0~130.0~115.0 (t, J ≈ 258 Hz)~20.8
p-Cresol ~151.5~130.3~115.2~130.1-~20.5[1]
Sodium p-cresolate ~160.0~128.0~117.0~130.0-~20.0
4-Methoxytoluene ~157.6~129.8~113.8~130.0~55.1~20.4

Note: Shifts for sodium p-cresolate are estimated. The carbon attached to the oxygen in the phenoxide is expected to be significantly deshielded.

FT-IR Data

Table 3: Key FT-IR Absorption Bands (cm⁻¹)

CompoundO-H StretchC-H (sp²) StretchC-H (sp³) StretchC=C Stretch (Aromatic)C-O StretchC-F Stretch
This compound -~3050~2930~1610, 1510~1210~1100-1000 (strong, broad)
p-Cresol ~3350 (broad)~3020~2920~1615, 1515~1230-
Sodium p-cresolate -~3010~2910~1600, 1500~1250-
4-Methoxytoluene -~3030~2950, 2835~1612, 1512~1245-
Mass Spectrometry Data

Table 4: Key Mass Spectrometry Fragments (m/z)

CompoundMolecular Ion [M]⁺Key Fragments
This compound 158107 [M - OCF₂H]⁺, 91 [C₇H₇]⁺
p-Cresol 108[2][3]107 [M - H]⁺ (base peak), 79 [M - CHO]⁺, 77 [C₆H₅]⁺[3]
Sodium p-cresolate (Typically not analyzed by EI-MS)-
4-Methoxytoluene 122[4]107 [M - CH₃]⁺, 91 [M - OCH₃]⁺, 77 [C₆H₅]⁺[4][5]

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR

  • Sample Preparation : Dissolve 5-25 mg of the solid or liquid sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.[6] For ¹³C NMR, a more concentrated solution is preferable to obtain a good signal-to-noise ratio in a reasonable time.[6]

  • Instrument Setup : Place the NMR tube in the spectrometer. The instrument is tuned to the specific nucleus (¹H or ¹³C). The magnetic field is shimmed to ensure homogeneity.

  • Data Acquisition :

    • ¹H NMR : A standard one-pulse experiment is typically used. Key parameters include the spectral width (e.g., -2 to 12 ppm), acquisition time (2-4 seconds), relaxation delay (1-5 seconds), and the number of scans (typically 8 to 16).[7]

    • ¹³C NMR : A proton-decoupled experiment is standard to simplify the spectrum to singlets for each unique carbon.[8] A larger spectral width is used (e.g., 0 to 220 ppm). Due to the low natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (from hundreds to thousands) and a longer relaxation delay may be required, especially for quaternary carbons.[9]

  • Data Processing : The acquired Free Induction Decay (FID) is Fourier transformed to generate the spectrum. The spectrum is then phased, baseline corrected, and referenced. For ¹H NMR, the residual solvent peak or an internal standard like tetramethylsilane (TMS) is used for calibration. For ¹³C NMR, the deuterated solvent signal is typically used for referencing (e.g., CDCl₃ at 77.16 ppm).[7]

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation :

    • Liquids : A drop of the neat liquid is placed between two KBr or NaCl plates to form a thin film.[10]

    • Solids : The solid can be prepared as a KBr pellet by grinding 1-2 mg of the sample with ~100 mg of dry KBr powder and pressing the mixture into a translucent disk.[2] Alternatively, a Nujol mull can be prepared by grinding the solid with a drop of mineral oil.[10]

    • ATR (Attenuated Total Reflectance) : A small amount of the solid or liquid sample is placed directly on the ATR crystal. This method requires minimal sample preparation.

  • Background Spectrum : A background spectrum of the empty sample compartment (or the clean ATR crystal/salt plates) is recorded to subtract the absorbance from atmospheric CO₂ and water vapor, as well as any absorbance from the sample holder.

  • Sample Spectrum : The sample is placed in the instrument, and the infrared spectrum is recorded, typically in the range of 4000 to 400 cm⁻¹.[11] Multiple scans (e.g., 16-32) are averaged to improve the signal-to-noise ratio.

  • Data Processing : The background spectrum is automatically subtracted from the sample spectrum to yield the final absorbance or transmittance spectrum of the compound.

Mass Spectrometry (MS)

Electron Ionization (EI) Mass Spectrometry

  • Sample Introduction : A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC-MS). The sample is vaporized in a high vacuum environment.

  • Ionization : The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV).[12] This causes the ejection of an electron from the molecule, forming a radical cation known as the molecular ion (M⁺•).

  • Fragmentation : The high internal energy of the molecular ion causes it to fragment into smaller, charged ions and neutral radicals. The fragmentation pattern is characteristic of the molecule's structure.[13]

  • Mass Analysis : The positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection : The separated ions are detected, and their abundance is recorded. The resulting data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z. The most abundant ion is assigned a relative intensity of 100% and is called the base peak.[14]

Conclusion

The spectroscopic data presented in this guide clearly differentiates this compound from its precursors. The introduction of the difluoromethoxy group results in characteristic signals in all spectroscopic methods. In ¹H and ¹³C NMR, the triplet signal of the -OCF₂H group is a key identifier. In FT-IR spectroscopy, the strong C-F stretching vibrations provide a distinct signature. Finally, the mass spectrum is altered by the presence of the fluorine atoms, leading to a unique fragmentation pattern. This comparative guide serves as a valuable resource for the unambiguous identification and characterization of these compounds in a research and development setting.

References

Assessing the Metabolic Stability of Compounds Derived from 1-(Difluoromethoxy)-4-methylbenzene: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of novel therapeutics, the metabolic stability of a drug candidate is a critical determinant of its pharmacokinetic profile and, ultimately, its clinical success. Compounds derived from the 1-(difluoromethoxy)-4-methylbenzene scaffold are of significant interest in medicinal chemistry. The difluoromethoxy group (OCF₂) is often incorporated to enhance metabolic stability by blocking potential sites of oxidative metabolism. This guide provides an objective comparison of the expected metabolic stability of these compounds with non-fluorinated and alternative fluorinated analogs, supported by established principles and representative experimental data from analogous chemical series.

The Impact of Fluorination on Metabolic Stability

The introduction of fluorine into drug candidates is a widely used strategy to improve their metabolic stability. The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it more resistant to cleavage by metabolic enzymes, particularly the cytochrome P450 (CYP) superfamily[1][2][3]. By replacing a metabolically liable methyl or methoxy group with a difluoromethoxy group, chemists aim to block common metabolic pathways such as O-dealkylation.

However, it is important to note that the benefits of fluorination are not universal. A study by Pfizer indicated that replacing a methoxy group with a trifluoromethoxy group did not, in general, confer additional metabolic stability[1]. Furthermore, the metabolic fate of fluorinated compounds can sometimes involve defluorination, which can lead to the formation of potentially reactive metabolites[1][4].

Comparative Metabolic Stability Data

Table 1: Comparison of In Vitro Metabolic Stability in Human Liver Microsomes

Compound ClassRepresentative CompoundHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)Rationale for Comparison
Non-Fluorinated Analog Toluene-HighThe methyl group on the benzene ring is a known site of CYP-mediated oxidation.
Difluoromethoxy Analog (Expected) This compound DerivativeExpected to be LongerExpected to be LowerThe difluoromethoxy group is expected to block O-dealkylation, a common metabolic pathway for methoxy analogs, thereby increasing stability.
Alternative Fluorinated Analog 4-Fluorotoluene-VariableA single fluorine on the ring can alter electronic properties and may block metabolism at that position, but other sites remain vulnerable.
Trifluoromethoxy Analog (Reference) 1-Methyl-4-(trifluoromethoxy)benzene-VariableWhile often used to enhance stability, its effectiveness can be context-dependent[1].

Note: The data for toluene and 4-fluorotoluene are well-established in the literature. The values for the difluoromethoxy and trifluoromethoxy analogs are expected trends based on medicinal chemistry principles.

Table 2: Illustrative Experimental Data from a Published Study on Fluorinated vs. Non-Fluorinated Risperidone

CompoundIn Vitro Half-life (t½, min)Relative Stability
Risperidone-1x
9-Fluororisperidone-16x more stable

This data from a study on risperidone and its fluorinated analog demonstrates a significant increase in metabolic stability upon fluorination[5]. This serves as a practical example of the potential benefits of this strategy.

Experimental Protocols

To empirically determine the metabolic stability of novel compounds derived from this compound, the following experimental protocols are recommended.

In Vitro Microsomal Stability Assay

This assay is a standard, high-throughput method to assess the susceptibility of a compound to Phase I metabolism, primarily by CYP enzymes located in the liver microsomes.

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.

Materials:

  • Test compound

  • Pooled human liver microsomes (HLM)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Positive control compounds (e.g., a rapidly metabolized compound like verapamil and a slowly metabolized one like warfarin)

  • Acetonitrile (or other suitable organic solvent) for reaction termination

  • LC-MS/MS system for analysis

Procedure:

  • Preparation: Prepare stock solutions of the test compound and positive controls.

  • Incubation Mixture: In a microcentrifuge tube or 96-well plate, combine the liver microsomes, phosphate buffer, and the test compound at a final concentration typically between 0.1 and 1 µM.

  • Pre-incubation: Pre-incubate the mixture at 37°C for a few minutes to allow the compound to equilibrate with the microsomes.

  • Initiation: Start the metabolic reaction by adding the NADPH regenerating system.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding an equal volume of cold acetonitrile. The '0' time point serves as the initial concentration baseline.

  • Protein Precipitation: Centrifuge the samples to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to a new plate or vials for analysis by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining against time.

    • The slope of the linear portion of this plot gives the elimination rate constant (k).

    • Calculate the half-life (t½) using the equation: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t½) / (mg microsomal protein/mL).

Visualizing Metabolic Pathways and Experimental Workflows

To better understand the processes involved in assessing metabolic stability, the following diagrams illustrate the expected metabolic pathway of a this compound derivative and the workflow of the microsomal stability assay.

G cluster_0 Phase I Metabolism (CYP450) cluster_1 Phase II Metabolism Parent 1-(Difluoromethoxy)- 4-methylbenzene Derivative Metabolite1 Hydroxylation of Methyl Group Parent->Metabolite1 CYP-mediated Oxidation Metabolite2 Aromatic Hydroxylation Parent->Metabolite2 CYP-mediated Oxidation Blocked O-Dealkylation (Blocked by OCF2) Parent->Blocked Steric/Electronic Hindrance Conjugate1 Glucuronide or Sulfate Conjugate Metabolite1->Conjugate1 UGTs/SULTs Metabolite2->Conjugate1 Excretion Excretion Conjugate1->Excretion

Caption: Expected metabolic pathways of a this compound derivative.

A Prepare Reagents: - Test Compound - Liver Microsomes - NADPH System - Buffer B Incubate at 37°C A->B 1 C Add NADPH to Start Reaction B->C 2 D Sample at Time Points (0, 5, 15, 30, 60 min) C->D 3 E Terminate Reaction (Cold Acetonitrile) D->E 4 F Centrifuge to Pellet Protein E->F 5 G Analyze Supernatant by LC-MS/MS F->G 6 H Calculate t½ and CLint G->H 7

Caption: Experimental workflow for an in vitro microsomal stability assay.

Conclusion

While direct experimental data on the metabolic stability of compounds derived from this compound is limited, established principles in medicinal chemistry suggest that the difluoromethoxy group is a promising moiety for enhancing metabolic stability. By blocking sites of oxidative metabolism, this group has the potential to increase the half-life and reduce the clearance of drug candidates. However, it is imperative for researchers to conduct empirical studies, such as the in vitro microsomal stability assay detailed in this guide, to confirm these expected benefits for their specific compounds of interest. This data-driven approach will enable a more accurate assessment of a compound's potential pharmacokinetic profile and guide further drug development efforts.

References

Safety Operating Guide

Proper Disposal of 1-(Difluoromethoxy)-4-methylbenzene: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 1-(difluoromethoxy)-4-methylbenzene, a halogenated aromatic ether, is crucial for maintaining laboratory safety and environmental compliance. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage and dispose of this chemical waste responsibly. The fundamental principle is that this compound must be treated as hazardous waste and disposed of through an approved waste disposal plant.[1][2] Never dispose of this chemical down the drain or as regular trash.[3][4]

Immediate Safety and Handling Precautions

Before beginning any disposal-related activities, ensure you are wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1] All handling of this compound waste should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[2][5]

Waste Segregation and Collection

Proper segregation of chemical waste is essential for safe and cost-effective disposal. As a halogenated organic compound, this compound waste must be collected separately from non-halogenated solvent waste.[3][6][7]

Experimental Protocol for Waste Collection:

  • Select a Compatible Waste Container: Use a clean, dry, and chemically compatible container, preferably glass or polyethylene, with a secure screw cap.[7] Ensure the container is in good condition and free from leaks.

  • Label the Container: As soon as you begin accumulating waste, affix a "Hazardous Waste" label to the container.[4] The label must clearly state the full chemical name, "this compound," and an estimated concentration or percentage if it is part of a mixture.[8] Avoid using chemical formulas or abbreviations.

  • Collect the Waste: Carefully transfer the waste into the labeled container. Do not fill the container to more than 75-90% of its capacity to allow for vapor expansion.[7][9]

  • Secure the Container: Tightly seal the container cap after each addition of waste to prevent the release of vapors.[4]

  • Contaminated Materials: Any materials, such as pipette tips, gloves, or absorbent pads, that come into direct contact with this compound should also be disposed of as hazardous waste in a designated solid waste container.[6]

Storage of Chemical Waste

Store the hazardous waste container in a designated, well-ventilated, and secure area within the laboratory.[3] This area should be away from incompatible materials, particularly strong oxidizing agents, acids, and bases.[9] Secondary containment, such as a larger, chemically resistant tray or bin, should be used to capture any potential leaks or spills.[8]

Storage Requirement Specification Rationale
Location Designated, secure, and well-ventilated areaPrevents unauthorized access and ensures proper ventilation of fumes.
Segregation Separate from incompatible materials (e.g., acids, bases, oxidizers)Avoids dangerous chemical reactions.[9]
Secondary Containment Use of a chemically resistant tray or binContains spills and leaks, preventing environmental contamination.[8]
Container Integrity Tightly sealed, compatible containerPrevents vapor release and degradation of the container.[4]
Arranging for Disposal

The final step is to arrange for the collection and disposal of the hazardous waste by a licensed professional waste disposal service or your institution's Environmental Health and Safety (EHS) department.[5] Follow your institution's specific procedures for requesting a hazardous waste pickup.[6] You will likely need to complete a hazardous waste pickup request form, providing details about the chemical and the container.

Do not attempt to treat or neutralize the chemical waste yourself unless you are following a specifically approved and documented laboratory procedure.

Visualizing the Disposal Workflow

The following diagrams illustrate the key decision-making and procedural workflows for the proper disposal of this compound.

cluster_prep Preparation & Collection cluster_storage Interim Storage cluster_disposal Final Disposal A Wear Appropriate PPE B Select & Label Compatible Waste Container A->B D Collect Waste (Liquid & Contaminated Solids) B->D C Work in Ventilated Area (Fume Hood) C->D E Seal Container Tightly D->E F Store in Designated Area with Secondary Containment E->F G Segregate from Incompatibles F->G H Complete Hazardous Waste Pickup Form G->H I Arrange Pickup with EHS or Licensed Contractor H->I J Transfer to Approved Waste Disposal Plant I->J

Caption: Workflow for the disposal of this compound.

A Is the waste this compound or contaminated with it? B Treat as Hazardous Waste A->B Yes C Follow Standard Non-Hazardous Waste Protocol A->C No D Is it a liquid or solid? B->D E Collect in Labeled Halogenated Liquid Waste Container D->E Liquid F Collect in Labeled Contaminated Solid Waste Container D->F Solid

Caption: Decision tree for waste segregation.

References

Personal protective equipment for handling 1-(Difluoromethoxy)-4-methylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety protocols and logistical plans for handling 1-(Difluoromethoxy)-4-methylbenzene (CAS No. 1583-83-1). Adherence to these procedures is critical for ensuring laboratory safety and proper chemical management.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a liquid that can cause skin and eye irritation and is harmful if swallowed.[1][2] The following personal protective equipment is mandatory to minimize exposure.

Table 1: Required Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale
Eye and Face Protection Chemical safety goggles or a face shield.[3][4]Protects against splashes and vapors that can cause serious eye irritation.[1][2]
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene). Gloves must be inspected before use.Prevents skin contact which can cause irritation.[1]
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.[5] If ventilation is inadequate, use a NIOSH-approved respirator.[6]Minimizes inhalation of vapors which may cause respiratory irritation.[2]
Protective Clothing Laboratory coat or other suitable protective clothing.[5][6]Provides a barrier against accidental skin contact.

Operational Plan: Step-by-Step Handling Procedures

Strict adherence to the following workflow is necessary to ensure safe handling of this compound.

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Chemical Handling cluster_cleanup Post-Handling & Spill Management cluster_disposal Disposal A 1. Review Safety Data Sheet (SDS) B 2. Don Required PPE A->B C 3. Ensure Fume Hood is Operational B->C D 4. Work Within a Chemical Fume Hood C->D Begin Handling E 5. Dispense Chemical Carefully D->E F 6. Keep Container Tightly Closed When Not in Use E->F G 7. Clean Work Area F->G Complete Handling H 8. In Case of Spill, Absorb with Inert Material G->H I 9. Collect Spill Residue in a Sealed Container for Disposal H->I J 10. Label Waste Container I->J Prepare for Disposal K 11. Dispose of According to Institutional and Local Regulations J->K

Caption: Safe handling workflow for this compound.

Experimental Protocols

General Handling and Storage:

  • Always handle this chemical within a well-ventilated area, preferably a chemical fume hood.[5]

  • Avoid contact with skin and eyes.[5][7]

  • Wash hands thoroughly after handling.[1][6][7]

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[5][6]

  • Keep away from incompatible materials such as strong bases and amines.[6]

Spill Response:

  • Evacuate non-essential personnel from the area.

  • Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand, or earth).

  • Collect the absorbed material and any contaminated soil into a sealed, labeled container for disposal.

  • Do not allow the chemical to enter drains.[5]

  • Ventilate the area and wash the spill site after material pickup is complete.

Disposal Plan

Waste Collection:

  • Collect all waste containing this compound in a designated, properly labeled, and sealed container.

  • Do not mix with other waste streams unless compatibility is confirmed.

Container Disposal:

  • For empty containers, the first rinse with a suitable solvent should be collected as hazardous waste.[8][9]

  • After thorough rinsing and air drying, deface the label and dispose of the container according to your institution's guidelines for non-hazardous glass or plastic.[8][9]

Final Disposal:

  • Dispose of chemical waste and contaminated materials through an approved waste disposal company.[1][6]

  • All disposal practices must be in accordance with local, state, and federal regulations.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.